molecular formula C18H21Cl2N5 B2478721 CCT128930 hydrochloride

CCT128930 hydrochloride

Katalognummer: B2478721
Molekulargewicht: 378.3 g/mol
InChI-Schlüssel: OFLOSUNRPFWODP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CCT128930 hydrochloride is a useful research compound. Its molecular formula is C18H21Cl2N5 and its molecular weight is 378.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5.ClH/c19-14-3-1-13(2-4-14)11-18(20)6-9-24(10-7-18)17-15-5-8-21-16(15)22-12-23-17;/h1-5,8,12H,6-7,9-11,20H2,(H,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLOSUNRPFWODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CCT128930 Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT128930 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT, with particular selectivity for the AKT2 isoform.[1][2] Developed through fragment and structure-based drug design, this pyrrolopyrimidine compound has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo tumor models.[1] This technical guide provides a comprehensive overview of CCT128930 hydrochloride's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its effects on cellular signaling pathways. Recent findings have also identified CCT128930 as a potent antagonist of the TRPM7 channel, adding another dimension to its pharmacological profile.[3]

Core Mechanism of Action: AKT Inhibition

The primary mechanism of action of CCT128930 is the competitive inhibition of ATP at the kinase domain of AKT.[1][2] AKT is a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[1][4] This pathway is frequently hyperactivated in many human cancers.[4]

By binding to the ATP pocket of AKT, CCT128930 prevents the phosphorylation of AKT's downstream substrates, thereby inhibiting the propagation of survival and growth signals.[2] This selectivity for AKT over the closely related PKA kinase is achieved by targeting a single amino acid difference (Met282 in AKT).[2][5][6]

Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by upstream signals, such as growth factors, which activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[4] Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. CCT128930's intervention at the level of AKT effectively blocks these downstream effects.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT recruits & activates PDK1 PDK1 PDK1->AKT phosphorylates mTORC2 mTORC2 mTORC2->AKT phosphorylates Downstream_Targets Downstream Targets (e.g., GSK3β, FOXO, mTORC1) AKT->Downstream_Targets phosphorylates CCT128930 CCT128930 Hydrochloride CCT128930->AKT inhibits Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation promotes

Figure 1: Simplified PI3K/AKT signaling pathway showing CCT128930's inhibitory action on AKT.

Quantitative Data Summary

The inhibitory activity of CCT128930 has been quantified in both biochemical (cell-free) and cell-based assays.

Biochemical Inhibitory Potency
Target KinaseIC₅₀ (nM)Selectivity vs. AKT2
AKT26-
p70S6K12020-fold
PKA16828-fold
Data sourced from multiple references.[5][7][8][9]
Anti-proliferative Activity (Cell-Based)

CCT128930 demonstrates marked anti-proliferative activity, particularly in cancer cell lines with a PTEN-deficient background, which leads to hyperactivation of the AKT pathway.

Cell LineCancer TypePTEN StatusGI₅₀ Value (µM)
LNCaPProstate CancerDeficient0.35
PC3Prostate CancerDeficient1.9
U87MGGlioblastomaDeficient6.3
Data sourced from multiple references.[4][7][8][9]

Cellular and In Vivo Effects

Inhibition of AKT by this compound leads to several downstream cellular consequences and demonstrates anti-tumor effects in vivo.

Cell Cycle Arrest

Treatment with CCT128930 causes a G1 phase cell cycle arrest.[2][4][7] For instance, in PTEN-null U87MG glioblastoma cells, treatment resulted in an increase in the G0/G1 phase cell population from 43.6% to 64.8% after 24 hours.[4][5] This arrest is associated with the downregulation of cell cycle proteins like cyclin D1 and Cdc25A, and the upregulation of p21, p27, and p53.[5]

Induction of DNA Damage and Apoptosis

At higher concentrations, CCT128930 can induce a DNA damage response, characterized by the phosphorylation of H2AX, ATM, Chk1, and Chk2.[5] This can ultimately trigger apoptosis, as evidenced by the activation of caspase-3, caspase-9, and PARP.[5]

In Vivo Antitumor Activity

CCT128930 has shown significant antitumor effects in preclinical xenograft models.[2][4][7]

  • U87MG Glioblastoma Xenografts: At a dose of 25 mg/kg administered intraperitoneally (i.p.), CCT128930 resulted in a treated:control (T/C) ratio of 48% on day 12.[7]

  • BT474 Breast Cancer Xenografts: In this HER2-positive, PIK3CA-mutant model, a 40 mg/kg i.p. dose led to complete growth arrest and a T/C ratio of 29% on day 22.[7]

Pharmacokinetics

Pharmacokinetic studies have shown that CCT128930 can achieve active concentrations in vivo.[2][7] After intravenous (i.v.) administration, it reaches a peak plasma concentration of 6.4 μM, though it has a relatively short half-life and rapid clearance.[7] Oral bioavailability is lower, with i.p. administration being more effective for preclinical studies.[7]

Experimental Protocols

Reproducibility is key in scientific research. The following are detailed protocols for assays commonly used to characterize the activity of CCT128930.

Protocol 1: Cell Proliferation (SRB) Assay

This protocol details the methodology for determining the effect of CCT128930 on the proliferation of cancer cells using a sulforhodamine B (SRB) assay, which measures cell density based on total protein content.

Materials and Reagents:

  • Selected cancer cell line (e.g., U87MG, PC3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, unbuffered)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach for 24-36 hours to ensure exponential growth.[7]

  • Compound Treatment: Prepare serial dilutions of CCT128930 in complete growth medium. Replace the existing medium with 100 µL of the CCT128930 dilutions or a vehicle control (containing the same final DMSO concentration).

  • Incubation: Incubate the plates for 96 hours at 37°C in a 5% CO₂ atmosphere.[7]

  • Cell Fixation: Gently add 50 µL of cold TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.[7]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[7] Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[7] Read the optical density (OD) on a microplate reader at a wavelength of approximately 490-530 nm.[7][10]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot for AKT Pathway Inhibition

This protocol is used to verify that CCT128930 inhibits the phosphorylation of AKT and its downstream substrates.

Materials and Reagents:

  • Selected cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-AKT (Ser473), rabbit anti-total-AKT, rabbit anti-phospho-GSK3β (Ser9)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Once attached, treat them with CCT128930 at desired concentrations and time points (e.g., 1-24 hours). Wash cells with ice-cold PBS and lyse them in lysis buffer.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]

  • SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Visualize the protein bands using an ECL detection system.[10]

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein, assessing the inhibitory effect of CCT128930.

Western_Blot_Workflow A 1. Cell Culture & Treatment with CCT128930 B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. ECL Detection F->G H 8. Data Analysis (Band Densitometry) G->H

Figure 2: General experimental workflow for Western Blot analysis.

Additional Pharmacological Activity: TRPM7 Antagonism

More recent research has identified CCT128930 as a novel and potent antagonist of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[3] TRPM7 is a major component of magnesium uptake in mammalian cells.[3] The inhibitory effect of CCT128930 on TRPM7 is independent of intracellular magnesium, with IC₅₀ values of 0.86 µM (in the absence of Mg²⁺) and 0.63 µM (in the presence of 300 µM Mg²⁺).[3] This finding suggests that CCT128930 may have broader biological effects than just AKT inhibition, a factor to consider in experimental design and data interpretation.

Conclusion

This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of AKT, with demonstrated anti-proliferative and antitumor activity in preclinical models. Its mechanism of action through the blockade of the critical PI3K/AKT/mTOR signaling pathway makes it a valuable tool for cancer research. The provided experimental protocols offer a foundation for the reproducible investigation of this compound. Furthermore, its newly discovered role as a TRPM7 antagonist opens new avenues for research into its pharmacological effects. This guide serves as a comprehensive resource for scientists and researchers utilizing CCT128930 in their preclinical studies.

References

CCT128930 Hydrochloride: A Technical Whitepaper on its Preclinical Applications and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CCT128930 hydrochloride is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B), with particular potency for the AKT2 isoform.[1][2][3] Developed through fragment and structure-based drug design, this pyrrolopyrimidine compound has demonstrated significant anti-proliferative activity in a variety of cancer cell lines and has shown antitumor efficacy in in vivo preclinical models.[3][4][5] Its mechanism of action centers on the disruption of the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in human cancers.[3][5][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visual representations of its effects on cellular signaling.

Core Mechanism of Action: AKT Inhibition

CCT128930 acts as an ATP-competitive inhibitor, targeting the kinase domain of AKT.[4][7] This mode of action prevents the phosphorylation of AKT's downstream substrates, thereby impeding the signal transduction cascade that promotes cell survival, growth, and proliferation.[4][6] The selectivity of CCT128930 for AKT over other closely related kinases, such as protein kinase A (PKA), is achieved by exploiting a single amino acid difference in the kinase domain.[4][7][8]

The primary consequence of AKT inhibition by CCT128930 is the induction of cell cycle arrest, primarily at the G1 phase.[1][4][8] This is accompanied by the downregulation of key cell cycle proteins like cyclin D1 and Cdc25A, and the upregulation of cell cycle inhibitors such as p21, p27, and p53.[1][8] Furthermore, inhibition of the AKT pathway by CCT128930 can trigger apoptosis, evidenced by the activation of caspase-3, caspase-9, and PARP.[1][8] The compound has also been shown to induce autophagy and a DNA damage response in certain cell lines.[1][8][9]

Quantitative Data

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound across various assays and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

TargetIC50 (nM)Assay Type
AKT26Cell-free
p70S6K120Cell-free
PKA168Cell-free

Data sourced from multiple studies, indicating high selectivity for AKT2.[1][2][8]

Table 2: In Vitro Anti-proliferative Activity (GI50)

Cell LineCancer TypePTEN StatusGI50 (µM)
U87MGGlioblastomaNull6.3
LNCaPProstate CancerDeficient0.35
PC3Prostate CancerDeficient1.9

These cell lines are known to have a dysregulated PI3K/AKT pathway.[4][8][10]

Signaling Pathway Inhibition

The diagram below illustrates the canonical PI3K/AKT/mTOR signaling pathway and highlights the point of inhibition by CCT128930.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation GSK3b GSK3β AKT->GSK3b Inhibition FOXO FOXO AKT->FOXO Inhibition S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Apoptosis_Inhibition Inhibition of Apoptosis GSK3b->Apoptosis_Inhibition FOXO->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation CCT128930 CCT128930 CCT128930->AKT Inhibition

CCT128930 inhibits AKT, blocking downstream signaling pathways.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for key experiments used in the preclinical evaluation of CCT128930.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay determines the anti-proliferative activity of CCT128930.

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density to ensure exponential growth during the experiment and allow them to attach for 24-36 hours.[10]

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0-20 µM) for a specified duration (e.g., 96 hours).[8][10]

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water to remove TCA.

  • Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[10]

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[10]

  • Solubilization: Air dry the plates and then solubilize the protein-bound dye with 10 mM Tris base solution (pH 10.5) for 5-10 minutes on a shaker.[10]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Western Blotting for Phospho-protein Analysis

This method is used to assess the inhibition of AKT and its downstream targets.

  • Cell Lysis: Treat cells with CCT128930 for the desired time and concentration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AKT, phospho-AKT (Ser473), total GSK3β, phospho-GSK3β (Ser9), and a loading control (e.g., GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of CCT128930.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_conclusion Conclusion Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (SRB, GI50 Determination) Kinase_Assay->Cell_Proliferation Western_Blot Western Blotting (Target Engagement & Pathway Analysis) Cell_Proliferation->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Caspase Activation, Annexin V) Cell_Cycle->Apoptosis_Assay PK_Studies Pharmacokinetic Studies (Animal Models) Apoptosis_Assay->PK_Studies Xenograft_Model Tumor Xenograft Model (Efficacy Studies) PK_Studies->Xenograft_Model PD_Biomarkers Pharmacodynamic Biomarker Analysis (Tumor & Surrogate Tissues) Xenograft_Model->PD_Biomarkers Lead_Optimization Lead Optimization / Clinical Candidate Selection PD_Biomarkers->Lead_Optimization

A generalized workflow for the preclinical assessment of CCT128930.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of AKT that has demonstrated significant preclinical anti-cancer activity.[4][7] Its ability to modulate the PI3K/AKT/mTOR signaling pathway leads to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[1][4][8] The data and protocols presented in this whitepaper provide a comprehensive resource for researchers in the field of oncology and drug development who are investigating the therapeutic potential of AKT inhibitors. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic utility of CCT128930 in various cancer types.

References

CCT128930 Hydrochloride: A Technical Whitepaper on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT128930 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B).[1][2] The discovery of CCT128930 hydrochloride represents a significant advancement in the development of targeted cancer therapeutics due to the central role of the PI3K/AKT/mTOR signaling pathway in promoting cell survival, proliferation, and resistance to apoptosis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and a plausible synthesis of this compound, tailored for professionals in the field of drug development and oncology research.

Discovery and Mechanism of Action

CCT128930 was identified through fragment and structure-based drug discovery approaches.[1][2] It belongs to the pyrrolopyrimidine class of compounds and exhibits high selectivity for AKT over other closely related kinases, such as protein kinase A (PKA).[1][2] This selectivity is achieved by targeting a single amino acid difference between AKT and PKA.[1][2]

As an ATP-competitive inhibitor, CCT128930 binds to the ATP-binding pocket of AKT, preventing the phosphorylation of its downstream substrates.[1][2] This leads to the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers. The inhibition of this pathway ultimately results in decreased cell proliferation, cell cycle arrest at the G1 phase, and induction of apoptosis in cancer cells.[1][3]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth and survival. The mechanism of action of CCT128930 is centered on the inhibition of AKT within this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth CCT128930 CCT128930 CCT128930->AKT

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of CCT128930.

Quantitative Biological Data

The biological activity of CCT128930 has been characterized by various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity
TargetAssay TypeIC50 (nM)Cell LineGI50 (µM)
AKT2Cell-free6[4]--
PKACell-free168[3]--
p70S6KCell-free120[3]--
-Growth Inhibition-U87MG (Glioblastoma)6.3[1]
-Growth Inhibition-LNCaP (Prostate Cancer)0.35[1]
-Growth Inhibition-PC3 (Prostate Cancer)1.9[1]
Table 2: In Vivo Pharmacokinetic Parameters in Mice (25 mg/kg dose)
Route of AdministrationPeak Plasma Concentration (Cmax) (µM)Area Under the Curve (AUC₀₋∞) (µM·h)
Intravenous (i.v.)6.4[5]4.6[5]
Intraperitoneal (i.p.)1.3[5]1.3[5]
Oral0.43[5]0.4[5]
Table 3: In Vivo Antitumor Efficacy
Xenograft ModelDosing ScheduleT/C Ratio (%)Day of Measurement
U87MG (Glioblastoma)25 mg/kg i.p.48[5]12
BT474 (Breast Cancer)40 mg/kg i.p.29[5]22

Plausible Synthesis of this compound

While a detailed, publicly available, step-by-step synthesis protocol for this compound is not explicitly documented in a single source, a plausible multi-step synthesis can be proposed based on established synthetic methodologies for structurally related compounds, particularly the synthesis of 4-amino-4-substituted piperidines and the Buchwald-Hartwig amination of pyrrolopyrimidines.

The proposed synthesis involves two main stages: the synthesis of the key intermediate, tert-butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate, and its subsequent coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by deprotection and salt formation.

Synthesis of tert-butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate

This intermediate can be synthesized from 1-boc-4-piperidone (B14923) in a three-step process.

G start 1-Boc-4-piperidone step1 Step 1: Wittig Reaction (4-chlorobenzyl)triphenylphosphonium bromide, n-BuLi start->step1 intermediate1 tert-butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate step1->intermediate1 step2 Step 2: Epoxidation m-CPBA intermediate1->step2 intermediate2 tert-butyl 7-(4-chlorophenyl)-1-oxa-6-azaspiro[2.5]octane-6-carboxylate step2->intermediate2 step3 Step 3: Ring Opening Ammonia (B1221849) intermediate2->step3 product tert-butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate step3->product

Figure 2: Proposed synthesis workflow for the piperidine (B6355638) intermediate.

Step 1: Wittig Reaction 1-Boc-4-piperidone is reacted with (4-chlorobenzyl)triphenylphosphonium bromide in the presence of a strong base like n-butyllithium (n-BuLi) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) to yield tert-butyl 4-(4-chlorobenzylidene)piperidine-1-carboxylate.

Step 2: Epoxidation The resulting alkene is then treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (B109758) (DCM) to form the corresponding epoxide, tert-butyl 7-(4-chlorophenyl)-1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

Step 3: Epoxide Ring Opening The epoxide is subsequently opened with ammonia in a suitable solvent like methanol (B129727) in a sealed tube at elevated temperature to yield the desired amino-alcohol intermediate, tert-butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate.

Synthesis of CCT128930 and its Hydrochloride Salt

The final steps involve the coupling of the piperidine intermediate with the pyrrolopyrimidine core, followed by deprotection and salt formation.

G start1 tert-butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate step4 Step 4: Buchwald-Hartwig Amination Pd catalyst, ligand, base start1->step4 start2 4-chloro-7H-pyrrolo[2,3-d]pyrimidine start2->step4 intermediate3 tert-butyl 4-(4-chlorobenzyl)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate step4->intermediate3 step5 Step 5: Boc Deprotection TFA or HCl in Dioxane intermediate3->step5 product_base CCT128930 (Free Base) step5->product_base step6 Step 6: Salt Formation HCl in Ether product_base->step6 final_product This compound step6->final_product

Figure 3: Proposed final steps for the synthesis of this compound.

Step 4: Buchwald-Hartwig Amination The synthesized piperidine intermediate is coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via a palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a high-boiling point solvent such as dioxane or toluene.

Step 5: Boc Deprotection The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in 1,4-dioxane, to yield the free base of CCT128930.

Step 6: Hydrochloride Salt Formation The final step involves the formation of the hydrochloride salt by treating the free base with a solution of hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol. The resulting precipitate is then collected by filtration and dried to afford this compound as a solid.

Experimental Protocols for Key Biological Assays

Sulforhodamine B (SRB) Growth Inhibition Assay

This assay is used to determine the in vitro antiproliferative activity of CCT128930.

Protocol:

  • Cell Plating: Seed cells in 96-well plates at a suitable density and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for 96 hours.

  • Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing the plates multiple times with 1% acetic acid.

  • Solubilization: Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the optical density at 510 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.

SRB_Assay_Workflow plate Seed Cells in 96-well Plate treat Treat with CCT128930 plate->treat incubate1 Incubate 96h treat->incubate1 fix Fix with TCA incubate1->fix stain Stain with SRB fix->stain wash Wash with Acetic Acid stain->wash solubilize Solubilize Dye wash->solubilize read Read Absorbance solubilize->read

References

CCT128930 Hydrochloride: A Technical Guide to its Role in the AKT Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT128930 hydrochloride is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B), a central regulator in the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in many human cancers, making AKT a compelling target for therapeutic intervention.[2] CCT128930 has demonstrated significant anti-proliferative activity and in vivo antitumor efficacy in various preclinical cancer models.[3] This technical guide provides a comprehensive overview of the mechanism of action of CCT128930, with a focus on its role in the AKT signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental designs.

Core Mechanism of Action: Inhibition of the AKT Signaling Pathway

CCT128930 is a pyrrolopyrimidine compound that functions as an ATP-competitive inhibitor of AKT, exhibiting notable selectivity for the AKT2 isoform.[2][4] Its inhibitory action is achieved by targeting a single amino acid difference (Met282 in AKT) within the kinase domain, which distinguishes it from the closely related PKA kinase.[2][5] By binding to the ATP-binding pocket of AKT, CCT128930 prevents the phosphorylation of downstream substrates, effectively blocking the entire PI3K/AKT/mTOR signaling cascade.[2] This inhibition leads to a reduction in cell survival, proliferation, and growth, and can induce a G1 phase cell cycle arrest, particularly in cancer cells with a hyperactivated PI3K/AKT pathway, such as those with PTEN loss or PIK3CA mutations.[1][6]

The PI3K/AKT/mTOR Signaling Pathway and CCT128930 Intervention

The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that regulates a multitude of cellular processes. The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs), which in turn activates phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 recruits AKT to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[7] Activated AKT then phosphorylates a wide array of downstream targets to mediate its effects on cell function. CCT128930 acts as a direct inhibitor of AKT, preventing these downstream signaling events.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation PDK1 PDK1 PDK1->AKT Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Downstream Downstream Substrates (GSK3β, PRAS40, FOXO1) AKT->Downstream Phosphorylation CCT128930 CCT128930 hydrochloride CCT128930->AKT Inhibition Cell Cell Survival, Proliferation, Growth Downstream->Cell

CCT128930 inhibits AKT, blocking downstream signaling.

Quantitative Data

In Vitro Kinase Inhibition

CCT128930 is a potent inhibitor of AKT2, with significant selectivity over other related kinases.

KinaseIC50 (nM)
AKT26[4][5][8][9]
PKA168[5][9][10]
p70S6K120[5][9][10]
In Vitro Anti-proliferative Activity

The anti-proliferative effects of CCT128930 have been demonstrated in various cancer cell lines, particularly those with a PTEN-deficient background, which leads to constitutive activation of the AKT pathway.

Cell LineCancer TypePTEN StatusGI50 (µM)
U87MGGlioblastomaDeficient6.3 ± 2.2[1][5][8]
LNCaPProstate CancerDeficient0.35 ± 0.11[1][5][10]
PC3Prostate CancerDeficient1.9 ± 0.80[1][5][10]

Experimental Protocols

Western Blotting for AKT Pathway Analysis

This protocol is designed to assess the phosphorylation status of AKT and its downstream substrates following treatment with CCT128930.

Objective: To determine the effect of CCT128930 on the phosphorylation of AKT and its downstream targets.

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., U87MG) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of CCT128930 (e.g., 0-40 µM) for a specified duration (e.g., 1, 6, 24 hours).[11] A vehicle control (DMSO) should be included.

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-GSK3β, and other relevant downstream targets overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Immunoblotting a Cell Culture & Treatment b Cell Lysis a->b c Protein Quantification b->c d SDS-PAGE c->d e Protein Transfer (PVDF membrane) d->e f Blocking e->f g Primary Antibody Incubation f->g h Secondary Antibody Incubation g->h i Signal Detection (ECL) h->i

A typical workflow for Western blot analysis.
Cell Proliferation (MTS/MTT) Assay

This colorimetric assay measures the metabolic activity of cells to determine the effect of CCT128930 on cell proliferation.

Objective: To assess the anti-proliferative effect of CCT128930.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.[12]

  • Compound Treatment:

    • Treat the cells with serial dilutions of CCT128930 (e.g., 0.1 to 50 µM) for 72-96 hours.[3][12] Include a vehicle control.

  • MTS/MTT Reagent Addition:

    • Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[5]

  • Data Acquisition:

    • For MTS assays, measure the absorbance at 490 nm.[5] For MTT assays, first solubilize the formazan (B1609692) crystals with a detergent solution and then measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.[5]

Cell_Proliferation_Workflow A Seed cells in 96-well plate B Treat with CCT128930 (serial dilutions) A->B C Incubate for 72-96 hours B->C D Add MTS/MTT reagent C->D E Incubate for 1-4 hours D->E F Measure absorbance E->F G Calculate GI50 F->G

Workflow for a cell proliferation assay.
Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Objective: To determine the effect of CCT128930 on cell cycle progression.

Methodology:

  • Cell Treatment:

    • Seed cells and treat with CCT128930 (e.g., at 1x and 3x GI50 concentrations) for a specified time (e.g., 24 hours).[1][7]

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash with PBS and fix the cells in ice-cold 70% ethanol.[1][13]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a PI staining solution containing RNase A.[13]

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[1]

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines the evaluation of the anti-tumor efficacy of CCT128930 in a mouse model.

Objective: To assess the in vivo anti-tumor activity of CCT128930.

Methodology:

  • Cell Implantation:

    • Subcutaneously inject cancer cells (e.g., U87MG or BT474) into the flank of immunocompromised mice.[3][14]

  • Tumor Growth and Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer CCT128930 (e.g., 25-50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to a predetermined schedule.[1][3]

  • Tumor Measurement:

    • Measure tumor volume regularly using calipers.

  • Endpoint Analysis:

    • At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blotting for p-AKT) or histopathological examination.[14]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of AKT that effectively disrupts the PI3K/AKT/mTOR signaling pathway.[1][2] Its demonstrated anti-proliferative and anti-tumor activities, particularly in cancers with activated AKT signaling, underscore its value as a research tool and a potential therapeutic agent.[1][3] The experimental protocols provided in this guide offer a framework for the reproducible investigation of CCT128930 and its effects on the AKT signaling pathway. Further research, including clinical trials, will be crucial to fully elucidate its therapeutic potential in human cancers.[1]

References

CCT128930 Hydrochloride: A Technical Guide to its Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT128930 hydrochloride is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B), with particular selectivity for the AKT2 isoform. As a critical node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway in cancer, AKT is a prime therapeutic target. CCT128930 has demonstrated significant antitumor activity by inducing cell cycle arrest and inhibiting the phosphorylation of downstream AKT substrates. Furthermore, emerging evidence indicates that CCT128930 can elicit biological effects, including the induction of DNA damage and autophagy, through mechanisms independent of AKT inhibition. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the detailed mechanism of action of this compound, supported by experimental protocols and pathway visualizations.

Chemical Structure and Properties

This compound is the hydrochloride salt of the parent compound CCT128930.

Chemical Name: 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride

PropertyValueReference
Molecular Formula C₁₈H₂₁Cl₂N₅[1]
Molecular Weight 378.30 g/mol [1]
CAS Number 885499-61-6 (free base)[1]
Appearance Solid[2]
Purity ≥98%[2]
Solubility Soluble in DMSO up to 50 mM[2]

Mechanism of Action: AKT Inhibition

CCT128930 acts as an ATP-competitive inhibitor of AKT, binding to the kinase domain and preventing the phosphorylation of its downstream targets. This inhibition disrupts the PI3K/AKT/mTOR signaling cascade, a pathway crucial for cell survival, proliferation, and growth.[1][3] The selectivity for AKT over the closely related PKA kinase is achieved by targeting a single amino acid difference in the kinase domain.[3][4]

Kinase Inhibitory Activity
TargetIC₅₀ (nM)Selectivity vs. AKT2Reference
AKT26-[2]
PKA16828-fold[4][5]
p70S6K12020-fold[4][5]
Cellular Effects of AKT Inhibition

Inhibition of AKT by CCT128930 leads to a cascade of downstream effects, including:

  • Inhibition of Substrate Phosphorylation: CCT128930 effectively inhibits the phosphorylation of direct AKT substrates such as GSK3β (Ser9), PRAS40 (Thr246), and FOXO1/FOXO3a (Thr24/32).[4]

  • Cell Cycle Arrest: By blocking the AKT pathway, CCT128930 induces a G1 phase cell cycle arrest.[3][6] This is mediated by the downregulation of cyclin D1 and the upregulation of the cyclin-dependent kinase inhibitor p27.

  • Induction of Apoptosis: At higher concentrations, CCT128930 can trigger apoptosis, characterized by the activation of caspases.

Signaling Pathway

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT pThr308 mTORC2->AKT pSer473 GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO mTORC1 mTORC1 AKT->mTORC1 CCT128930 CCT128930 CCT128930->AKT CellCycle Cell Cycle Progression GSK3b->CellCycle Apoptosis Inhibition of Apoptosis FOXO->Apoptosis mTORC1->CellCycle

CCT128930 inhibits AKT, blocking downstream signaling.

AKT-Independent Mechanism of Action

Recent studies have revealed that CCT128930 can induce antitumor effects through mechanisms that are independent of its AKT inhibitory function. These off-target effects contribute to its overall efficacy.

  • DNA Damage Response: CCT128930 has been shown to induce DNA damage, characterized by the phosphorylation of H2AX and ATM.

  • Autophagy: The compound can also induce autophagy, a cellular process of self-digestion.

AKT_Independent_Effects CCT128930 CCT128930 DNA_Damage DNA Damage (γH2AX, p-ATM) CCT128930->DNA_Damage Autophagy Autophagy (LC3-II) CCT128930->Autophagy CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest CellDeath Cell Death Autophagy->CellDeath

AKT-independent effects of CCT128930.

In Vitro and In Vivo Activity

Antiproliferative Activity

CCT128930 exhibits marked antiproliferative activity against various human tumor cell lines, particularly those with a deficient PTEN (phosphatase and tensin homolog) status, which leads to hyperactivation of the AKT pathway.

Cell LineCancer TypePTEN StatusGI₅₀ (µM)Reference
LNCaPProstate CancerDeficient0.35[4]
PC3Prostate CancerDeficient1.9[4]
U87MGGlioblastomaDeficient6.3[4]
In Vivo Antitumor Efficacy

Preclinical studies using human tumor xenograft models have demonstrated the in vivo efficacy of CCT128930.

Xenograft ModelTreatmentOutcomeReference
U87MG (Glioblastoma)25 mg/kg, i.p.Marked antitumor effect[3]
BT474 (Breast Cancer)40 mg/kg, i.p.Profound antitumor effect with complete growth arrest[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of CCT128930.

Western Blot for AKT Pathway Analysis

Objective: To determine the effect of CCT128930 on the phosphorylation of AKT and its downstream substrates.

Protocol:

  • Cell Culture and Treatment: Seed cancer cells (e.g., U87MG) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of CCT128930 (e.g., 0-20 µM) for a specified time (e.g., 1, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-GSK3β (Ser9), total GSK3β, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection

A typical workflow for Western blot analysis.
Cell Proliferation (MTS) Assay

Objective: To determine the antiproliferative effect of CCT128930.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of CCT128930 for 72-96 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the GI₅₀ value by plotting the percentage of cell growth inhibition against the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of CCT128930 on cell cycle distribution.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with CCT128930 (e.g., 3 x GI₅₀ concentration) for various time points (e.g., 0, 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a propidium (B1200493) iodide (PI) staining solution containing RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a well-characterized, potent, and selective AKT inhibitor with significant preclinical antitumor activity. Its ability to modulate the PI3K/AKT/mTOR pathway, coupled with its AKT-independent effects on DNA damage and autophagy, makes it a valuable tool for cancer research and a promising candidate for further drug development. The experimental protocols provided in this guide offer a foundation for the continued investigation of CCT128930 and its therapeutic potential.

References

CCT128930 Hydrochloride: A Selective ATP-Competitive Inhibitor of AKT2 for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT128930 is a potent, selective, and ATP-competitive inhibitor of the serine/threonine kinase AKT, with particular efficacy against the AKT2 isoform.[1][2] Developed through fragment and structure-based drug design, this pyrrolopyrimidine compound has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo tumor models.[1] CCT128930's mechanism of action involves competing with ATP for the kinase domain of AKT, thereby preventing the phosphorylation of its downstream substrates.[1] This guide provides a comprehensive technical overview of CCT128930 hydrochloride, including its inhibitory activity, detailed experimental protocols, and its impact on cellular signaling pathways. Recent findings also suggest that CCT128930 can induce AKT-independent effects such as DNA damage, autophagy, and apoptosis, broadening its pharmacological profile.[2][3]

Core Mechanism of Action: AKT Inhibition

CCT128930 acts as an ATP-competitive inhibitor of AKT, showing a high degree of selectivity for AKT2.[4][5] The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers.[1] By blocking the kinase activity of AKT, CCT128930 leads to the inhibition of phosphorylation of its downstream substrates, resulting in a G1 cell cycle arrest and a marked anti-proliferative effect in numerous tumor cell lines, especially those with a deficient PTEN tumor suppressor.[5][6]

Quantitative Data

The inhibitory and anti-proliferative activities of CCT128930 have been quantified in various biochemical and cell-based assays.

Table 1: Inhibitory Activity of CCT128930
TargetIC50 (nM)Notes
AKT26Potent and selective inhibition.[3][4]
p70S6K12020-fold selectivity over p70S6K.[4][7]
PKA16828-fold selectivity over the closely related PKA kinase.[4][7] This is achieved by targeting Met282 of AKT.[7][8]
Table 2: Anti-proliferative Activity of CCT128930 (GI50)
Cell LineCancer TypePTEN StatusGI50 (µM)
LNCaPProstate CancerDeficient0.35 ± 0.11
PC3Prostate CancerDeficient1.9 ± 0.80
U87MGGlioblastomaDeficient6.3 ± 2.2

Data from multiple sources.[5][7]

Signaling Pathways and Experimental Workflows

PI3K/AKT Signaling Pathway Inhibition by CCT128930

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT2 PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Downstream Effectors (e.g., GSK3β, FOXO1) AKT->Downstream Phosphorylation Proliferation Cell Survival & Proliferation mTORC1->Proliferation Downstream->Proliferation CCT128930 CCT128930 CCT128930->AKT Inhibition

Caption: PI3K/AKT signaling pathway showing CCT128930 inhibition of AKT2.

General Workflow for In Vitro Evaluation of CCT128930

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_culture 1. Cell Seeding (e.g., 96-well plate) compound_prep 2. CCT128930 Serial Dilution treatment 3. Cell Treatment with CCT128930 compound_prep->treatment incubation 4. Incubation (e.g., 24-72 hours) treatment->incubation assay 5. Cell Viability Assay (e.g., MTS, CCK-8) incubation->assay data_analysis 6. Data Analysis (Calculate GI50) assay->data_analysis

Caption: A general workflow for the preclinical evaluation of CCT128930.

Experimental Protocols

Protocol 1: Cell Proliferation (MTS) Assay

This protocol outlines the methodology to determine the effect of CCT128930 on the proliferation of cancer cells using a colorimetric MTS assay.[6]

Materials and Reagents:

  • Selected cancer cell line (e.g., PC3, U87MG)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • CCT128930 (stock solution in DMSO)

  • 96-well plates

  • MTS reagent

Procedure:

  • Cell Seeding: Dilute cells in complete growth medium to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Include wells with medium only as a background control. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of CCT128930 in complete growth medium from the DMSO stock. A typical concentration range is 0.1 µM to 50 µM. Prepare a vehicle control with the same final DMSO concentration as the highest CCT128930 concentration.[6]

  • Incubation: Remove the medium from the cells and add 100 µL of the prepared CCT128930 dilutions or vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all wells. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

Protocol 2: Western Blot for AKT Pathway Analysis

This protocol details the procedure to assess the effect of CCT128930 on the phosphorylation of AKT and its downstream substrates.[2][9]

Materials and Reagents:

  • Cancer cells (e.g., U87MG)

  • CCT128930

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-GSK3β, anti-GSK3β, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Seed cancer cells in 6-well plates. Treat cells with varying concentrations of CCT128930 (e.g., 0-20 µM) for a specified time (e.g., 1, 6, 24 hours).[2]

  • Lysis: Wash cells with ice-cold PBS and lyse with buffer containing inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]

  • SDS-PAGE and Western Blotting: Normalize samples to the same protein concentration, add Laemmli sample buffer, and boil. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[6]

  • Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]

  • Detection: Detect the signal using an ECL substrate and image the blot.[2]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for assessing the effect of CCT128930 on cell cycle distribution.[2]

Materials and Reagents:

  • Cancer cells

  • CCT128930

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium iodide (PI) staining solution with RNase A

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with CCT128930 (e.g., 3 x GI50 concentration) for various time points (e.g., 0, 24, 48 hours).[2]

  • Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.[2]

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[2]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend in PI staining solution.[2]

  • Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer.[2]

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[2]

In Vivo Efficacy

Preclinical studies in human tumor xenograft models have demonstrated the in vivo efficacy of CCT128930. For instance, in HER2-positive, PIK3CA-mutant BT474 human breast cancer xenografts, CCT128930 at 40 mg/kg resulted in complete growth arrest.[3] Similarly, in PTEN-null U87MG human glioblastoma xenografts, a marked antitumor effect was observed.[3][5]

Broader Pharmacological Profile

While CCT128930 is primarily characterized as an AKT inhibitor, emerging evidence suggests it also functions as a TRPM7 channel antagonist.[1][10] TRPM7 is implicated in cancer cell proliferation, and its inhibition may contribute to the anti-tumor effects of CCT128930.[10] This dual activity presents an interesting avenue for further investigation into its complete mechanism of action.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of AKT2 with demonstrated anti-proliferative and antitumor activities. Its ATP-competitive mechanism of action and its efficacy in PTEN-deficient cancer models make it a valuable tool for preclinical cancer research. The detailed protocols provided in this guide offer a foundation for the reproducible investigation of this compound. Further exploration of its AKT-independent effects, such as TRPM7 inhibition, will continue to refine our understanding of its therapeutic potential.

References

Preclinical Profile of CCT128930 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT128930 hydrochloride is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT, with a primary targeting preference for the AKT2 isoform.[1][2] As a critical node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway in oncology, AKT represents a key therapeutic target.[3][4] Preclinical investigations reveal that this compound exhibits significant antitumor activity, primarily through the induction of G1 phase cell cycle arrest and inhibition of downstream AKT substrate phosphorylation.[1][3] Emerging evidence also points to AKT-independent mechanisms, including the induction of DNA damage and autophagy, which may broaden its therapeutic utility.[2] This technical guide provides a comprehensive overview of the preclinical data for this compound, presenting key quantitative findings, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of AKT, demonstrating notable selectivity for the AKT2 isoform.[1][2] This selectivity is achieved by targeting a single amino acid difference in the kinase domain, specifically Met282 in AKT.[2][5] By competing with ATP for its binding site, CCT128930 prevents the phosphorylation of downstream AKT targets, thereby disrupting the PI3K/AKT/mTOR signaling cascade. This pathway is crucial for cell survival, proliferation, and growth.[3][4] Consequently, inhibition of this pathway by CCT128930 leads to a G1 phase cell cycle arrest in cancer cells, particularly those harboring a constitutively active PI3K/AKT pathway, such as PTEN-null or PIK3CA-mutant tumors.[1][3]

Interestingly, at lower concentrations (up to 20 µM in U87MG cells), CCT128930 can paradoxically induce an initial increase in AKT phosphorylation at Ser473, a phenomenon thought to be a feedback mechanism associated with some ATP-competitive AKT inhibitors.[5] However, inhibition of downstream targets is consistently observed at concentrations of 5 µM and higher.[5]

Recent studies have also identified AKT-independent effects of CCT128930, including the induction of DNA damage and autophagy.[2] Furthermore, CCT128930 has been identified as a potent antagonist of the TRPM7 (Transient Receptor Potential Melastatin 7) channel, which may contribute to its anticancer effects.

Signaling Pathway

The following diagram illustrates the canonical PI3K/AKT/mTOR pathway and the point of inhibition by this compound.

G cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT pThr308 mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO CCT128930 CCT128930 CCT128930->AKT Inhibition p70S6K p70S6K mTORC1->p70S6K CellCycle Cell Cycle Progression GSK3b->CellCycle Apoptosis Apoptosis FOXO->Apoptosis Survival Cell Survival & Proliferation p70S6K->Survival

Caption: CCT128930 inhibits AKT, disrupting downstream signaling.

Quantitative Data

In Vitro Kinase Inhibition

The inhibitory activity of this compound against AKT and other kinases was determined in cell-free assays.

KinaseIC50 (nM)Assay Type
AKT26Cell-free
p70S6K120Cell-free
PKA168Cell-free
Data sourced from MedChemExpress and Selleck Chemicals.[2][5]
In Vitro Cellular Proliferation

The growth inhibitory effects of this compound were evaluated in various human cancer cell lines, particularly those with PTEN deficiency.

Cell LineCancer TypePTEN StatusGI50 (µM)
U87MGGlioblastomaNull6.3 ± 2.2
LNCaPProstate CancerNull0.35 ± 0.11
PC3Prostate CancerNull1.9 ± 0.80
Data represents the mean ± SD from multiple experiments.[1]
In Vivo Efficacy in Human Tumor Xenograft Models

This compound demonstrated significant antitumor activity in mouse xenograft models.

Xenograft ModelTreatment RegimenEndpointResult
U87MG (Glioblastoma)25 mg/kg, i.p., daily for 5 of 7 daysTumor Growth Inhibition48% T/C ratio on day 12
BT474 (Breast Cancer)40 mg/kg, i.p., twice daily for 5 of 7 daysTumor Growth Inhibition29% T/C ratio on day 22 (complete growth arrest)
T/C ratio: Treated vs. Control tumor volume.[1]
Pharmacokinetic Parameters in Mice

Pharmacokinetic properties of this compound were assessed in mice following a single 25 mg/kg dose.

Route of AdministrationTmax (h)Cmax (µM)AUC0-∞ (µM·h)
Intravenous (i.v.)-6.44.6
Intraperitoneal (i.p.)0.51.31.3
Oral (p.o.)1.00.430.4
Data obtained from studies in CrTacNCr-Fox1nu mice.[1][2]

Experimental Protocols

In Vitro Cell Proliferation (SRB Assay)

This protocol outlines the determination of the growth inhibitory effects of this compound using a Sulforhodamine B (SRB) assay.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_stain Staining cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plates start->seed_cells end End incubate_attach Incubate for 24-36h to allow attachment seed_cells->incubate_attach add_compound Add serial dilutions of CCT128930 incubate_attach->add_compound incubate_treat Incubate for 96 hours add_compound->incubate_treat fix_cells Fix cells with Trichloroacetic Acid (TCA) incubate_treat->fix_cells stain_srb Stain with 0.4% SRB in 1% acetic acid fix_cells->stain_srb wash_cells Wash with 1% acetic acid to remove unbound dye stain_srb->wash_cells solubilize Solubilize bound dye with 10 mM Tris base wash_cells->solubilize read_od Read Optical Density (OD) at 564 nm solubilize->read_od calculate_gi50 Calculate GI50 from dose-response curve read_od->calculate_gi50 calculate_gi50->end

Caption: Workflow for the Sulforhodamine B (SRB) proliferation assay.

Detailed Methodology:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density to ensure exponential growth during the assay and allowed to attach for 36 hours.[2]

  • Compound Treatment: Cells are treated with a serial dilution of this compound for 96 hours.

  • Fixation: Adherent cells are fixed by adding cold trichloroacetic acid (TCA).

  • Staining: Cells are stained for 30 minutes with 0.4% (w/v) SRB dissolved in 1% acetic acid.[2]

  • Washing: Unbound dye is removed by washing four times with 1% acetic acid.[2]

  • Solubilization: The protein-bound dye is solubilized with 10 mM unbuffered Tris base.

  • Absorbance Measurement: The optical density is measured at 564 nm using a microplate reader.

  • Data Analysis: The GI50 value, the concentration of the drug that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Western Blotting for AKT Pathway Modulation

This protocol is for assessing the phosphorylation status of AKT and its downstream targets following treatment with this compound.

Detailed Methodology:

  • Cell Treatment and Lysis: Cells are treated with varying concentrations of this compound for the desired time points. Subsequently, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of AKT and downstream targets (e.g., GSK3β, PRAS40). This is followed by incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified to determine the effect of CCT128930 on the phosphorylation status of the target proteins.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol describes the evaluation of the antitumor efficacy of this compound in a mouse xenograft model.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis start Start implant_cells Subcutaneously implant tumor cells into immunocompromised mice start->implant_cells end End monitor_growth Monitor tumor growth until palpable (~100-150 mm³) implant_cells->monitor_growth randomize Randomize mice into treatment and control groups monitor_growth->randomize administer_drug Administer CCT128930 or vehicle (e.g., i.p. injection) randomize->administer_drug monitor_tumor Monitor tumor volume and body weight (e.g., twice weekly) administer_drug->monitor_tumor continue_treatment Continue treatment for the duration of the study monitor_tumor->continue_treatment analyze_data Analyze tumor growth inhibition (T/C ratio) continue_treatment->analyze_data analyze_data->end

Caption: General workflow for an in vivo xenograft study.

Detailed Methodology:

  • Cell Implantation: Human tumor cells (e.g., U87MG) are implanted subcutaneously into the flank of immunocompromised mice.[1]

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements.

  • Treatment: Once tumors reach a specified size (e.g., ~100 mm³), mice are randomized into treatment and control groups. This compound is administered at the specified dose and schedule (e.g., 25 mg/kg, i.p., daily).[1] The control group receives a vehicle solution (e.g., 10% DMSO, 5% Tween 20, 85% saline).[1]

  • Endpoint Analysis: Tumor volumes and body weights are monitored throughout the study. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Toxicology and Safety Pharmacology

A comprehensive preclinical toxicology and safety pharmacology assessment for this compound is not extensively detailed in the publicly available literature. The primary preclinical studies note that the doses used for in vivo efficacy were "well-tolerated," with no significant weight loss observed in the treated animals.[1] However, formal Good Laboratory Practice (GLP) toxicology studies, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity and reproductive toxicology assessments, are not described in the reviewed literature. For a complete understanding of the safety profile of this compound, these dedicated toxicology studies would be required.

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective inhibitor of AKT, with significant antitumor activity in models of cancer with a dysregulated PI3K/AKT/mTOR pathway. Its efficacy has been demonstrated both in vitro across various cancer cell lines and in vivo in human tumor xenograft models. The pharmacokinetic profile indicates that therapeutically relevant concentrations can be achieved in tumor tissue. While the initial safety findings from efficacy studies are encouraging, a comprehensive evaluation of the toxicological profile of this compound will be necessary for its further clinical development. The discovery of its activity as a TRPM7 channel antagonist also warrants further investigation to fully understand its complete pharmacological profile. This technical guide provides a solid foundation for researchers and drug development professionals working with this promising therapeutic candidate.

References

CCT128930 Hydrochloride: A Technical Guide for Glioblastoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently dysregulated in GBM, making it a prime target for therapeutic intervention. CCT128930 hydrochloride is a potent, selective, and ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B). This technical guide provides a comprehensive overview of CCT128930's mechanism of action, its effects on glioblastoma cells, and detailed protocols for its use in preclinical research. The information presented is intended to support researchers and drug development professionals in leveraging this compound for the investigation of novel therapeutic strategies against glioblastoma.

Introduction to this compound

CCT128930 is a pyrrolopyrimidine compound that acts as a potent inhibitor of AKT kinases, with selectivity for AKT over the closely related PKA kinase.[1] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of AKT, preventing the phosphorylation of its downstream substrates.[1][2] This inhibition of the AKT signaling cascade leads to anti-proliferative effects and the induction of cell cycle arrest in cancer cells, particularly in tumors with a deficient PTEN (Phosphatase and Tensin homolog) tumor suppressor, a common characteristic of glioblastoma.[1][3]

Mechanism of Action and Signaling Pathway

CCT128930 targets the central node of the PI3K/AKT/mTOR pathway. In glioblastoma, this pathway is often constitutively activated due to mutations in upstream components like PTEN or PIK3CA.[1] By inhibiting AKT, CCT128930 effectively blocks the downstream signaling that promotes cell survival, proliferation, and growth.[1]

Key downstream targets of AKT that are affected by CCT128930 treatment include:

  • GSK3β (Glycogen Synthase Kinase 3 Beta): Inhibition of AKT prevents the phosphorylation and inactivation of GSK3β.[3]

  • PRAS40 (Proline-Rich AKT Substrate 40 kDa): CCT128930 inhibits the phosphorylation of PRAS40.[3]

  • FOXO1 (Forkhead Box Protein O1): The phosphorylation of FOXO1 is blocked by CCT128930.[3]

  • S6RP (S6 Ribosomal Protein): As a downstream effector of the mTOR pathway, the phosphorylation of S6RP is also diminished upon AKT inhibition by CCT128930.[3]

The inhibition of these downstream effectors ultimately leads to a G1 phase cell cycle arrest.[1][3]

CCT128930_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b PRAS40 PRAS40 AKT->PRAS40 FOXO1 FOXO1 AKT->FOXO1 mTORC1 mTORC1 AKT->mTORC1 Survival Survival AKT->Survival CCT128930 CCT128930 CCT128930->AKT CellCycle Cell Cycle Progression (G1 Arrest) GSK3b->CellCycle FOXO1->CellCycle S6RP S6RP mTORC1->S6RP Proliferation Proliferation S6RP->Proliferation

CCT128930 inhibits AKT, blocking downstream pro-survival and proliferation signals.

Quantitative Data

The following tables summarize the quantitative data for CCT128930 in glioblastoma research.

Table 1: In Vitro Inhibitory Activity

ParameterCell LineValueReference(s)
GI50 (Growth Inhibition)U87MG (PTEN-null glioblastoma)6.3 µM[2][3]
IC50 (AKT2 Kinase Inhibition)Cell-free assay6 nM[2]
IC50 (PKA Kinase Inhibition)Cell-free assay168 nM[2]
IC50 (p70S6K Kinase Inhibition)Cell-free assay120 nM[2]

Table 2: Effect on Cell Cycle Distribution in U87MG Cells (24-hour treatment)

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference(s)
DMSO (Control) 43.6% - 46.4%~32.3%~16.7%[2]
CCT128930 (1 x GI50; 6.3 µM) 63.2%13.2%18.9%[2]
CCT128930 (3 x GI50; 18.9 µM) 64.8%--[2]

Table 3: In Vivo Antitumor Activity in U87MG Xenografts

Treatment RegimenOutcomeReference(s)
25 mg/kg i.p.Marked antitumor effect[3]
50 mg/kg i.p. (4 consecutive daily doses)Inhibition of tumor growth and downstream pharmacodynamic biomarkers[3]

Experimental Protocols

Detailed methodologies for key experiments involving CCT128930 are provided below.

Cell Culture
  • Cell Line: U87MG (human glioblastoma, PTEN-null)

  • Culture Medium: Recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Mycoplasma Testing: Regularly screen cultures for mycoplasma contamination using a PCR-based assay.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This assay determines the half-maximal inhibitory concentration (IC50) of CCT128930 against target kinases.

  • Materials: Purified recombinant kinases (e.g., AKT2, PKA), peptide substrate, [γ-³³P]ATP, kinase reaction buffer, CCT128930, 96-well filter plates, phosphoric acid, scintillation cocktail, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of CCT128930 in DMSO and then in the kinase reaction buffer.

    • In a 96-well plate, combine the kinase, peptide substrate, and kinase buffer.

    • Add the diluted CCT128930 or DMSO control to the wells.

    • Initiate the reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be at the apparent Km for each kinase.

    • Incubate the reaction mixture for a defined time (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a 96-well filter plate to bind the phosphorylated substrate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each CCT128930 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow Start Prepare Serial Dilutions of CCT128930 Step1 Combine Kinase, Substrate, and Buffer Start->Step1 Step2 Add CCT128930 or DMSO Step1->Step2 Step3 Initiate Reaction with [γ-³³P]ATP Step2->Step3 Step4 Incubate Step3->Step4 Step5 Stop Reaction Step4->Step5 Step6 Filter and Wash Step5->Step6 Step7 Scintillation Counting Step6->Step7 End Calculate IC50 Step7->End

Workflow for the in vitro radiometric kinase assay.
Cell Proliferation Assay (MTS/MTT Assay)

This assay measures the effect of CCT128930 on the metabolic activity of glioblastoma cells as an indicator of cell viability and proliferation.

  • Materials: U87MG cells, complete growth medium, CCT128930 (stock solution in DMSO), 96-well plates, and MTS or MTT reagent.

  • Procedure:

    • Seed U87MG cells in 96-well plates at a density of approximately 5 x 10⁴ cells/mL and allow them to attach overnight.

    • Prepare serial dilutions of CCT128930 in complete growth medium. Include a vehicle control with the same final concentration of DMSO.

    • Remove the medium from the wells and add the medium containing the appropriate CCT128930 concentration or vehicle control.

    • Incubate the plate for 72-96 hours.

    • Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

    • If using MTT, add a solubilization solution and incubate overnight.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

Western Blot Analysis of AKT Pathway Phosphorylation

This protocol assesses the in-cell activity of CCT128930 by measuring the phosphorylation status of AKT and its downstream substrates.

  • Materials: U87MG cells, CCT128930, lysis buffer, primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-GSK3β, anti-total GSK3β), HRP-conjugated secondary antibody, and chemiluminescent substrate.

  • Procedure:

    • Seed U87MG cells and treat with various concentrations of CCT128930 for the desired time (e.g., 1 hour).

    • Lyse the cells and determine the protein concentration of each lysate.

    • Denature equal amounts of protein from each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Western_Blot_Workflow Start Cell Treatment with CCT128930 Step1 Cell Lysis and Protein Quantification Start->Step1 Step2 SDS-PAGE Step1->Step2 Step3 Protein Transfer to Membrane Step2->Step3 Step4 Blocking Step3->Step4 Step5 Primary Antibody Incubation Step4->Step5 Step6 Secondary Antibody Incubation Step5->Step6 Step7 Chemiluminescent Detection Step6->Step7 End Data Analysis Step7->End

General workflow for Western blot analysis.
Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of CCT128930 on cell cycle progression.

  • Materials: U87MG cells, CCT128930, phosphate-buffered saline (PBS), cold 70% ethanol (B145695), and propidium (B1200493) iodide (PI) staining solution (containing RNase A).

  • Procedure:

    • Seed and treat U87MG cells with CCT128930 for the desired duration (e.g., 24 hours).

    • Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate the cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

In Vivo Glioblastoma Xenograft Model

This model is used to evaluate the antitumor efficacy of CCT128930 in a living organism.

  • Animal Model: Immunodeficient mice (e.g., nude mice).

  • Cell Line: U87MG cells.

  • Procedure:

    • Subcutaneously inject approximately 1 x 10⁶ U87MG cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer CCT128930 (e.g., 25-50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the desired dosing schedule.

    • Monitor tumor volume and animal weight regularly.

    • At the end of the study, excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis by Western blot or immunohistochemistry).

Conclusion

This compound is a valuable tool for glioblastoma research, offering a potent and selective means to inhibit the frequently activated AKT signaling pathway. Its demonstrated efficacy in vitro and in vivo, particularly in PTEN-deficient models, underscores its potential as a lead compound for the development of targeted therapies for this devastating disease. The experimental protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic utility of CCT128930 and other AKT inhibitors in the context of glioblastoma.

References

An In-depth Technical Guide on the Anti-proliferative Effects of CCT128930 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CCT128930 hydrochloride is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2] Primarily targeting Akt2, it is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][3] CCT128930 demonstrates significant antitumor activity by inducing cell cycle arrest and inhibiting the phosphorylation of downstream Akt substrates.[1] Interestingly, emerging evidence reveals that CCT128930 also elicits Akt-independent effects, including the induction of DNA damage and autophagy, broadening its potential therapeutic applications.[1][4][5] This technical guide provides a comprehensive overview of the anti-proliferative effects of CCT128930, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Quantitative Data: In Vitro Kinase Inhibition and Cellular Proliferation

The inhibitory activity of CCT128930 has been characterized in both biochemical and cell-based assays. The following tables summarize the key quantitative data for CCT128930's inhibitory activity.

Table 1: In Vitro Kinase Inhibitory Activity of CCT128930

Target KinaseIC50 (nM)Selectivity vs. PKA
Akt2628-fold
p70S6K120-
PKA168-
Data sourced from MedchemExpress and Selleck Chemicals.[6][7]

Table 2: Anti-proliferative Activity (GI50) of CCT128930 in Human Cancer Cell Lines

Cell LineCancer TypePTEN StatusGI50 (μM)
U87MGGlioblastomaNull6.3 ± 2.2
LNCaPProstate CancerNull0.35 ± 0.11
PC3Prostate CancerNull1.9 ± 0.80
PC-3MProstate Cancer-0.012
Data represents the concentration required to inhibit cell growth by 50% and is sourced from multiple studies.[6][7][8]

Core Mechanism of Action: Akt Inhibition and Cell Cycle Arrest

CCT128930 functions as an ATP-competitive inhibitor of Akt, with a notable selectivity for the Akt2 isoform.[1][7] This inhibition occurs through its competition with ATP for the binding site in the kinase domain of Akt, thereby preventing the phosphorylation of its downstream targets.[1][2] The selectivity for Akt over other closely related kinases, such as protein kinase A (PKA), is achieved by targeting a single amino acid difference in the kinase domain.[8][9]

The primary consequence of Akt inhibition by CCT128930 is the disruption of the PI3K/Akt/mTOR signaling cascade, a pathway crucial for cell survival, proliferation, and growth.[2][8] By blocking this pathway, CCT128930 effectively induces a G1 phase cell cycle arrest in cancer cells, particularly those with a constitutively active PI3K/Akt pathway, such as PTEN-null or PIK3CA-mutant tumors.[8][9] In PTEN-null U87MG human glioblastoma cells, treatment with CCT128930 resulted in an increase in the G0/G1 phase cell population from 43.6% to 64.8% after 24 hours.[6][8] This G1 arrest is associated with the downregulation of cyclin D1 and Cdc25A, and the upregulation of p21, p27, and p53.[4][6]

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Effectors (e.g., GSK3β, PRAS40, FOXO1) Akt->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Akt->Proliferation CCT128930 CCT128930 CCT128930->Akt Inhibits (ATP-competitive) G1Arrest G1 Cell Cycle Arrest CCT128930->G1Arrest Induces Downstream->Proliferation Promotes

CCT128930 inhibits Akt, blocking downstream signaling and promoting cell cycle arrest.

Akt-Independent Anti-proliferative Effects

Recent studies have revealed that CCT128930 can induce antitumor effects through mechanisms that are independent of its Akt inhibitory function.[4] These off-target effects contribute to its overall efficacy and suggest a broader therapeutic potential.

  • DNA Damage Response: CCT128930 has been shown to activate the DNA damage response in HepG2 cells, characterized by the phosphorylation of H2AX, ATM, Chk1, and Chk2.[4][6]

  • Autophagy: At higher concentrations, CCT128930 induces autophagy, as evidenced by an increase in the levels of LC3-II and Beclin-1.[4] Blocking autophagy can enhance CCT128930-induced apoptotic cell death.[4]

  • Apoptosis: A high dose (20 μM) of CCT128930 can trigger apoptosis, involving the activation of caspase-3 and caspase-9, and PARP cleavage.[4][6]

CCT128930 CCT128930 DNA_Damage DNA Damage Response (p-H2AX, p-ATM, p-Chk1/2) CCT128930->DNA_Damage Induces Autophagy Autophagy (LC3-II, Beclin-1) CCT128930->Autophagy Induces Apoptosis Apoptosis (Caspase-3/9, PARP) CCT128930->Apoptosis Induces

Akt-independent effects of CCT128930 contributing to its anti-proliferative activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-proliferative effects of CCT128930.

Objective: To determine the concentration of CCT128930 that inhibits the growth of cancer cell lines by 50% (GI50).

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach for 36 hours to ensure exponential growth.[7][8]

  • Compound Treatment: Treat cells with a range of concentrations of CCT128930 for 96 hours.[7][8]

  • Cell Fixation: Gently wash the cells and fix them by adding cold trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with 0.4% (wt/vol) Sulforhodamine B (SRB) dissolved in 1% acetic acid for 30 minutes.[7]

  • Washing: Remove the unbound SRB by washing four times with 1% acetic acid.[7]

  • Solubilization: Air dry the plates and solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5).[7]

  • Absorbance Measurement: Read the optical density (OD) at a wavelength of 490-530 nm using a microplate reader.[7][10]

  • Data Analysis: Calculate the GI50 value from the dose-response curve.[10]

Start Start Seed Seed Cells in 96-well plates Start->Seed Attach Allow Attachment (36 hours) Seed->Attach Treat Treat with CCT128930 (96 hours) Attach->Treat Fix Fix with TCA Treat->Fix Stain Stain with SRB Fix->Stain Wash Wash with Acetic Acid Stain->Wash Solubilize Solubilize Dye Wash->Solubilize Read Read Absorbance (490-530 nm) Solubilize->Read Analyze Calculate GI50 Read->Analyze End End Analyze->End

Workflow for the Sulforhodamine B (SRB) antiproliferative assay.

Objective: To determine the effect of CCT128930 on the cell cycle distribution of cancer cells.

Methodology:

  • Cell Treatment: Treat cells with CCT128930 at a specified concentration (e.g., 3 x GI50) for various time points (e.g., 24 hours).[8]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing and store at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Quantify the changes in cell cycle distribution in response to CCT128930 treatment.[11]

Objective: To determine the effect of CCT128930 on the phosphorylation of Akt and its downstream substrates.

Methodology:

  • Cell Treatment and Lysis: Treat cells with CCT128930 for the desired time points. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[10][12]

  • Protein Quantification: Determine the total protein concentration in the lysates using a standard protein assay (e.g., BCA assay).[10][12]

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[12]

  • Antibody Incubation: Block the membrane and then incubate it with primary antibodies specific for phosphorylated and total Akt, as well as downstream targets like GSK3β and PRAS40. Follow this with incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

  • Analysis: Quantify the band intensities to determine the effect of CCT128930 on the phosphorylation status of the target proteins.[10]

References

CCT128930 Hydrochloride: A Technical Guide to Its Mechanism in Cell Cycle G1 Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT128930 hydrochloride is a potent, selective, and ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B), with particular efficacy against the AKT2 isoform.[1][2][3] The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many human cancers.[3][4] CCT128930 has demonstrated significant anti-proliferative activity in various tumor cell lines, primarily by inducing a robust cell cycle arrest in the G1 phase.[1][5] This document provides an in-depth technical overview of the molecular mechanisms, quantitative effects, and experimental protocols related to CCT128930-induced G1 arrest.

Core Mechanism of Action: Inducing G1 Cell Cycle Arrest

CCT128930 exerts its primary anti-proliferative effect by blocking the kinase activity of AKT. This inhibition sets off a cascade of downstream events that converge to halt the cell cycle at the G1/S transition.

AKT-Dependent Pathway:

In proliferating cells, AKT promotes cell cycle progression by phosphorylating and inactivating key regulatory proteins. CCT128930's inhibition of AKT reverses this process, leading to:

  • Upregulation of CDK Inhibitors: The compound triggers a significant increase in the expression of the cyclin-dependent kinase (CDK) inhibitors p21 and p27.[1][4][5] These proteins bind to and inhibit the activity of Cyclin E-CDK2 complexes, which are essential for the transition from G1 to S phase.[6]

  • Downregulation of G1 Cyclins and Regulators: Treatment with CCT128930 leads to a decrease in the levels of Cyclin D1 and the cell division cycle 25A (Cdc25A) phosphatase.[1][4][5] Cyclin D1 is a crucial regulatory partner for CDK4 and CDK6, and its reduction cripples the activity of this complex.[5]

  • Inhibition of Retinoblastoma (Rb) Protein Phosphorylation: The primary function of the Cyclin D-CDK4/6 complex is to phosphorylate the retinoblastoma (Rb) protein.[7][8] By downregulating Cyclin D1 and upregulating p21/p27, CCT128930 effectively prevents Rb hyper-phosphorylation. Hypo-phosphorylated Rb remains active and binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry.[7][9]

This collective disruption of key cell cycle regulators effectively establishes a blockade at the G1 checkpoint, preventing cells from replicating their DNA and proliferating.[5]

AKT-Independent Effects:

Interestingly, some studies have shown that CCT128930 can induce cell cycle arrest and other cellular responses, such as DNA damage and autophagy, in a manner that is independent of AKT inhibition.[4][10] At lower concentrations, CCT128930 has been observed to paradoxically increase the phosphorylation of AKT, while still inhibiting downstream targets and causing G1 arrest.[1][4][10] This suggests the compound may have off-target effects that contribute to its anti-cancer activity.[10] One such identified off-target is the TRPM7 channel.[11]

Quantitative Data Summary

The efficacy of CCT128930 has been quantified across various cancer cell lines, particularly those with a PTEN-deficient background, which leads to hyperactivated AKT signaling.[2]

Table 1: Anti-proliferative Activity (GI₅₀) of CCT128930

Cell Line Cancer Type GI₅₀ (µM) Citation
U87MG Glioblastoma 6.3 [1][2]
LNCaP Prostate Cancer 0.35 [1][2]

| PC3 | Prostate Cancer | 1.9 |[1][2] |

Table 2: Effect of CCT128930 on Cell Cycle Distribution in U87MG Cells (24h Treatment)

Treatment Concentration (µM) % Cells in G0/G1 % Cells in S Phase % Cells in G2/M Citation
DMSO (Control) - 46.4 32.3 16.7 [5]
CCT128930 6.3 (1 x GI₅₀) 63.2 13.2 18.9 [5]

| CCT128930 | 18.9 (3 x GI₅₀) | 64.8 | 2.0 | 30.5 |[1][5] |

Table 3: Kinase Inhibitory Activity (IC₅₀) of CCT128930

Kinase IC₅₀ (nM) Citation
AKT2 6 [1][2]
p70S6K 120 [1][2]

| PKA | 168 |[1][2] |

Visualizations: Pathways and Workflows

G1_Arrest_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates p21_p27 p21 / p27 AKT->p21_p27 Inhibits CyclinD1 Cyclin D1 AKT->CyclinD1 Promotes CCT CCT128930 CCT->AKT Inhibits CDK46 CDK4/6 p21_p27->CDK46 Inhibits CyclinD1->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Inhibits S_Phase S-Phase Gene Transcription E2F->S_Phase Activates

Caption: CCT128930 inhibits AKT, leading to G1 arrest via p21/p27 and Cyclin D1 modulation.

Experimental_Workflow A 1. Seed Cells (e.g., U87MG in 6-well plates) B 2. Incubate for 24-36h (Allow attachment & exponential growth) A->B C 3. Treat Cells (CCT128930 or DMSO vehicle control) B->C D 4. Incubate for Desired Duration (e.g., 24 hours) C->D E 5. Harvest & Wash Cells (Trypsinize, wash with PBS) D->E F 6. Fix Cells (e.g., Ice-cold 70% ethanol) E->F G 7. Stain DNA (Propidium Iodide & RNase A) F->G H 8. Data Acquisition (Flow Cytometer, acquire 10,000+ events) G->H I 9. Data Analysis (Software like FlowJo to model G0/G1, S, G2/M phases) H->I

Caption: Experimental workflow for analyzing cell cycle distribution after CCT128930 treatment.

Logical_Relationships cluster_akt_dep AKT-Dependent Effects cluster_akt_indep AKT-Independent Effects CCT CCT128930 G1_Arrest G1 Cell Cycle Arrest CCT->G1_Arrest DNA_Damage DNA Damage Response (↑ p-H2AX, p-ATM) CCT->DNA_Damage TRPM7 Off-Target: TRPM7 Inhibition CCT->TRPM7 Protein_Mod ↑ p21/p27 ↓ Cyclin D1 ↓ p-Rb G1_Arrest->Protein_Mod Autophagy Autophagy (↑ LC3-II, Beclin-1) DNA_Damage->Autophagy

Caption: Logical relationship of CCT128930's AKT-dependent and independent cellular effects.

Experimental Protocols

Protocol 1: Cell Treatment with CCT128930

This protocol outlines the treatment of cultured cancer cells with CCT128930 prior to downstream analysis.

Materials:

  • Cancer cell line of interest (e.g., U87MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Vehicle control (cell culture grade DMSO)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed cells in culture plates at a density that allows for exponential growth throughout the treatment period.

  • Allow cells to attach and grow for 24-36 hours in a 37°C, 5% CO₂ incubator.[12]

  • Prepare the desired concentrations of CCT128930 by diluting the stock solution in complete culture medium. Prepare a vehicle control with the same final concentration of DMSO (typically ≤ 0.1%).

  • Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of CCT128930 or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).[12]

Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol details the preparation and analysis of CCT128930-treated cells for cell cycle distribution.

Materials:

  • Treated and control cells (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Harvest Cells: Aspirate the medium. Wash cells once with PBS. Add trypsin-EDTA to detach the cells. Neutralize with complete medium and transfer the cell suspension to a conical tube.

  • Wash: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Fixation: While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Transfer the stained cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Protocol 3: Western Blot Analysis for Key Signaling Proteins

This protocol is for assessing changes in protein expression and phosphorylation (e.g., Cyclin D1, p21, p-Rb) following CCT128930 treatment.

Materials:

  • Treated and control cells (from Protocol 1)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-p27, anti-Rb, anti-p-Rb, anti-AKT, anti-p-AKT, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and incubate on ice for 30 minutes.[3]

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[3]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • Electrophoresis & Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking & Incubation: Block the membrane for 1 hour at room temperature. Incubate with the appropriate primary antibody overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate to visualize protein bands using a chemiluminescence imaging system.

References

CCT128930 Hydrochloride: A Technical Guide to its Dual Mechanism in Autophagy Induction and DNA Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: CCT128930 hydrochloride is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase AKT (Protein Kinase B), a critical node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway in cancer.[1][2] While its primary mechanism of action involves the inhibition of AKT and subsequent cell cycle arrest, emerging evidence demonstrates that this compound also induces autophagy and DNA damage, potentially through mechanisms independent of AKT inhibition.[3][4] This technical guide provides a comprehensive overview of these dual mechanisms, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: AKT Inhibition and Beyond

This compound acts as an ATP-competitive inhibitor of AKT, with a notable selectivity for the AKT2 isoform.[1] This inhibition disrupts the PI3K/AKT/mTOR signaling cascade, which is crucial for cell survival, proliferation, and growth.[1][2] By blocking this pathway, this compound effectively induces a G1 phase cell cycle arrest in cancer cells, particularly in tumors with a constitutively active PI3K/AKT pathway, such as those with PTEN deficiency or PIK3CA mutations.[1][5]

Intriguingly, recent studies have revealed that this compound can trigger antitumor effects through mechanisms that extend beyond its established role as an AKT inhibitor. These include the induction of a DNA damage response and the initiation of autophagy, suggesting a broader and more complex pharmacological profile.[1][3]

Quantitative Data: In Vitro Efficacy

The following tables summarize the key quantitative data for this compound's inhibitory and antiproliferative activities.

Table 1: Inhibitory Potency of this compound

TargetIC50Selectivity
AKT26 nM28-fold greater selectivity for AKT2 over PKA
PKA168 nM
p70S6K120 nM20-fold greater selectivity for AKT2 over p70S6K

Data sourced from MedchemExpress and TargetMol.[6][7]

Table 2: Antiproliferative Activity (GI50) of this compound in PTEN-Deficient Cancer Cell Lines

Cell LineCancer TypeGI50
U87MGGlioblastoma6.3 µM
LNCaPProstate Cancer0.35 µM
PC3Prostate Cancer1.9 µM

Data sourced from Selleck Chemicals and MedchemExpress.[8][9]

Table 3: Effect of this compound on Cell Cycle Distribution in U87MG Glioblastoma Cells

Treatment% of Cells in G0/G1 Phase
Control43.6%
CCT128930 (18.9 µM for 24 hours)64.8%

Data sourced from MedchemExpress.[6]

This compound-Induced Autophagy

Treatment with this compound at higher concentrations has been shown to induce autophagy in cancer cells, such as HepG2 hepatoma cells.[3] This is characterized by an increase in the levels of key autophagy markers, including microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Beclin-1.[3] The induction of autophagy can serve as a survival mechanism for cancer cells under stress, but it can also lead to autophagic cell death. Interestingly, blocking autophagy with agents like chloroquine (B1663885) has been found to magnify CCT128930-induced apoptotic cell death, suggesting a potential therapeutic strategy.[3]

G CCT128930 CCT128930 HCl Autophagy Autophagy Induction CCT128930->Autophagy Beclin1 Beclin-1 ↑ Autophagy->Beclin1 LC3 LC3-I → LC3-II ↑ Autophagy->LC3 Apoptosis Apoptotic Cell Death Autophagy->Apoptosis Chloroquine Chloroquine Chloroquine->Autophagy Inhibition

This compound induces autophagy, marked by increased Beclin-1 and LC3-II.

This compound-Induced DNA Damage

This compound treatment can activate the DNA damage response (DDR) pathway in cancer cells.[3][6] This is evidenced by the phosphorylation of key proteins such as H2AX, ATM (ataxia-telangiectasia mutated), Chk1, and Chk2.[3][6] The activation of the DDR pathway can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, it can trigger apoptosis.[3] This effect on DNA damage signaling appears to be independent of its AKT inhibitory function, highlighting a distinct mechanism of action for this compound.[4]

G CCT128930 CCT128930 HCl DNA_Damage DNA Damage CCT128930->DNA_Damage ATM_p p-ATM ↑ DNA_Damage->ATM_p H2AX_p p-H2AX ↑ ATM_p->H2AX_p Chk1_p p-Chk1 ↑ ATM_p->Chk1_p Chk2_p p-Chk2 ↑ ATM_p->Chk2_p DDR DNA Damage Response Activation H2AX_p->DDR Chk1_p->DDR Chk2_p->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

This compound activates the DNA damage response pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound's effects on autophagy and DNA damage.

Western Blot Analysis for Autophagy and DNA Damage Markers

Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins involved in autophagy and the DNA damage response.

Protocol:

  • Cell Culture and Treatment: Seed cancer cells (e.g., HepG2) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0-20 µM) for a specified time (e.g., 24 hours).[1][6]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][10]

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA protein assay.[11]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for LC3, Beclin-1, p-H2AX, p-ATM, p-Chk1, p-Chk2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[11] Following washes with TBST, incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 3x GI50 concentration) for various time points (e.g., 0, 24, 48 hours).[1]

  • Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.[1]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a propidium (B1200493) iodide (PI) staining solution containing RNase A.[1][10]

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.[1]

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]

G cluster_0 Cell Preparation cluster_1 Sample Processing cluster_2 Data Acquisition & Analysis a Seed Cells b Treat with CCT128930 HCl a->b c Harvest Cells b->c d Fix in Ethanol c->d e Stain with Propidium Iodide d->e f Flow Cytometry e->f g Analyze Cell Cycle Distribution f->g

Experimental workflow for cell cycle analysis.

Conclusion

This compound is a multifaceted anticancer agent with a well-defined role as an AKT inhibitor and emerging activities in the induction of autophagy and DNA damage. These AKT-independent effects contribute to its overall efficacy and suggest a broader therapeutic potential. The data and protocols presented in this guide offer a foundation for researchers to further explore the complex mechanisms of this compound and its potential applications in oncology. A deeper understanding of these dual mechanisms will be crucial for the strategic development of this compound as a monotherapy or in combination with other anticancer agents.

References

CCT128930 Hydrochloride: A Technical Guide to its TRPM7 Channel Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological activity of CCT128930 hydrochloride as a potent and selective antagonist of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. CCT128930, initially identified as an ATP-competitive inhibitor of the serine/threonine kinase AKT2, has been demonstrated to possess a distinct mechanism of action as a TRPM7 channel blocker.[1][2] This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Concepts and Mechanism of Action

TRPM7 is a unique bifunctional protein that contains both an ion channel and a cytosolic α-kinase domain.[3] As a constitutively active cation channel, it is a primary route for the cellular uptake of divalent cations such as magnesium (Mg²⁺), calcium (Ca²⁺), and zinc (Zn²⁺).[3] These ions are crucial for numerous cellular processes, and dysregulation of TRPM7 activity has been implicated in various diseases, including cancer, where it plays a role in tumor progression and cell proliferation.[3]

This compound acts as a potent antagonist of the TRPM7 channel.[4] Structural and functional studies have revealed that CCT128930 binds to a vanilloid-like (VL) site on the TRPM7 channel.[3][5][6] This binding is allosteric and stabilizes the channel in a closed, non-conducting state.[5][6] Notably, the inhibitory action of CCT128930 on the TRPM7 channel is independent of intracellular Mg²⁺ concentrations and its kinase domain.[4][7] The binding of CCT128930 to the VL site is accompanied by the displacement of a lipid that resides in this pocket in the channel's natural state.[3][5] This mechanism is shared with other allosteric inhibitors of TRPM7, such as NS8593 and VER155008.[3][6]

Quantitative Data: Inhibitory Activity of CCT128930

The antagonist activity of CCT128930 on TRPM7 has been quantified using various experimental techniques, primarily electrophysiology. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

TargetAssay TypeCell LineIC₅₀ (µM)Intracellular Mg²⁺Reference
TRPM7Whole-cell patch clampHEK293T0.86 ± 0.11Absent[4]
TRPM7Whole-cell patch clampHEK293T0.63 ± 0.09300 µM[4]
Endogenous TRPM7-like currentsWhole-cell patch clampSH-SY5YNot specified, but nearly complete inhibition at 10 µMNot specified[4][7]

Selectivity Profile:

CCT128930 exhibits preferential inhibition of TRPM7 over the closely related TRPM6 and TRPM8 channels.[4] This selectivity is attributed to fine structural differences in the vanilloid-like sites of these channels.[3][5]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the ion currents flowing through the TRPM7 channel in the cell membrane of a single cell.

Objective: To characterize the inhibitory effect of CCT128930 on TRPM7 channel currents.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are transiently transfected with a plasmid encoding the full-length TRPM7 channel.[3]

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, and 10 EDTA (to chelate intracellular Mg²⁺ and induce TRPM7 currents) (pH adjusted to 7.2 with CsOH).[3] For experiments with controlled intracellular Mg²⁺, a defined concentration (e.g., 300 µM) of MgCl₂ is included in the pipette solution.[4]

  • Voltage Protocol: Cells are held at a holding potential of 0 mV. Voltage ramps from -100 mV to +100 mV over 500 ms (B15284909) are applied every 5 seconds to elicit both inward and outward currents.

  • Drug Application: this compound is dissolved in an appropriate solvent (e.g., DMSO) and then diluted into the external solution to the desired final concentrations. The solution containing CCT128930 is applied to the cell via a perfusion system.

  • Data Analysis: The current amplitude at specific voltages (e.g., +80 mV and -80 mV) is measured before and after the application of CCT128930. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC₅₀ value.

Aequorin-Based Ca²⁺ Influx Assay

This is a luminescence-based functional assay to measure changes in intracellular calcium concentrations resulting from TRPM7 channel activity.

Objective: To determine the concentration-dependent inhibition of TRPM7-mediated Ca²⁺ influx by CCT128930.

Methodology:

  • Cell Preparation: HEK293T cells are co-transfected with plasmids for TRPM7 and a cytosolic aequorin (a Ca²⁺-sensitive luminescent protein).[3]

  • Aequorin Reconstitution: Cells are incubated with coelenterazine, the substrate for aequorin, in a serum-free medium.

  • Assay Procedure:

    • Cells are washed and resuspended in a Ca²⁺-free buffer.

    • CCT128930 at various concentrations is pre-incubated with the cells.

    • The cell suspension is injected into a buffer containing a high concentration of Ca²⁺ to stimulate influx through the constitutively active TRPM7 channels.

  • Luminescence Measurement: The light emission resulting from aequorin's interaction with Ca²⁺ is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the intracellular Ca²⁺ concentration. The inhibitory effect of CCT128930 is determined by comparing the luminescence signal in treated cells to that in untreated control cells. Concentration-response curves are then plotted to calculate the IC₅₀.[3]

Visualizations

Signaling Pathway of TRPM7 Inhibition by CCT128930

TRPM7_Inhibition_Pathway cluster_membrane Plasma Membrane TRPM7 TRPM7 Channel (Open State) TRPM7_Closed TRPM7 Channel (Closed State) Cellular_Effects Cell Proliferation Tumor Progression TRPM7->Cellular_Effects Promotes VL_Site Vanilloid-Like (VL) Site VL_Site->TRPM7_Closed Stabilizes Inhibition_Effect Inhibition of Proliferation & Progression TRPM7_Closed->Inhibition_Effect Leads to CCT128930 CCT128930 CCT128930->VL_Site Binds to Divalent_Cations Divalent Cations (Mg²⁺, Ca²⁺, Zn²⁺) Divalent_Cations->TRPM7 Influx

Caption: Mechanism of TRPM7 channel inhibition by CCT128930.

Experimental Workflow for Electrophysiological Analysis

Ephys_Workflow start HEK293T cells expressing TRPM7 patch Establish Whole-Cell Patch Clamp Configuration start->patch record_base Record Baseline TRPM7 Currents patch->record_base apply_cct Apply CCT128930 via Perfusion record_base->apply_cct record_drug Record TRPM7 Currents in Presence of CCT128930 apply_cct->record_drug washout Washout CCT128930 record_drug->washout record_wash Record Post-Washout Currents washout->record_wash analysis Data Analysis: Calculate % Inhibition Determine IC₅₀ record_wash->analysis end Characterize Inhibitory Profile analysis->end

Caption: Workflow for whole-cell patch-clamp analysis of CCT128930.

Logical Relationship of CCT128930's Dual Activity

Dual_Activity cluster_akt AKT Pathway cluster_trpm7 TRPM7 Pathway CCT128930 CCT128930 AKT2 AKT2 Kinase CCT128930->AKT2 Inhibits (ATP-Competitive) TRPM7 TRPM7 Channel CCT128930->TRPM7 Inhibits (Allosteric) AKT_Substrates Downstream AKT Substrates AKT2->AKT_Substrates Phosphorylates AKT_Pathway_Effect Inhibition of Cell Growth & Survival AKT_Substrates->AKT_Pathway_Effect Regulates Divalent_Cations Divalent Cation Homeostasis TRPM7->Divalent_Cations Controls TRPM7_Pathway_Effect Modulation of Cell Proliferation & Migration Divalent_Cations->TRPM7_Pathway_Effect Impacts

Caption: Dual inhibitory activities of CCT128930 on AKT2 and TRPM7.

References

Methodological & Application

CCT128930 Hydrochloride: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT128930 hydrochloride is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT (Protein Kinase B), with a particular potency for the AKT2 isoform.[1][2] As a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, AKT is a prime target for therapeutic intervention.[2][3] CCT128930 has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo antitumor efficacy in preclinical models.[4][5] It exerts its effects by blocking the phosphorylation of downstream AKT substrates, leading to G1 cell cycle arrest and the inhibition of tumor growth.[4][6] This document provides a comprehensive overview of the experimental protocols for the preclinical evaluation of this compound.

Mechanism of Action

CCT128930 is a pyrrolopyrimidine compound that acts as an ATP-competitive inhibitor of AKT kinases.[4][7] Its selectivity for AKT over the closely related PKA kinase is achieved by targeting a single amino acid difference in the kinase domain.[4][6] By binding to the ATP pocket of AKT, CCT128930 prevents the phosphorylation of a range of downstream substrates, including GSK3β, PRAS40, and FOXO1.[6] This inhibition of the PI3K/AKT/mTOR signaling cascade disrupts crucial cellular processes for cancer cell survival and proliferation, ultimately leading to a G1 phase cell cycle arrest.[1][6]

Signaling Pathway

PI3K_AKT_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation (Thr308) GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) CCT128930 CCT128930 CCT128930->AKT Inhibition CellCycle Cell Cycle Progression GSK3b->CellCycle FOXO->CellCycle Survival Cell Survival & Proliferation mTORC1->Survival Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (GI50 in Cancer Cell Lines) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot Analysis (Target Engagement & Pathway Modulation) Cell_Proliferation->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle PK_Studies Pharmacokinetic Studies (Drug Exposure in Plasma & Tumor) Cell_Cycle->PK_Studies PD_Markers Pharmacodynamic Biomarkers (Target Inhibition in Tumors) PK_Studies->PD_Markers Xenograft Xenograft Efficacy Studies (Antitumor Activity) PD_Markers->Xenograft Lead_Optimization Lead Optimization Xenograft->Lead_Optimization Start Compound CCT128930 Start->Kinase_Assay

References

CCT128930 Hydrochloride: Application Notes for In Vitro Assay Setup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT128930 hydrochloride is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase Akt (Protein Kinase B), with particular selectivity for the Akt2 isoform.[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[3][4] Its hyperactivation is a common feature in many human cancers, often due to mutations in key components like PTEN or PIK3CA.[4][5] CCT128930 effectively blocks Akt activity, leading to the inhibition of phosphorylation of its downstream substrates, resulting in a G1 cell cycle arrest and a marked anti-proliferative effect in various tumor cell lines, especially those with a deficient PTEN tumor suppressor.[1][4][5] This document provides detailed protocols for key in vitro assays to characterize the activity of CCT128930.

Mechanism of Action

CCT128930 functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt and preventing the phosphorylation of its downstream targets.[2][3] This blockade of the PI3K/Akt/mTOR signaling cascade is the primary mechanism of its anti-tumor activity.[2][5] Key downstream effectors of Akt that are inhibited following CCT128930 treatment include GSK3β, PRAS40, and FOXO1.[4][5] Recent evidence also suggests that CCT128930 can induce anti-tumor effects through mechanisms independent of its Akt inhibitory function, including the induction of DNA damage, autophagy, and antagonism of the TRPM7 channel.[2][6]

Quantitative Data Summary

The inhibitory activity of CCT128930 has been quantified in various in vitro assays. The following tables summarize key data for its kinase inhibition and anti-proliferative effects.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50 (nM)Assay Type
Akt26Cell-free
p70 S6K120Cell-free
PKA168Cell-free
CHK2Inhibition observedKinase panel screen
Rock-IIInhibition observedKinase panel screen
Data sourced from[1][7]

Table 2: In Vitro Anti-proliferative Activity (GI50)

Cell LineCancer TypePTEN StatusGI50 (µM)
U87MGGlioblastomaDeficient6.3
LNCaPProstate CancerDeficient0.35
PC3Prostate CancerDeficient1.9
Data sourced from[1][7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream_Effectors Downstream Effectors (GSK3β, PRAS40, FOXO1) Akt->Downstream_Effectors Cell_Cycle_Arrest G1 Cell Cycle Arrest Akt->Cell_Cycle_Arrest CCT128930 CCT128930 CCT128930->Akt inhibits Proliferation_Inhibition Inhibition of Proliferation & Survival Downstream_Effectors->Proliferation_Inhibition

Caption: CCT128930 inhibits Akt in the PI3K/Akt pathway.

G cluster_0 Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Cell_Attachment Allow Cells to Attach (24-36h) Seed_Cells->Cell_Attachment Add_Compound Add Serial Dilutions of CCT128930 Cell_Attachment->Add_Compound Incubate Incubate for 72-96h Add_Compound->Incubate Assay_Specific_Step Add MTS or SRB Reagent Incubate->Assay_Specific_Step Measure_Absorbance Measure Absorbance Assay_Specific_Step->Measure_Absorbance Data_Analysis Calculate GI50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cell proliferation assays (MTS/SRB).

G cluster_0 Start Start Cell_Treatment Treat Cells with CCT128930 Start->Cell_Treatment Cell_Lysis Lyse Cells & Quantify Protein Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection End End Detection->End

Caption: Western blot workflow for target validation.

Experimental Protocols

Cell Proliferation Assay (MTS or SRB)

This protocol is used to determine the anti-proliferative activity of CCT128930 and to calculate the GI50 (concentration for 50% growth inhibition) value.

Materials:

  • Selected cancer cell line (e.g., U87MG, PC3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well clear, flat-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution) or Sulforhodamine B (SRB)

  • Phosphate-Buffered Saline (PBS)

  • Trichloroacetic acid (TCA) (for SRB assay)

  • Tris base solution (for SRB assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Dilute cells in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.[4]

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[4]

    • Include wells with medium only to serve as a background control.[4]

    • Incubate the plate for 24-36 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4][5]

  • Compound Treatment:

    • Prepare serial dilutions of CCT128930 in complete growth medium from the DMSO stock. A typical concentration range would be 0.1 µM to 50 µM.[4]

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest CCT128930 concentration.[4]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate CCT128930 concentration or vehicle control.

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ atmosphere.[4][5]

  • Assay and Measurement:

    • For MTS Assay:

      • Add 20 µL of MTS reagent to each well.[8][9]

      • Incubate the plate for 1-4 hours at 37°C, protected from light.[4]

      • Measure the absorbance at 490 nm using a microplate reader.[4]

    • For SRB Assay:

      • Gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.

      • Wash the plates five times with water and allow them to air dry.

      • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

      • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

      • Allow the plates to air dry completely.

      • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1]

      • Measure the absorbance at 510 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the % Viability against the log concentration of CCT128930 and determine the GI50 value using non-linear regression analysis.[4]

Western Blot Analysis for Akt Pathway Inhibition

This protocol is used to verify that CCT128930 engages its target, Akt, within the cell by measuring the phosphorylation status of Akt and its downstream substrates.[4]

Materials:

  • Cancer cell line (e.g., U87MG)

  • This compound

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-GSK3β (Ser9), anti-total GSK3β, anti-p-PRAS40 (Thr246), anti-total PRAS40, and a loading control like GAPDH or β-actin)[6]

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells (e.g., 5 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.[4]

    • Treat cells with varying concentrations of CCT128930 (e.g., 0-20 µM) for a specified time (e.g., 1, 6, 24 hours).[2][6]

    • After treatment, wash cells twice with ice-cold PBS.[4]

    • Lyse the cells in RIPA buffer on ice for 30 minutes.[2][4]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[4]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.[2][4]

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer.[4]

    • Boil the samples at 95°C for 5 minutes.[4]

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates on an SDS-PAGE gel.[10]

    • Transfer the proteins to a PVDF membrane.[6]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

    • Incubate the membrane with primary antibodies overnight at 4°C.[6]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2][6]

    • Detect the signal using an ECL substrate and an imaging system.[2][10]

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This method is used to determine the potency of CCT128930 against purified kinases.[11]

Materials:

  • Purified active kinases (e.g., Akt2, PKA, p70S6K)

  • Substrate for each kinase

  • This compound

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • ATP (at a concentration equivalent to the Km for each kinase)[11]

  • 96-well polypropylene (B1209903) plates

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of CCT128930 in DMSO.

    • Further dilute in the kinase reaction buffer to the desired final concentrations.[11]

  • Kinase Reaction:

    • In a 96-well polypropylene plate, combine the kinase, substrate, and CCT128930 or vehicle control in the kinase reaction buffer.

    • Initiate the reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be at the apparent Km for each respective kinase.[11]

    • Incubate the reaction mixture for a predetermined time (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).[11]

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding phosphoric acid.[11]

    • Transfer the reaction mixture to a 96-well filter plate, which will bind the phosphorylated substrate.[11]

  • Washing and Detection:

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.[11]

    • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of CCT128930 relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[11]

References

CCT128930 Hydrochloride: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT128930 is a potent, selective, and ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B), with particular potency for the AKT2 isoform.[1][2][3] As a key component of the frequently dysregulated PI3K/AKT/mTOR signaling pathway in cancer, AKT is a prime target for therapeutic intervention.[2][4][5] CCT128930 has demonstrated significant anti-proliferative activity and induction of cell cycle arrest in various cancer cell lines, particularly those with a constitutively active PI3K/AKT pathway, such as PTEN-null or PIK3CA-mutant tumors.[2][4][6] This document provides detailed application notes and protocols for the use of CCT128930 hydrochloride in cell culture experiments.

Mechanism of Action

CCT128930 functions by competing with ATP for the binding site in the kinase domain of AKT, thereby preventing the phosphorylation of its downstream substrates.[2][5] This inhibition disrupts the PI3K/AKT/mTOR signaling cascade, which is crucial for cell survival, proliferation, and growth.[2][4] The primary cellular consequences of AKT inhibition by CCT128930 include a G1 phase cell cycle arrest.[1][4] Beyond its primary target, CCT128930 has also been shown to induce DNA damage, autophagy, and apoptosis through AKT-independent mechanisms, broadening its potential therapeutic applications.[2][7]

Data Presentation

In Vitro Kinase Inhibitory Activity
TargetIC50 (nM)Notes
AKT26Cell-free assay.[1][3]
p70S6K120Demonstrates 20-fold selectivity for AKT2 over p70S6K.[3][8]
PKA168Exhibits 28-fold selectivity for AKT2 over the closely related PKA kinase.[1][3]
Cellular Antiproliferative Activity (GI50)
Cell LineCancer TypePTEN/PIK3CA StatusGI50 (µM)
U87MGGlioblastomaPTEN-null6.3[1][3]
LNCaPProstate CancerPTEN-null0.35[1][3]
PC3Prostate CancerPTEN-null1.9[1][3]
BT474Breast CancerPIK3CA-mutantNot explicitly stated, but showed profound antitumor effect in xenografts.[1][4]

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol is designed to determine the half-maximal growth inhibitory concentration (GI50) of CCT128930 in a chosen cell line.

Materials:

  • 96-well cell culture plates

  • Complete growth medium appropriate for the cell line

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Include wells with medium only as a background control.[9]

  • Cell Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.[9]

  • Compound Treatment:

    • Prepare serial dilutions of CCT128930 in complete growth medium from the DMSO stock. A typical concentration range is 0.1 µM to 50 µM.[9]

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest CCT128930 concentration.[9]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate CCT128930 concentration or vehicle control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ atmosphere.[1][9]

  • MTS Assay:

    • After the incubation period, add 20 µL of MTS reagent to each well.[9]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[9]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percent viability against the log concentration of CCT128930 to determine the GI50 value using non-linear regression analysis.[9]

Western Blot Analysis of AKT Pathway Inhibition

This protocol verifies the on-target activity of CCT128930 by assessing the phosphorylation status of AKT and its downstream substrates.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Ice-cold Phosphate Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., p-AKT (Ser473), total AKT, p-GSK3β (Ser9), total GSK3β, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Treatment: Plate cells in 6-well plates and allow them to adhere. Treat with a range of CCT128930 concentrations (e.g., 0, 1, 5, 10, 20 µM) for the desired time (e.g., 1, 6, 24 hours).[10]

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.[9]

    • Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[10]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[9]

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg), add Laemmli sample buffer, and boil at 95°C for 5 minutes.[9]

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[10]

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with primary antibodies overnight at 4°C.[4]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Visualize the protein bands using an ECL detection system.[11]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of CCT128930 on cell cycle distribution.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the vehicle control (DMSO) or CCT128930 at a desired concentration (e.g., 1x or 3x GI50) for a specified time (e.g., 24 or 48 hours).[4][10] For U87MG cells, a concentration of 18.9 µM (3 x GI50) for 24 hours has been shown to induce G1 arrest.[4]

  • Cell Harvest: Harvest both adherent and floating cells and wash with PBS.[10]

  • Fixation: Resuspend the cell pellet in 70% ice-cold ethanol while gently vortexing and fix overnight at -20°C.[10]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.[10]

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.[10]

Visualizations

CCT128930_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates (Thr308) GSK3b GSK3β AKT->GSK3b Inhibits PRAS40 PRAS40 AKT->PRAS40 Inhibits FOXO1 FOXO1 AKT->FOXO1 Inhibits Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) GSK3b->Cell_Survival PRAS40->Cell_Survival Cell_Cycle_Arrest G1 Cell Cycle Arrest FOXO1->Cell_Cycle_Arrest CCT128930 CCT128930 CCT128930->AKT Inhibits

Caption: CCT128930 inhibits AKT, blocking downstream signaling.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis start Start: Select Cell Line & Prepare CCT128930 Stock seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat Cells with CCT128930 (Dose-Response & Time-Course) seed_cells->treat_cells viability Cell Viability Assay (e.g., MTS/SRB) treat_cells->viability western Western Blot Analysis (p-AKT, p-GSK3β, etc.) treat_cells->western cell_cycle Cell Cycle Analysis (Flow Cytometry) treat_cells->cell_cycle analyze_viability Calculate GI50 viability->analyze_viability analyze_western Quantify Protein Phosphorylation western->analyze_western analyze_cell_cycle Determine Cell Cycle Distribution cell_cycle->analyze_cell_cycle end End: Interpret Results analyze_viability->end analyze_western->end analyze_cell_cycle->end

Caption: A typical workflow for evaluating CCT128930 in cell culture.

References

Application Notes and Protocols for CCT128930 Hydrochloride in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of CCT128930 hydrochloride, a potent and selective inhibitor of Akt2 kinase. This document outlines the mechanism of action, a comprehensive experimental protocol, and expected outcomes, serving as a guide for studying the PI3K/Akt/mTOR signaling pathway.

Introduction

This compound is an ATP-competitive inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B), with high selectivity for the Akt2 isoform.[1][2][3] Akt is a critical mediator in the PI3K/Akt/mTOR signaling pathway, which plays a central role in regulating cell survival, proliferation, growth, and metabolism.[3][4] Dysregulation of this pathway is a common feature in many human cancers, making Akt a prime target for therapeutic intervention.[3][4] CCT128930 exerts its antitumor activity by blocking the phosphorylation of downstream Akt substrates, leading to G1 phase cell cycle arrest.[1][4] Interestingly, evidence also suggests that CCT128930 can induce Akt-independent effects, such as DNA damage and autophagy.[2]

This document provides a detailed protocol for using Western blot analysis to examine the pharmacodynamic effects of CCT128930 on the Akt signaling cascade.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound in both enzymatic and cell-based assays.

Table 1: In Vitro Kinase Inhibition

TargetIC50 (nM)Assay Condition
Akt26Cell-free assay
p70 S6K120Cell-free assay
PKA168Cell-free assay

Data sourced from MedchemExpress and Selleck Chemicals.[1][5]

Table 2: Cellular Antiproliferative Activity (GI50)

Cell LineCancer TypeGI50 (µM)
LNCaPProstate Cancer0.35
PC3Prostate Cancer1.9
U87MGGlioblastoma6.3

Data sourced from Selleck Chemicals.[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylates (Thr308) GSK3b GSK3β Akt->GSK3b Inhibits PRAS40 PRAS40 Akt->PRAS40 Inhibits FOXO FOXO Akt->FOXO Inhibits CCT128930 CCT128930 CCT128930->Akt Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellCycle Cell Cycle Progression GSK3b->CellCycle Apoptosis Apoptosis FOXO->Apoptosis

Caption: CCT128930 inhibits Akt, blocking downstream signaling.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Treatment (e.g., 0-20 µM CCT128930) start->cell_culture lysis 2. Cell Lysis (RIPA buffer + inhibitors) cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (PVDF membrane) sds_page->transfer blocking 6. Blocking (5% BSA or non-fat milk) transfer->blocking primary_ab 7. Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (1 hour at RT) primary_ab->secondary_ab detection 9. Detection (ECL substrate) secondary_ab->detection analysis 10. Data Analysis detection->analysis

Caption: Western blot experimental workflow for CCT128930 studies.

Detailed Experimental Protocol: Western Blot for Akt Pathway Analysis

This protocol is designed to verify the engagement of CCT128930 with its target, Akt, by measuring the phosphorylation status of Akt and its downstream substrates.

Materials and Reagents:

  • Cell Lines: PTEN-deficient cell lines such as U87MG, LNCaP, or PC3 are recommended.[1]

  • This compound: Prepare a stock solution in DMSO.

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA Protein Assay Kit.

  • SDS-PAGE Gels: Appropriate percentage to resolve target proteins.

  • Transfer Membrane: PVDF or nitrocellulose membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-Akt (total)

    • Rabbit anti-phospho-GSK3β (Ser9)

    • Rabbit anti-GSK3β (total)

    • Rabbit anti-phospho-PRAS40 (Thr246)

    • Rabbit anti-PRAS40 (total)

    • Mouse anti-GAPDH or β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Phosphate Buffered Saline (PBS)

  • TBST Buffer

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a range of CCT128930 concentrations (e.g., 0, 1, 5, 10, 20 µM) for the desired time (e.g., 1, 6, 24 hours).[6] A vehicle control (DMSO) should be included.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.[7]

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

    • Incubate on ice for 30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.[7]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]

    • Collect the supernatant containing the protein lysate.[7]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[6]

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-40 µg) with lysis buffer and add Laemmli sample buffer.[6][7]

    • Boil the samples at 95°C for 5 minutes.[7]

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[6]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.[6]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature with gentle agitation.[6]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.[6]

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[6]

  • Detection:

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with an ECL substrate according to the manufacturer's instructions.[6]

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • To detect total protein levels or other targets on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed starting from the blocking step. First, probe for the phosphorylated form of the protein, then strip and probe for the total protein. Finally, probe for a loading control like GAPDH or β-actin.

Expected Results:

Treatment with CCT128930 is expected to decrease the phosphorylation of Akt at Ser473 and its downstream substrates, GSK3β at Ser9 and PRAS40 at Thr246, in a dose- and time-dependent manner.[4][8] Total protein levels of Akt, GSK3β, and PRAS40 should remain relatively unchanged.[8] The loading control (GAPDH or β-actin) is used to ensure equal protein loading across all lanes. It is important to note that in some cell lines, a paradoxical increase in Akt phosphorylation may be observed at low concentrations or short time points before suppression at higher doses.[4][5]

References

Application Notes and Protocols: CCT128930 Hydrochloride Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of CCT128930 hydrochloride stock solutions in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.

Physicochemical and Solubility Data

This compound is a potent and selective ATP-competitive inhibitor of Akt2 (Protein Kinase B).[1][2][3][4][5] To facilitate accurate and effective use in research, its key physicochemical and solubility properties are summarized below.

PropertyValueSource
Molecular Weight 378.30 g/mol [2]
Molecular Formula C₁₈H₂₁Cl₂N₅[2]
CAS Number 885499-61-6 (free base)[1][2]
Appearance Solid[2]
Solubility in DMSO ≥17.1 mg/mL[2]
Solubility in Ethanol ≥5.17 mg/mL (with sonication)[2]
Solubility in Water Insoluble[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation.

  • Weighing: Carefully weigh out 3.783 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex thoroughly for several minutes until the solid is completely dissolved.

  • Sonication (Optional): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.

  • Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles.[4][6]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into a cell culture medium for experimental use.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[4]

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

  • Immediate Use: Use the prepared working solutions immediately. Do not store working solutions in cell culture medium for extended periods.

Diagrams

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh 3.783 mg of CCT128930 HCl add_dmso Add 1 mL of anhydrous DMSO weigh->add_dmso Transfer to tube vortex Vortex thoroughly add_dmso->vortex sonicate Sonicate (optional) vortex->sonicate If needed aliquot Aliquot into single-use tubes vortex->aliquot sonicate->aliquot store Store at -20°C or -80°C aliquot->store G Akt Signaling Pathway Inhibition by CCT128930 cluster_upstream Upstream Signaling cluster_akt Akt Activation cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Substrates (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylates Cell Cell Survival, Proliferation, and Growth Downstream->Cell CCT128930 CCT128930 CCT128930->Akt Inhibits ATP binding

References

Application Notes and Protocols for CCT128930 Hydrochloride in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo use of CCT128930 hydrochloride, a potent and selective inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B). The protocols detailed herein are specifically tailored for studies utilizing human tumor xenograft mouse models, a critical step in the preclinical evaluation of novel anti-cancer agents. This document outlines recommended dosages, administration routes, and vehicle formulations, along with detailed experimental procedures for establishing xenograft models and monitoring treatment efficacy. Furthermore, it includes a summary of key pharmacodynamic markers and a visual representation of the targeted signaling pathway to facilitate a deeper understanding of the compound's mechanism of action.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide array of human cancers has established it as a prime target for therapeutic intervention. This compound is an ATP-competitive inhibitor of AKT, demonstrating significant anti-proliferative activity in various cancer cell lines and in vivo tumor models. These protocols are designed to assist researchers in the effective design and execution of preclinical studies to evaluate the therapeutic potential of this compound.

Data Presentation

Table 1: Recommended Dosage and Administration of this compound in Mouse Xenograft Models
Tumor ModelMouse StrainDosageAdministration RouteDosing ScheduleVehicle FormulationReference
U87MG GlioblastomaAthymic Nude50 mg/kgIntraperitoneal (i.p.)Daily for 5 days10% DMSO, 5% Tween 20, 85% Saline[1]
BT474 Breast CancerAthymic Nude40 mg/kgIntraperitoneal (i.p.)Twice daily for 5 days10% DMSO, 5% Tween 20, 85% Saline[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Tween® 20

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of this compound.

    • Prepare a stock solution by dissolving this compound in 100% DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation (for a final concentration of 5 mg/mL in a 10% DMSO, 5% Tween 20, 85% Saline vehicle):

    • For a final volume of 1 mL, start with 100 µL of the 10 mg/mL this compound stock solution in DMSO.

    • Add 50 µL of Tween® 20 to the stock solution.

    • Vortex the mixture until it is homogeneous.

    • Add 850 µL of sterile saline to the DMSO/Tween 20 mixture.

    • Vortex the final solution thoroughly to ensure a uniform suspension.

    • Note: The final concentration of this compound in this example is 1 mg/mL. Adjust the initial stock concentration or final volume as needed to achieve the desired dosing concentration. The final dosing volume for intraperitoneal injection in mice is typically 100-200 µL.

Protocol 2: Establishment of Human Tumor Xenograft Models

A. U87MG Glioblastoma Xenograft Model

Materials:

  • U87MG human glioblastoma cells

  • Culture medium (e.g., MEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® (optional, can improve tumor take rate)

  • Female athymic nude mice (4-6 weeks old)

  • Syringes (1 mL) and needles (27-gauge)

Procedure:

  • Cell Culture: Culture U87MG cells in appropriate medium until they reach 80-90% confluency.

  • Cell Harvesting:

    • Wash the cells with PBS.

    • Trypsinize the cells and resuspend them in culture medium.

    • Centrifuge the cell suspension and discard the supernatant.

    • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel®.

    • Determine the cell concentration using a hemocytometer.

  • Tumor Cell Implantation:

    • Adjust the cell suspension to a final concentration of 5 x 10⁷ cells/mL.

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[2]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Initiate treatment when tumors reach a mean volume of approximately 100-200 mm³.[1]

B. BT474 Breast Cancer Xenograft Model

Materials:

  • BT474 human breast cancer cells

  • Culture medium (e.g., RPMI-1640 with 10% FBS and insulin)

  • Estrogen pellets (e.g., 17β-estradiol, 0.72 mg, 60-day release)

  • Other materials as listed for the U87MG model.

Procedure:

  • Estrogen Supplementation: One day prior to cell implantation, subcutaneously implant a slow-release estrogen pellet into the dorsal neck region of each mouse. This is crucial for the growth of estrogen receptor-positive BT474 cells.[3]

  • Cell Culture and Harvesting: Follow the same procedure as for U87MG cells.

  • Tumor Cell Implantation:

    • Adjust the cell suspension to a final concentration of 2 x 10⁸ cells/mL.

    • Inject 100 µL of the cell suspension (containing 20 x 10⁶ cells) subcutaneously into the right flank of each mouse.[3]

  • Tumor Growth Monitoring: Follow the same procedure as for the U87MG model.

Protocol 3: In Vivo Treatment and Efficacy Evaluation

Procedure:

  • Animal Grouping: Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Treatment Administration:

    • Administer this compound or the vehicle control intraperitoneally according to the dosing schedule outlined in Table 1.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Efficacy Monitoring:

    • Measure tumor volumes 2-3 times per week.

    • Continue treatment for the specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).

Protocol 4: Pharmacodynamic (PD) Marker Analysis

Procedure:

  • Sample Collection: At specified time points after the final dose (e.g., 2, 6, 24 hours), collect tumor tissue and other relevant organs.

  • Protein Extraction: Homogenize the tissue samples in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Perform Western blotting to assess the phosphorylation status of key downstream targets of AKT.

    • Primary antibodies to consider: phospho-AKT (Ser473), total AKT, phospho-GSK3β (Ser9), total GSK3β, phospho-PRAS40 (Thr246), total PRAS40, phospho-S6 Ribosomal Protein (Ser235/236), and total S6 Ribosomal Protein.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Mandatory Visualization

Signaling Pathway of this compound

CCT128930_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO CCT128930 CCT128930 Hydrochloride CCT128930->AKT S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Survival Cell Survival GSK3b->Survival FOXO->Survival Proliferation Cell Proliferation & Growth S6K->Proliferation eIF4EBP1->Proliferation

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for In Vivo Efficacy Studies

experimental_workflow start Start cell_culture Tumor Cell Culture (U87MG or BT474) start->cell_culture implantation Subcutaneous Implantation into Athymic Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (Volume ~100-200 mm³) implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Daily/Twice Daily i.p. Administration (CCT128930 or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Repeat for 5 days endpoint End of Study: Tumor Excision & Analysis monitoring->endpoint pd_analysis Pharmacodynamic Analysis (Western Blot) endpoint->pd_analysis end End pd_analysis->end

Caption: Workflow for evaluating this compound in xenograft models.

References

Application Notes and Protocols for Cell Cycle Analysis with CCT128930 Hydrochloride using Propidium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT128930 hydrochloride is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B), with particular selectivity for the AKT2 isoform.[1][2][3][4] AKT is a critical component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and growth.[4][5][6][7] Inhibition of this pathway by CCT128930 has been demonstrated to induce a G1 phase cell cycle arrest in cancer cells, making it a compound of significant interest in oncology research and drug development.[1][2][5][6][7]

These application notes provide a comprehensive guide for utilizing this compound to study its effects on the cell cycle of cancer cells, with a detailed protocol for cell cycle analysis using propidium (B1200493) iodide (PI) staining and flow cytometry.

Mechanism of Action

CCT128930 functions as an ATP-competitive inhibitor of AKT, preventing the phosphorylation of its downstream substrates.[2][3] This disruption of the PI3K/AKT/mTOR signaling cascade is particularly effective in cancer cells with a constitutively active pathway, such as those with PTEN loss or PIK3CA mutations.[1][2][5] The inhibition of AKT by CCT128930 leads to a G1 cell cycle arrest.[5][6] This is mediated by the downregulation of key cell cycle regulators like Cyclin D1 and the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[3][6][8]

Data Presentation

The following tables summarize the quantitative effects of CCT128930 on the cell cycle distribution of the PTEN-null U87MG human glioblastoma cell line.

Table 1: Effect of CCT128930 Concentration on Cell Cycle Distribution in U87MG Cells [5]

TreatmentConcentrationIncubation Time (hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
DMSO (Control)-2446.432.316.7
CCT1289301 x GI₅₀2463.213.218.9

Table 2: Time-Course Effect of CCT128930 on Cell Cycle Distribution in U87MG Cells [5]

TreatmentConcentrationIncubation Time (hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
DMSO (Control)-2443.636.617.8
CCT1289303 x GI₅₀ (18.9 µM)2464.82.030.5

Experimental Protocols

Protocol 1: Cell Treatment with this compound

This protocol outlines the steps for treating cultured cancer cells with this compound prior to cell cycle analysis.

Materials:

  • Cancer cell line of interest (e.g., U87MG)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells in culture plates or flasks at a density that allows for exponential growth during the treatment period. Allow the cells to adhere and resume growth overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO as the highest CCT128930 concentration.[6]

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of CCT128930 or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours) in a humidified incubator at 37°C with 5% CO₂.[6]

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry

This protocol provides a detailed methodology for preparing CCT128930-treated cells for cell cycle analysis by flow cytometry.[9][10][11][12]

Materials:

  • Treated and control cells from Protocol 1

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL, DNase-free)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Adherent cells: Wash the cells once with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.[9]

    • Suspension cells: Directly transfer the cell suspension to a centrifuge tube.

  • Cell Washing: Centrifuge the cells at approximately 300-500 x g for 5 minutes.[10] Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[10]

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 2.5-4 mL of ice-cold 70% ethanol dropwise to the cell suspension.[6][10][12] This ensures proper fixation and minimizes cell clumping.

    • Incubate the cells on ice for at least 30 minutes.[10] For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.[13]

  • Staining:

    • Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5-10 minutes to pellet.[10][11]

    • Carefully decant the ethanol supernatant.

    • Wash the cell pellet twice with PBS.[10]

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[10][12]

    • Incubate the cells for 30-40 minutes at room temperature or 37°C, protected from light.[10][12]

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer. The PI fluorescence should be measured on a linear scale.[10]

    • Gate out doublets and cell aggregates using a dot plot of pulse area versus pulse height or width.[10][11]

    • Acquire data for at least 10,000 single-cell events per sample.

    • Use appropriate cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

G1_Arrest_Pathway PI3K PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits CyclinD1_CDK46 Cyclin D1/CDK4/6 AKT->CyclinD1_CDK46 p21_p27 p21/p27 AKT->p21_p27 Inhibits (via FOXO) Rb Rb CyclinD1_CDK46->Rb Phosphorylates (Inactivates) G1_S_Transition G1/S Transition E2F E2F Rb->E2F Inhibits E2F->G1_S_Transition Promotes G1_Arrest G1 Phase Arrest p21_p27->CyclinD1_CDK46 Inhibits p21_p27->G1_Arrest Induces CCT128930 CCT128930 CCT128930->AKT Inhibits

Caption: CCT128930 inhibits AKT, leading to G1 cell cycle arrest.

Experimental_Workflow cluster_workflow Experimental Workflow for Cell Cycle Analysis A 1. Seed Cells B 2. Treat with CCT128930 or Vehicle (DMSO) A->B C 3. Incubate for Desired Time B->C D 4. Harvest Cells C->D E 5. Fix with Cold 70% Ethanol D->E F 6. Stain with Propidium Iodide and RNase A E->F G 7. Analyze by Flow Cytometry F->G H 8. Data Analysis: Determine Cell Cycle Distribution G->H

Caption: Workflow for cell cycle analysis using CCT128930 and PI staining.

References

Assessing AKT Pathway Inhibition by CCT128930 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT128930 hydrochloride is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B), with particular potency for the AKT2 isoform.[1][2] The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, growth, and metabolism.[3] Dysregulation of this pathway is a common occurrence in a wide range of human cancers, making AKT an attractive target for therapeutic intervention.[4][5] CCT128930 effectively blocks AKT activity, leading to the inhibition of phosphorylation of its downstream substrates, resulting in a G1 cell cycle arrest and significant anti-proliferative effects in various tumor cell lines, especially those with a deficient PTEN tumor suppressor.[3][6] These application notes provide detailed protocols for assessing the inhibitory effects of CCT128930 on the AKT pathway.

Mechanism of Action

CCT128930 exerts its inhibitory effect by competing with ATP for binding to the kinase domain of AKT.[2][6] This prevents the autophosphorylation of AKT and the subsequent phosphorylation of its downstream targets. The selectivity of CCT128930 for AKT over the closely related PKA kinase is attributed to its interaction with a single amino acid difference, Met282 in AKT.[7][8] Inhibition of the AKT signaling cascade by CCT128930 leads to the dephosphorylation of key downstream effectors such as GSK3β, PRAS40, and FOXO1, ultimately halting cell cycle progression and suppressing tumor cell growth.[2][3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of CCT128930 against various kinases and its anti-proliferative effects on different cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of CCT128930

Target KinaseIC50 (nM)Selectivity vs. AKT2
AKT26-
p70S6K12020-fold
PKA16828-fold

Data compiled from multiple sources.[1][2][7][8]

Table 2: Anti-proliferative Activity (GI50) of CCT128930 in Human Cancer Cell Lines

Cell LineCancer TypePTEN StatusGI50 (µM)
U87MGGlioblastomaDeficient6.3
LNCaPProstate CancerDeficient0.35
PC3Prostate CancerDeficient1.9

Data compiled from multiple sources.[1][6][7][8]

Signaling Pathway and Experimental Workflow Visualizations

AKT_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT p-Thr308 GSK3b GSK3β AKT->GSK3b Inhibition PRAS40 PRAS40 AKT->PRAS40 Inhibition FOXO1 FOXO1 AKT->FOXO1 Inhibition mTORC2 mTORC2 mTORC2->AKT p-Ser473 CCT128930 CCT128930 CCT128930->AKT Inhibition Proliferation Cell Survival & Proliferation FOXO1->Proliferation Transcription

Figure 1: Simplified PI3K/AKT signaling pathway showing CCT128930 inhibition.

Experimental_Workflow cluster_invitro In Vitro Assessment start Start kinase_assay Biochemical Kinase Assay (Determine IC50) start->kinase_assay cell_culture Culture Cancer Cell Lines start->cell_culture analysis Data Analysis & Interpretation kinase_assay->analysis treatment Treat Cells with CCT128930 (Dose-Response & Time-Course) cell_culture->treatment western Western Blot Analysis (p-AKT, p-GSK3β, etc.) treatment->western viability Cell Viability/Proliferation Assay (e.g., MTS, SRB) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western->analysis viability->analysis cell_cycle->analysis end End analysis->end

Figure 2: General experimental workflow for assessing AKT pathway inhibition.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Radiometric)

This protocol is to determine the direct inhibitory effect of CCT128930 on the enzymatic activity of purified AKT kinase.

Materials:

  • Recombinant active AKT1, AKT2, or AKT3 enzyme

  • Kinase-specific peptide substrate

  • ATP (at a concentration equivalent to the Km for each kinase)

  • [γ-³³P]ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • This compound serial dilutions

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of CCT128930 in DMSO and then in Kinase Reaction Buffer.

  • In a 96-well plate, combine the kinase, peptide substrate, and kinase buffer.

  • Add the diluted CCT128930 or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each CCT128930 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9]

Protocol 2: Western Blot for Target Engagement in Cells

This protocol verifies that CCT128930 engages its target, AKT, within cells by measuring the phosphorylation status of AKT and its downstream substrates.[3]

Materials:

  • Cancer cell line with an active PI3K/AKT pathway (e.g., U87MG)

  • Cell culture medium and supplements

  • This compound

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-GSK3β (Ser9), anti-total GSK3β, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with a range of CCT128930 concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO) for a desired time (e.g., 1-24 hours).[3][10]

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold Lysis Buffer, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.[3] Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[3][11]

  • Immunoblotting: Block the membrane with Blocking Buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]

  • Signal Detection: Wash the membrane again, apply the ECL substrate, and detect the chemiluminescent signal using an imaging system.[11]

Protocol 3: Cell Proliferation/Viability Assay (MTS Assay)

This protocol measures the effect of AKT inhibition by CCT128930 on cell proliferation and viability.[3]

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • This compound

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) and allow them to attach for 24 hours.[3]

  • Compound Treatment: Prepare serial dilutions of CCT128930 in complete growth medium. A typical concentration range is 0.1 µM to 50 µM.[3] Also, prepare a vehicle control (DMSO).

  • Remove the medium and add the medium containing the appropriate CCT128930 concentration or vehicle control. Incubate for 72-96 hours.[1][3]

  • MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[3]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]

  • Data Analysis: Subtract the average absorbance of background control wells. Calculate the percentage of viability relative to the vehicle-treated control cells. Plot the percent viability against the log concentration of CCT128930 to determine the GI50 value using non-linear regression analysis.[3]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of CCT128930 on the cell cycle distribution.[13]

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Treat cells with CCT128930 or vehicle control for a specified time (e.g., 24 hours). Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[12][13]

  • Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[12][13]

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer, acquiring at least 10,000 events per sample.[13]

  • Data Analysis: Use appropriate software to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Troubleshooting and Interpretation of Results

  • Paradoxical Increase in p-AKT: At lower concentrations and early time points, an increase in AKT phosphorylation at Ser473 may be observed.[6][7] This is a known phenomenon with some ATP-competitive AKT inhibitors and is often followed by a decrease in phosphorylation at higher concentrations or later time points.[6]

  • AKT-Independent Effects: CCT128930 has been reported to induce cell cycle arrest, DNA damage, and autophagy through mechanisms that may be independent of AKT inhibition.[1][7] It is crucial to correlate phenotypic observations with direct evidence of AKT pathway inhibition (e.g., decreased phosphorylation of downstream substrates).

  • Cell Line Specificity: The anti-proliferative activity of CCT128930 is cell-line dependent, with PTEN-deficient cell lines generally showing higher sensitivity.[6][8]

By following these detailed protocols and considering the potential nuances of CCT128930's activity, researchers can effectively assess its inhibitory effects on the AKT signaling pathway.

References

CCT128930 Hydrochloride: Application Notes and Protocols for Xenograft Tumor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT128930 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT (Protein Kinase B), with particular selectivity for the AKT2 isoform.[1][2] Developed through fragment and structure-based drug design, this pyrrolopyrimidine compound has demonstrated significant anti-proliferative activity in various cancer cell lines and efficacy in in vivo tumor models.[1] CCT128930 inhibits the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[1][3] Its mechanism of action involves competing with ATP for the kinase domain of AKT, thereby preventing the phosphorylation of its downstream substrates.[1] These characteristics make CCT128930 a valuable tool for preclinical cancer research, particularly in xenograft models of tumors with a constitutively active PI3K/AKT pathway, such as those with PTEN loss or PIK3CA mutations.[4][5]

Data Presentation

In Vitro Efficacy: Anti-proliferative Activity

CCT128930 has shown marked anti-proliferative activity against cancer cell lines with a dysregulated PI3K/AKT pathway, particularly those that are PTEN-deficient.

Cell LineCancer TypeKey Mutation(s)GI₅₀ (µM)Reference(s)
U87MGGlioblastomaPTEN-null6.3[6]
LNCaPProstate CancerPTEN-null0.35
PC3Prostate CancerPTEN-null1.9[7]

GI₅₀: The concentration of a drug that causes 50% inhibition of cell growth.

In Vivo Efficacy: Xenograft Tumor Studies

CCT128930 has demonstrated significant single-agent antitumor activity in human tumor xenograft models.

Xenograft ModelCancer TypeKey Mutation(s)Treatment RegimenKey FindingsReference(s)
U87MGGlioblastomaPTEN-null25 mg/kg, i.p., daily for 5 daysMarked antitumor effect with a treated:control (T/C) ratio of 48% on day 12. No associated weight loss.[8][9]
BT474Breast CancerHER2-positive, PIK3CA-mutant40 mg/kg, i.p., twice daily for 5 daysProfound antitumor effect with complete growth arrest and a T/C ratio of 29% on day 22. Minimal weight loss observed.[8][9]

i.p.: Intraperitoneal injection.

Signaling Pathways and Experimental Workflows

CCT128930 Mechanism of Action

CCT128930_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activation Downstream Downstream Substrates (e.g., GSK3β, PRAS40) AKT->Downstream Phosphorylation Arrest G1 Cell Cycle Arrest CCT128930 CCT128930 CCT128930->AKT Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: CCT128930 inhibits AKT, blocking downstream signaling.

Xenograft Study Experimental Workflow

Xenograft_Workflow CellCulture 1. Cell Culture (e.g., U87MG, BT474) Harvest 2. Cell Harvest & Preparation CellCulture->Harvest Implantation 3. Subcutaneous Implantation in Immunocompromised Mice Harvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization (Tumor Volume ~100-150 mm³) TumorGrowth->Randomization Treatment 6. Treatment Initiation (CCT128930 or Vehicle) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Animal Weight Treatment->Monitoring Endpoint 8. Endpoint Analysis (Tumor Excision, Weighing, Pharmacodynamics) Monitoring->Endpoint

Caption: General workflow for preclinical evaluation of CCT128930.

Experimental Protocols

In Vitro Anti-proliferative Sulforhodamine B (SRB) Assay

This protocol is used to assess cytotoxicity and cell growth inhibition.

Materials:

  • Cancer cell lines (e.g., U87MG, LNCaP, PC3)

  • Complete culture medium

  • 96-well flat-bottom microtiter plates

  • CCT128930 hydrochloride

  • Trichloroacetic acid (TCA), 10% (w/v) cold solution

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1][2]

  • Compound Treatment: Prepare serial dilutions of CCT128930 in complete medium. Replace the existing medium with 100 µL of the drug dilutions. Include vehicle-only wells as a control. Incubate for 72-96 hours.[6]

  • Cell Fixation: Gently add 25-50 µL of cold 10% TCA to each well without removing the medium. Incubate at 4°C for 1 hour to fix the cells.[1][4]

  • Washing: Carefully remove the supernatant. Wash the plates five times with deionized water. Remove excess water and air dry the plates completely at room temperature.[1]

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2][4]

  • Remove Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB.[2][4]

  • Solubilization: Air dry the plates completely. Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[2]

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510-570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value from the dose-response curve.

Western Blot Analysis of AKT Pathway Inhibition

This protocol is for analyzing the phosphorylation status of AKT and its downstream targets.

Materials:

  • Cell culture plates (6-well)

  • This compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-GSK3β, anti-total GSK3β, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of CCT128930 for the desired time. Wash cells twice with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer.[5]

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[5]

  • Sample Preparation: Normalize protein concentrations. Add Laemmli buffer and boil samples at 95-100°C for 5 minutes.[3]

  • SDS-PAGE: Load 20-50 µg of protein per lane onto an SDS-PAGE gel. Run the gel at 100-150V until the dye front reaches the bottom.[3]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour at 4°C.[3]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[3]

    • Incubate the membrane with the primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.[3][10]

    • Wash the membrane three times for 10 minutes each with TBST.[3]

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[3][10]

    • Wash the membrane three times for 10 minutes each with TBST.[3]

  • Signal Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[3]

  • Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped and re-probed with the appropriate antibodies.[3]

Human Tumor Xenograft Studies

This protocol outlines the establishment and treatment of subcutaneous U87MG and BT474 xenograft models.

Materials:

  • U87MG or BT474 cells

  • Matrigel (optional, often used with BT474)

  • Immunocompromised mice (e.g., athymic nude or NSG mice, 4-6 weeks old)[11][12]

  • Estrogen pellets (for BT474 model)[12]

  • This compound formulation for injection

  • Vehicle control solution

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Harvest exponentially growing cells. Resuspend the cells in sterile PBS or a mixture of medium and Matrigel (e.g., 1:1 v/v).[12]

  • Animal Preparation (for BT474): For the estrogen receptor-positive BT474 model, implant a slow-release estrogen pellet subcutaneously in the neck region of female mice 2 days prior to cell inoculation.[12]

  • Tumor Cell Implantation: Subcutaneously inject 1-10 x 10⁶ cells (e.g., 4 x 10⁶ U87MG cells or 5-20 x 10⁶ BT474 cells) into the flank of each mouse.[12][13][14]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[11][13]

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[11][13]

    • U87MG Model: Administer CCT128930 at 25 mg/kg via intraperitoneal (i.p.) injection daily for 5 consecutive days.[8]

    • BT474 Model: Administer CCT128930 at 40 mg/kg via i.p. injection twice daily for 5 consecutive days.[8]

    • The control group receives vehicle injections following the same schedule.

  • Efficacy Monitoring: Continue to monitor tumor volume and animal body weight throughout the study.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., ~2,000 mm³) or based on IACUC-approved endpoint criteria.[15] At the endpoint, excise and weigh the tumors. Tissues can be collected for pharmacodynamic analysis (e.g., Western blotting).

References

Application Notes: CCT128930 Hydrochloride in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT128930 hydrochloride is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase AKT (Protein Kinase B), with particular potency against AKT2.[1][2][3] The AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its frequent dysregulation in various cancers, including breast cancer, makes it a prime therapeutic target.[1][4][5] CCT128930 has demonstrated significant anti-proliferative activity in breast cancer cell lines, particularly those with a dysregulated PI3K/AKT pathway, such as HER2-positive and PIK3CA-mutant lines like BT474.[1][4][5] These notes provide detailed protocols for utilizing this compound in breast cancer cell line research.

Mechanism of Action

CCT128930 functions by competitively binding to the ATP-binding site of AKT, thereby inhibiting its kinase activity.[1] This leads to a reduction in the phosphorylation of downstream AKT substrates, including GSK3β, PRAS40, and FOXO1, ultimately resulting in a G1 cell cycle arrest and inhibition of tumor cell proliferation.[4][5] While its primary mechanism is AKT inhibition, some studies suggest that CCT128930 may also induce AKT-independent effects such as DNA damage and autophagy.[1][2]

Data Presentation

In Vitro Efficacy of CCT128930
Cell LineCancer TypeKey Genetic FeaturesIC50/GI50 (µM)Reference
BT474Breast CancerHER2-positive, PIK3CA-mutantNot explicitly stated, but showed profound antitumor effect[1][4]
MCF7Breast CancerPTEN-wildtype, PIK3CA-mutatedNot explicitly stated, but showed inhibition of pSer9 GSK3β[4]
U87MGGlioblastomaPTEN-null6.3[2][6]
LNCaPProstate CancerPTEN-null0.35[2][6]
PC3Prostate CancerPTEN-null1.9[2][6]
In Vivo Efficacy of CCT128930 in a Breast Cancer Xenograft Model
Xenograft ModelDosing RegimenOutcomeReference
BT474 (Human Breast Cancer)40 mg/kg, i.p., twice daily for 5 daysComplete growth arrest; 29% treated:control ratio on day 22[1][2]

Mandatory Visualizations

G cluster_0 PI3K/AKT Signaling Pathway cluster_1 Downstream Effects Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT GSK3β GSK3β AKT->GSK3β Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation FOXO FOXO AKT->FOXO Inhibition Cell Survival Cell Survival AKT->Cell Survival CCT128930 CCT128930 CCT128930->AKT S6K1 S6K1 mTORC1->S6K1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Cell Proliferation Cell Proliferation Protein Synthesis->Cell Proliferation Apoptosis Apoptosis FOXO->Apoptosis

Caption: CCT128930 inhibits AKT, blocking downstream signaling to reduce cell survival and proliferation.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/SRB Assay)

This protocol determines the effect of CCT128930 on the viability and proliferation of breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., BT474, MCF7)

  • Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS) or SRB solution (0.4% w/v in 1% acetic acid)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl for MTT; 10 mM Tris base for SRB)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare a stock solution of CCT128930 in DMSO.[2] Create serial dilutions of CCT128930 in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of CCT128930 or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[2]

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[7]

    • Shake the plate for 15 minutes to ensure complete solubilization.[7]

  • SRB Assay:

    • Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry.

    • Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.[2]

    • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.[2]

    • Solubilize the bound dye with 200 µL of 10 mM Tris base.[2]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm for MTT or 490-530 nm for SRB using a microplate reader.[2][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration that inhibits cell growth by 50%).[7]

G cluster_workflow Cell Viability Assay Workflow Seed Cells Seed Cells Treat with CCT128930 Treat with CCT128930 Seed Cells->Treat with CCT128930 Incubate (72-96h) Incubate (72-96h) Treat with CCT128930->Incubate (72-96h) Add MTT or SRB Add MTT or SRB Incubate (72-96h)->Add MTT or SRB Measure Absorbance Measure Absorbance Add MTT or SRB->Measure Absorbance Calculate GI50 Calculate GI50 Measure Absorbance->Calculate GI50

Caption: Workflow for determining the GI50 of CCT128930 in breast cancer cells.

Protocol 2: Western Blot Analysis of AKT Pathway Inhibition

This protocol is used to assess the effect of CCT128930 on the phosphorylation status of AKT and its downstream targets.

Materials:

  • Breast cancer cell lines

  • This compound

  • 6-well plates

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-AKT (Ser473), total AKT, p-GSK3β (Ser9), total GSK3β, GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.[9] Treat the cells with various concentrations of CCT128930 for the desired time (e.g., 1, 6, 24 hours).[10]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-150 µL of ice-cold RIPA buffer.[11] Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant.[11] Determine the protein concentration using a BCA assay.[6]

  • Sample Preparation: Normalize protein samples to the same concentration (e.g., 20-40 µg). Add Laemmli buffer and heat at 95°C for 5 minutes.[12]

  • Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with primary antibodies overnight at 4°C.[9][13]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Visualize the protein bands using an ECL detection system.[6] Analyze the band intensities to determine the ratio of phosphorylated to total protein.

G cluster_workflow Western Blot Workflow Cell Treatment Cell Treatment Lysis & Quantification Lysis & Quantification Cell Treatment->Lysis & Quantification SDS-PAGE SDS-PAGE Lysis & Quantification->SDS-PAGE Transfer to Membrane Transfer to Membrane SDS-PAGE->Transfer to Membrane Antibody Incubation Antibody Incubation Transfer to Membrane->Antibody Incubation Detection & Analysis Detection & Analysis Antibody Incubation->Detection & Analysis

Caption: Workflow for analyzing AKT pathway inhibition by CCT128930 via Western blot.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of CCT128930 on the cell cycle distribution of breast cancer cells.

Materials:

  • Breast cancer cell lines

  • This compound

  • 6-well plates

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with CCT128930 at the desired concentration (e.g., 1x or 3x GI50) for 24 or 48 hours.[10]

  • Cell Harvest: Collect both adherent and floating cells by trypsinization and centrifugation.[14]

  • Fixation: Wash the cells with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[10][15] Fix the cells overnight at -20°C or for at least 2 hours at 4°C.[10][15]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[10] Resuspend the cell pellet in 300-500 µL of PI staining solution.[15] Incubate for 15-30 minutes at room temperature in the dark.[15]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[16] Gate the cell population to exclude doublets and debris.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

G cluster_workflow Cell Cycle Analysis Workflow Cell Treatment Cell Treatment Harvest & Fixation Harvest & Fixation Cell Treatment->Harvest & Fixation PI Staining PI Staining Harvest & Fixation->PI Staining Flow Cytometry Analysis Flow Cytometry Analysis PI Staining->Flow Cytometry Analysis Determine Cell Cycle Phases Determine Cell Cycle Phases Flow Cytometry Analysis->Determine Cell Cycle Phases

Caption: Workflow for analyzing the effect of CCT128930 on the cell cycle.

Troubleshooting and Interpretation

  • Paradoxical Increase in p-AKT: At lower concentrations, ATP-competitive AKT inhibitors like CCT128930 can sometimes cause a paradoxical increase in AKT phosphorylation at Ser473.[10] This is a known feedback mechanism. It is important to test a range of concentrations to find the optimal dose for inhibiting downstream targets.[10]

  • AKT-Independent Effects: CCT128930 may induce cell cycle arrest and DNA damage through mechanisms independent of AKT inhibition.[1][10] This highlights the possibility of off-target effects contributing to its overall activity.

  • Expected Phenotype: A G1 cell cycle arrest is the expected and well-documented outcome of CCT128930 treatment in several cancer cell lines, consistent with the inhibition of the PI3K/AKT pathway.[4][10]

References

CCT128930 Hydrochloride: Application Notes and Protocols for Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and intraperitoneal (i.p.) administration of CCT128930 hydrochloride, a potent and selective ATP-competitive inhibitor of AKT2.[1][2] This document outlines the compound's mechanism of action, detailed formulation and administration protocols, and key quantitative data to support preclinical research in oncology and other areas where the PI3K/AKT/mTOR signaling pathway is implicated.[2][3]

Mechanism of Action

CCT128930 is a pyrrolopyrimidine compound that selectively inhibits the serine/threonine kinase AKT (also known as Protein Kinase B), with a particular potency for the AKT2 isoform.[2][3] As an ATP-competitive inhibitor, CCT128930 binds to the kinase domain of AKT, preventing the phosphorylation of its downstream substrates.[3][4] This action effectively blocks the PI3K/AKT/mTOR signaling cascade, a critical pathway that regulates cell survival, proliferation, growth, and metabolism.[2][5] Dysregulation of this pathway is a common feature in many human cancers, making AKT a prime therapeutic target.[2][4]

In preclinical studies, CCT128930 has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those with a constitutively active PI3K/AKT pathway, such as PTEN-null or PIK3CA-mutant tumors.[1][4] The inhibition of AKT signaling by CCT128930 leads to a G1 phase cell cycle arrest and can also induce apoptosis.[1][4][6]

Quantitative Data Summary

The following tables summarize the in vitro kinase inhibitory activity and cellular anti-proliferative effects of CCT128930.

Table 1: In Vitro Kinase Inhibitory Activity of CCT128930

TargetIC₅₀ (nM)Selectivity vs. PKASelectivity vs. p70S6K
AKT2628-fold20-fold
PKA168--
p70S6K120--
Data sourced from MedchemExpress and Selleck Chemicals.[1][6]

Table 2: Anti-proliferative Activity of CCT128930 (GI₅₀ values)

Cell LineCancer TypePTEN StatusGI₅₀ (µM)
U87MGGlioblastomaNull6.3
LNCaPProstate CancerDeficient0.35
PC3Prostate CancerDeficient1.9
Data sourced from Selleck Chemicals and MedchemExpress.[1][6]

Experimental Protocols

Formulation of this compound for Intraperitoneal Injection

This compound is insoluble in water, necessitating a specific vehicle for in vivo administration.[1][7] The following protocol describes a commonly used formulation for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile water for injection (ddH₂O) or sterile saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Prepare a stock solution of CCT128930 in DMSO. Due to the hygroscopic nature of DMSO, it is crucial to use fresh, anhydrous solvent to ensure optimal solubility.[1][7] A suggested stock concentration is 40 mg/mL.[1] Ensure the powder is completely dissolved by vortexing.

  • Prepare the vehicle. A common vehicle for CCT128930 is a mixture of DMSO, PEG300, Tween 80, and sterile water.[1] A widely used formulation consists of:

    • 5% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 50% ddH₂O

  • Prepare the final dosing solution. To prepare a 1 mL working solution, follow these steps:[1] a. To 400 µL of PEG300, add 50 µL of the 40 mg/mL CCT128930 stock solution in DMSO. b. Mix thoroughly until the solution is clear. c. Add 50 µL of Tween 80 to the mixture and mix until clear. d. Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL. e. The final concentration of this solution will be 2 mg/mL. Adjust the initial stock concentration or volumes as needed to achieve the desired final dosing concentration.

  • Use Immediately. The mixed solution should be used immediately for optimal results.[1] If precipitation is observed, gentle warming may be required to redissolve the compound.[8]

Intraperitoneal Injection Protocol in Mice

This protocol provides a general guideline for the intraperitoneal administration of the prepared CCT128930 formulation to mice. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

Materials:

  • Prepared CCT128930 dosing solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol (B145695) or other suitable disinfectant

  • Animal scale

Protocol:

  • Dose Calculation. Weigh the mouse to determine the precise dose to be administered. CCT128930 has been shown to be effective in vivo at doses of 25 mg/kg and 40 mg/kg.[1] For a 25 g mouse receiving a 25 mg/kg dose, the total dose would be 0.625 mg.

  • Animal Restraint. Properly restrain the mouse to expose the abdomen. The "three-finger" restraint method is commonly used.[8][9]

  • Injection Site. The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or liver.[9][10]

  • Injection. a. Disinfect the injection site with 70% ethanol.[9] b. Insert the needle, with the bevel facing up, at a 30-40 degree angle to the abdominal wall.[10] c. Gently aspirate to ensure that no fluid (blood or urine) enters the syringe, which would indicate improper needle placement.[8][10] d. If there is no aspirate, slowly and steadily inject the calculated volume of the CCT128930 formulation. e. Withdraw the needle and return the animal to its cage.

  • Monitoring. Observe the animal for any signs of distress or adverse reactions following the injection. Monitor tumor growth and animal body weight regularly throughout the study.[4]

Visualizations

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Recruits and Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Survival Cell Survival AKT->Cell Survival Promotes Downstream Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Effectors Phosphorylates Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation CCT128930 CCT128930 CCT128930->AKT Inhibits

Caption: CCT128930 inhibits AKT in the PI3K/AKT/mTOR pathway.

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Formulation Prepare CCT128930 Formulation DoseCalculation Calculate Dose (e.g., 25 mg/kg) Formulation->DoseCalculation AnimalRestraint Restrain Animal DoseCalculation->AnimalRestraint IPInjection Intraperitoneal Injection AnimalRestraint->IPInjection TumorMeasurement Measure Tumor Volume IPInjection->TumorMeasurement BodyWeight Monitor Body Weight IPInjection->BodyWeight DataAnalysis Data Analysis and Efficacy Evaluation TumorMeasurement->DataAnalysis BodyWeight->DataAnalysis

Caption: Workflow for in vivo CCT128930 efficacy studies.

References

Troubleshooting & Optimization

CCT128930 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of CCT128930 hydrochloride. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The most commonly recommended solvent for creating stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is soluble in DMSO at concentrations up to 55 mg/mL (145.39 mM).[3] For in vitro assays, it is crucial to use fresh, high-purity, anhydrous DMSO, as absorbed moisture can significantly reduce the compound's solubility.[1][2]

Q2: Can I dissolve this compound in other solvents?

A2: Yes, other solvents can be used, although DMSO is the most effective for high-concentration stock solutions. This compound is also soluble in ethanol (B145695) to approximately 5 mg/mL.[1][4] However, it is considered insoluble in water.[1][4]

Q3: What should I do if this compound does not fully dissolve in DMSO?

A3: If you encounter difficulty dissolving this compound in DMSO, sonication is recommended to aid dissolution.[3] Gentle warming of the solution can also help.[2][5] Always ensure you are using a high-purity, anhydrous grade of DMSO.[1][2]

Q4: How should I prepare stock solutions of this compound?

A4: To prepare a stock solution, add the appropriate volume of your chosen solvent (e.g., DMSO) to the vial containing the solid this compound to achieve the desired concentration. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][3]

Q5: How should I store this compound and its stock solutions?

A5: Solid this compound should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions are typically stored at -80°C and can be stable for up to one year.[3] For short-term storage, solutions can be kept at -20°C for up to one month.[1] It is advisable to avoid repeated freeze-thaw cycles.[1][3]

Q6: How do I prepare a formulation of this compound for in vivo studies?

A6: Due to its poor aqueous solubility, a specific formulation is required for in vivo administration. A common method involves a multi-solvent system. For example, a formulation can be prepared by sequentially adding 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] It is crucial to ensure the compound is fully dissolved in each solvent before adding the next. Sonication may be necessary to achieve a clear solution.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitate forms when preparing an aqueous working solution from a DMSO stock. This compound has very low solubility in aqueous solutions.For in vitro cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to maintain cell health and compound solubility. Prepare intermediate dilutions in your cell culture medium.
Compound crashes out of solution during storage. The storage temperature is too high, or the solvent has absorbed moisture.Store stock solutions at -80°C in tightly sealed vials. Use anhydrous DMSO to prepare stock solutions.[1]
Inconsistent results in biological assays. The compound may not be fully dissolved, leading to inaccurate concentrations.Always visually inspect your solution to ensure it is clear and free of particulates. If necessary, use sonication or gentle warming to ensure complete dissolution.[2][3]
Difficulty dissolving the compound for in vivo formulation. The solvents are not being added in the correct order, or the compound is not fully dissolving at each step.Add the solvents sequentially (e.g., DMSO first, then PEG300, then Tween 80, and finally saline).[3] Ensure a clear solution is formed after each solvent addition before proceeding to the next. Use of a sonicator is recommended.[3]

Quantitative Solubility Data

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 55 mg/mL145.39 mMSonication is recommended.[3]
33.33 mg/mL97.50 mMUltrasonic and warming to 60°C may be required.[5]
25 mg/mL73.13 mMUse fresh DMSO as moisture can reduce solubility.[1]
≥17.1 mg/mL--
20 mg/mL--
Ethanol 5 mg/mL--
≥5.17 mg/mL-Ultrasonic may be required.[4]
Water InsolubleInsoluble-
DMF 2 mg/mL--
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/ml--
In Vivo Formulation 1 ≥ 2 mg/mL5.29 mM10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended.[3]
In Vivo Formulation 2 ≥ 2.08 mg/mL6.08 mM10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[5]
In Vivo Formulation 3 ≥ 2.08 mg/mL6.08 mM10% DMSO >> 90% (20% SBE-β-CD in saline).[5]
In Vivo Formulation 4 ≥ 2.08 mg/mL6.08 mM10% DMSO >> 90% corn oil.[5]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 378.30 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh out 3.783 mg of this compound.

  • Dissolving: Add 1 mL of anhydrous DMSO to the powder.

  • Mixing: Vortex the solution thoroughly for several minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into single-use sterile tubes and store at -80°C.

G cluster_workflow Experimental Workflow: Preparing this compound Stock Solution weigh 1. Weigh CCT128930 HCl add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Thoroughly add_dmso->vortex check_solubility 4. Check for Complete Dissolution vortex->check_solubility sonicate 5. Sonicate (if needed) check_solubility->sonicate No aliquot 6. Aliquot into Tubes check_solubility->aliquot Yes sonicate->check_solubility store 7. Store at -80°C aliquot->store complete Solution Ready store->complete

Caption: Workflow for preparing a this compound stock solution.

Signaling Pathway

CCT128930 is a potent and selective ATP-competitive inhibitor of Akt (also known as Protein Kinase B), with particular activity against the Akt2 isoform.[1][6][7][8] Akt is a key node in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell survival, proliferation, and growth.[6][7][9] By inhibiting Akt, CCT128930 blocks the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis in cancer cells, especially those with a hyperactivated PI3K/Akt pathway.[7][9]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition by CCT128930 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CCT128930 CCT128930 CCT128930->Akt inhibits CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival

Caption: CCT128930 inhibits Akt within the PI3K/Akt/mTOR pathway.

References

Technical Support Center: CCT128930 Hydrochloride and Paradoxical AKT Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CCT128930 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the paradoxical effects of this potent AKT inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B).[1][2] It primarily targets AKT2 and functions by competing with ATP for its binding site in the kinase domain, thereby preventing the phosphorylation of downstream substrates.[1][2] This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth and is frequently dysregulated in cancer.[1][2]

Q2: We observed an increase in AKT phosphorylation (p-AKT Ser473) after treating our cells with CCT128930. Is this expected?

A2: Yes, this is a documented paradoxical effect.[3] At lower to moderate concentrations (up to 20 µM in U87MG cells), CCT128930 can induce an initial increase in AKT phosphorylation at Ser473.[3][4][5] However, at higher concentrations, a decrease in p-AKT is typically observed.[3][4][5] This phenomenon has been noted with other ATP-competitive AKT inhibitors as well.[4]

Q3: What is the proposed mechanism behind the paradoxical increase in p-AKT?

A3: The exact mechanism is still under investigation, but two main hypotheses exist. One theory suggests that the binding of the inhibitor to the ATP pocket induces a conformational change in the AKT protein that makes it a more favorable substrate for upstream kinases, such as mTORC2. Another possibility is the activation of compensatory feedback loops within the cell in response to the initial inhibition of AKT activity.[4]

Q4: If p-AKT is increased, does that mean the inhibitor is not working?

A4: Not necessarily. Despite the initial increase in AKT phosphorylation at Ser473, CCT128930 effectively inhibits the phosphorylation of its downstream substrates.[4] It is crucial to assess the phosphorylation status of direct AKT substrates like GSK3β, PRAS40, and FOXO proteins, as well as downstream targets like S6RP, to determine the true inhibitory activity of the compound.[4][5] Inhibition of these downstream targets is a more reliable indicator of AKT pathway blockade.[4]

Q5: At what concentration of CCT128930 should we expect to see inhibition of downstream targets?

A5: Inhibition of direct AKT substrates is typically observed at concentrations of 5 µM or higher in sensitive cell lines.[3][5] For instance, in U87MG cells, marked inhibition of GSK3β, S6RP, FOXO1, and PRAS40 phosphorylation was seen with 5-10 µM of CCT128930 after 1 hour of treatment.[4]

Q6: Are there any known off-target effects of CCT128930 that could explain unexpected results?

A6: Yes, CCT128930 has been shown to have off-target effects, particularly at higher concentrations. It can inhibit other kinases like p70S6K and PKA.[3][5] Additionally, recent studies have identified the TRPM7 channel as a significant off-target.[3] These off-target activities could contribute to observed cellular effects that are independent of AKT inhibition.[1][3]

Troubleshooting Guide

Issue 1: Increased p-AKT (Ser473) levels observed after CCT128930 treatment.

  • Possible Cause: This is the known paradoxical effect of the compound at certain concentrations.

  • Solution:

    • Perform a Dose-Response Experiment: Test a broad range of CCT128930 concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your cell line.[3]

    • Analyze Downstream Targets: Concurrently perform Western blotting for downstream targets of AKT (e.g., p-GSK3β, p-PRAS40) to confirm pathway inhibition.[4][5]

    • Time-Course Experiment: The paradoxical increase in p-AKT can be transient. Conduct a time-course experiment (e.g., 1, 6, 24 hours) to observe the kinetics of this effect.[3]

Issue 2: No significant anti-proliferative effect is observed despite seeing inhibition of downstream AKT targets.

  • Possible Cause: Cell line insensitivity or the presence of resistance mechanisms.

  • Solution:

    • Confirm Cell Line Sensitivity: PTEN-deficient or PIK3CA-mutant cell lines are generally more sensitive to CCT128930.[4][6] Verify the genetic background of your cell line.

    • Investigate Resistance Mechanisms: Acquired resistance to ATP-competitive AKT inhibitors can be driven by the activation of parallel signaling pathways, such as PIM signaling.[7][8] Consider investigating potential compensatory signaling pathways.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of CCT128930

TargetIC50
AKT26 nM
PKA168 nM
p70S6K120 nM

Data sourced from MedchemExpress.[5]

Table 2: GI50 Values of CCT128930 in PTEN-Deficient Human Tumor Cell Lines

Cell LineCancer TypeGI50 (µM)
U87MGGlioblastoma6.3
LNCaPProstate Cancer0.35
PC3Prostate Cancer1.9

Data sourced from MedchemExpress and Yap et al., 2011.[4][5]

Experimental Protocols

Western Blot for AKT Pathway Analysis

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of CCT128930 concentrations (e.g., 0, 1, 5, 10, 20, 40 µM) for the desired time (e.g., 1, 6, 24 hours).[3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[3][9]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-GSK3β (Ser9), total GSK3β, p-PRAS40 (Thr246), and total PRAS40 overnight at 4°C.[9]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.[9]

Visualizations

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) GSK3b GSK3β AKT->GSK3b Inhibition PRAS40 PRAS40 AKT->PRAS40 Inhibition FOXO FOXO AKT->FOXO Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Promotes CCT128930 CCT128930 CCT128930->AKT Inhibition (ATP-competitive) CellCycle Cell Cycle Progression GSK3b->CellCycle Inhibits (when active) FOXO->CellCycle Inhibits (when active) Proliferation Proliferation mTORC1->Proliferation Promotes

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of CCT128930.

Troubleshooting_Workflow start Start: Observe paradoxical p-AKT(S473) increase dose_response Perform Dose-Response (0.1 - 50 µM) start->dose_response time_course Perform Time-Course (1, 6, 24h) start->time_course analyze_downstream Analyze Downstream Targets (p-GSK3β, p-PRAS40) dose_response->analyze_downstream time_course->analyze_downstream low_dose Low Dose: p-AKT increases, downstream inhibited? analyze_downstream->low_dose high_dose High Dose: p-AKT decreases, downstream inhibited? low_dose->high_dose Yes unexpected_result Unexpected Result: Investigate off-target effects or cell line resistance. low_dose->unexpected_result No expected_result Expected Result: Paradoxical effect confirmed. Proceed with optimal concentration. high_dose->expected_result Yes high_dose->unexpected_result No

Caption: Troubleshooting workflow for paradoxical AKT phosphorylation with CCT128930.

References

CCT128930 Hydrochloride and TRPM7: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the off-target effects of CCT128930 hydrochloride on the TRPM7 channel.

Frequently Asked Questions (FAQs)

Q1: Is the inhibition of TRPM7 by CCT128930 a minor off-target effect?

A1: While CCT128930 was initially developed as a potent, ATP-competitive inhibitor of the serine/threonine kinase Akt (specifically Akt2), its inhibition of the TRPM7 channel is a significant and well-documented activity.[1][2][3][4] Recent studies have identified CCT128930 as a potent antagonist of the TRPM7 channel.[1][2] The concentrations at which CCT128930 inhibits TRPM7 are comparable to those used for Akt inhibition, suggesting that this is a biologically relevant activity of the compound and not a minor side effect.[2]

Q2: What is the mechanism of CCT128930 inhibition of TRPM7?

A2: CCT128930 acts as a selective allosteric inhibitor of the TRPM7 channel.[5][6][7][8] Through cryo-electron microscopy, functional analysis, and molecular dynamics simulations, it has been shown that CCT128930 binds to a vanilloid-like (VL) site on the TRPM7 channel.[5][6][7][8] This binding event stabilizes the channel in a closed, non-conducting state.[5][6][7][8] The binding of CCT128930 is accompanied by the displacement of a lipid that normally resides in the VL site in the channel's unbound state.[5][6][7][8]

Q3: How selective is CCT128930 for TRPM7 over other channels?

A3: CCT128930 demonstrates notable selectivity for TRPM7 over its closest homolog, TRPM6.[5][6][7][8] This selectivity is attributed to subtle but key differences in the amino acid residues within the vanilloid-like (VL) binding site of the two channels.[5][6][7][8] It has also been shown to be selective for TRPM7 over TRPM8.[1]

Q4: At what concentrations does CCT128930 inhibit TRPM7?

A4: The half-maximal inhibitory concentration (IC50) for TRPM7 inhibition by CCT128930 has been determined to be approximately 0.86 ± 0.11 μM in the absence of intracellular Mg2+ and 0.63 ± 0.09 μM in the presence of 300 μM intracellular Mg2+.[1]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound against its primary target (Akt2) and key off-targets, including TRPM7.

TargetIC50Notes
TRPM7 0.63 ± 0.09 µM With 300 µM intracellular Mg2+[1]
TRPM7 0.86 ± 0.11 µM Without intracellular Mg2+[1]
Akt26 nMPrimary target[3][4][9][10]
p70S6K120 nM[3][9][10]
PKA168 nM[3][9][10]

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed that does not correlate with Akt pathway inhibition.

  • Possible Cause: The observed effects may be due to the inhibition of the TRPM7 channel, as CCT128930 is a potent antagonist of TRPM7.[1][2]

  • Troubleshooting Steps:

    • Confirm Akt Inhibition: Perform a Western blot to verify the inhibition of downstream Akt targets (e.g., GSK3β, PRAS40, or FOXO proteins). The absence of significant inhibition of these targets, while still observing a cellular effect, points towards an Akt-independent mechanism.[2]

    • Use Alternative TRPM7 Inhibitors: To determine if the phenotype is TRPM7-dependent, use other known TRPM7 inhibitors with different chemical structures (e.g., NS8593, VER155008) and assess if they replicate the observed effect.[6]

    • Genetic Knockdown of TRPM7: Employ siRNA or shRNA to specifically knockdown TRPM7 expression. If the cellular phenotype resulting from TRPM7 knockdown is similar to that observed with CCT128930 treatment, it strongly suggests the effect is mediated through TRPM7.[2]

Issue 2: Increased phosphorylation of Akt at Ser473 upon treatment with CCT128930.

  • Possible Cause: This is a documented paradoxical effect. At lower concentrations (up to 20 µM in U87MG cells), CCT128930 can induce an initial increase in Akt phosphorylation at Ser473.[2][10] This is thought to be a feedback mechanism that can occur with ATP-competitive Akt inhibitors.[2]

  • Troubleshooting Steps:

    • Test a Range of Concentrations: It is crucial to perform a dose-response experiment to determine the optimal concentration for Akt inhibition in your specific cell line. Inhibition of downstream targets is typically observed at concentrations of 5 µM or higher.[2]

    • Higher Concentrations: Higher concentrations of CCT128930 are expected to lead to a decrease in Akt phosphorylation.[2]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for TRPM7 Current Measurement

This protocol is adapted from methodologies described for characterizing TRPM7 inhibition by CCT128930.[6]

  • Cell Preparation:

    • Culture HEK293T cells transiently expressing full-length human TRPM7.

    • Plate cells on glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, 10 EDTA (to chelate intracellular Mg2+ and induce TRPM7 currents) (pH adjusted to 7.2 with CsOH).

  • Recording Procedure:

    • Obtain whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.

    • Hold the membrane potential at -60 mV.

    • Apply voltage ramps from -100 mV to +100 mV over 500 ms (B15284909) every 5 seconds to elicit TRPM7 currents.

    • Establish a stable baseline recording of TRPM7 currents.

    • Perfuse the cells with the external solution containing various concentrations of this compound.

    • Record the inhibition of the TRPM7 current until a steady-state effect is achieved.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after drug application.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Visualizations

cluster_0 CCT128930 Action on TRPM7 CCT CCT128930 VL_Site Vanilloid-Like (VL) Site CCT->VL_Site Binds to TRPM7_open TRPM7 (Open State) TRPM7_closed TRPM7 (Closed State) Non-conducting VL_Site->TRPM7_closed Stabilizes Lipid Displaced Lipid VL_Site->Lipid Displaces

Caption: Mechanism of CCT128930 inhibition of the TRPM7 channel.

Caption: Troubleshooting workflow for unexpected CCT128930-induced phenotypes.

References

CCT128930 hydrochloride stability in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the stability and storage of CCT128930 hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in ensuring the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is stable for extended periods when stored under appropriate conditions. Based on supplier recommendations, the powdered form should be stored at -20°C.[1][2][3] One supplier suggests that the solid compound can be stored at -20°C for more than 3 years.[4] Another indicates stability for at least 4 years at -20°C.[3]

Q2: How should I prepare and store stock solutions of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][4] It is crucial to use anhydrous, high-purity DMSO to minimize degradation, as DMSO can absorb moisture, which may affect the compound's solubility and stability.[2]

For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][4] Store these aliquots at -80°C.[2][5] For short-term storage, aliquots can be kept at -20°C.[2]

Q3: What is the stability of this compound in prepared stock solutions?

A3: While specific quantitative stability data over time is not extensively published, general guidelines from suppliers suggest that stock solutions in DMSO are stable for up to 1 year when stored at -80°C and for 1 month when stored at -20°C.[2] For in vivo experiments, it is often recommended to prepare fresh solutions daily.

Q4: What are the known solubilities of this compound in common solvents?

A4: The solubility of this compound varies depending on the solvent. The table below summarizes solubility data from various sources. Sonication or gentle warming may be recommended to aid dissolution.[4]

Solvent SystemSolubility
DMSO≥17.1 mg/mL[1]
DMSO25 mg/mL (73.13 mM)[2]
DMSO55 mg/mL (145.39 mM)[4]
Ethanol (with sonication)≥5.17 mg/mL[1]
WaterInsoluble[1][2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (5.29 mM)[4]

Q5: What factors can lead to the degradation of this compound in solution?

A5: Several factors can contribute to the degradation of small molecule inhibitors like this compound in solution. These include:

  • Temperature: Higher temperatures generally accelerate chemical degradation.[6]

  • pH: The stability of a compound can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis of susceptible functional groups.[6]

  • Light: Exposure to light, especially UV light, can cause photolytic degradation in sensitive molecules.[6]

  • Hydrolysis: The presence of water, even in small amounts in solvents like DMSO, can lead to the hydrolysis of certain functional groups.[6]

  • Oxidation: Exposure to oxygen can lead to oxidative degradation.

Troubleshooting Guide

Issue 1: I am observing a decrease in the inhibitory effect of this compound in my long-term cell-based assays.

  • Possible Cause: The compound may be degrading in the cell culture medium at 37°C.

  • Troubleshooting Steps:

    • Assess Stability in Media: Prepare the inhibitor in your cell culture medium and incubate it at 37°C for the duration of your experiment. At various time points, test the activity of this pre-incubated solution in a short-term functional assay. A decrease in potency suggests instability.[6]

    • Replenish the Inhibitor: If the compound is found to be unstable over long incubation periods, consider replenishing it by performing partial media changes with a freshly diluted inhibitor during the experiment.[6]

Issue 2: My this compound stock solution appears cloudy or has visible precipitates upon thawing.

  • Possible Cause: The compound may have low solubility at lower temperatures, or the solvent may have absorbed water, reducing solubility.

  • Troubleshooting Steps:

    • Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound.

    • Ensure the compound is fully dissolved before making further dilutions.

    • For future stock preparations, use fresh, anhydrous DMSO.

Issue 3: How can I confirm if my this compound stock solution has degraded?

  • Possible Cause: Chemical degradation has occurred due to improper storage or handling.

  • Troubleshooting Steps:

    • Functional Assay: Compare the biological activity (e.g., IC50 value in a kinase assay or a cell proliferation assay) of your current stock solution to a freshly prepared solution or a previously validated batch. A significant loss of potency can indicate degradation.[6]

    • Analytical Chemistry: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your stock solution. The appearance of new peaks or a decrease in the area of the parent compound peak would indicate degradation.[6]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in Solution using HPLC

This protocol provides a framework for determining the stability of this compound in a specific solvent under various storage conditions.

Objective: To quantify the degradation of this compound over time.

Materials:

  • This compound

  • High-purity, anhydrous solvent (e.g., DMSO)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

Procedure:

  • Time-Zero Sample Preparation: Prepare a fresh stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).

  • Initial Analysis: Immediately analyze an aliquot of the fresh stock solution by HPLC to determine the initial purity and the peak area of the parent compound. This will serve as your time-zero reference.

  • Sample Aliquoting and Storage: Aliquot the remaining stock solution into multiple vials for storage under different conditions (e.g., 4°C, -20°C, -80°C, room temperature).

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

  • Sample Analysis: Allow the aliquot to thaw and equilibrate to room temperature. Analyze the sample by HPLC using the same method as the time-zero sample.

  • Data Analysis: Compare the peak area of the this compound in the stored samples to the time-zero sample. A decrease in the peak area and the appearance of new peaks indicate degradation. Calculate the percentage of the remaining compound at each time point.

Visualizations

AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (PKB) PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) CellCycle Cell Cycle Progression GSK3b->CellCycle Survival Cell Survival FOXO->Survival Proliferation Proliferation mTORC1->Proliferation CCT128930 CCT128930 hydrochloride CCT128930->AKT Inhibits Stability_Testing_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation Prep_Stock Prepare Fresh Stock Solution (Time-Zero Sample) Aliquot Aliquot for Different Storage Conditions (e.g., 4°C, -20°C, -80°C) Prep_Stock->Aliquot Analyze_T0 Analyze Time-Zero Sample (e.g., by HPLC) Prep_Stock->Analyze_T0 Analyze_TP Analyze Stored Samples at Time Points (e.g., 1 wk, 1 mo, 3 mo) Aliquot->Analyze_TP Compare Compare Peak Area of Stored Samples to Time-Zero Analyze_T0->Compare Analyze_TP->Compare Degradation Calculate % Degradation and Identify Degradation Products Compare->Degradation Troubleshooting_Guide Start Observe Decreased Biological Activity Check_Storage Review Storage Conditions (Temp, Freeze-Thaw Cycles) Start->Check_Storage Compare_Activity Compare Activity of Old vs. Fresh Stock in a Functional Assay Start->Compare_Activity Prep_Fresh Prepare Fresh Stock Solution Check_Storage->Prep_Fresh Prep_Fresh->Compare_Activity Activity_Restored Activity Restored? Compare_Activity->Activity_Restored Degradation_Confirmed Degradation is Likely. Discard Old Stock. Activity_Restored->Degradation_Confirmed Yes Other_Issue Issue May Be Assay-Related. (e.g., Cells, Reagents) Activity_Restored->Other_Issue No Optional_Analysis Optional: Confirm Degradation with HPLC/LC-MS Degradation_Confirmed->Optional_Analysis

References

interpreting unexpected results with CCT128930 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with CCT128930 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: CCT128930 is a potent, selective, and ATP-competitive inhibitor of the serine/threonine kinase AKT, with a particular selectivity for the AKT2 isoform.[1][2] It functions by competing with ATP for the binding site in the kinase domain of AKT, which prevents the phosphorylation of its downstream targets and disrupts the PI3K/AKT/mTOR signaling pathway.[1][2][3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition by CCT128930 often leads to a G1 phase cell cycle arrest in cancer cells.[1][3][4]

Q2: I'm observing an increase in AKT phosphorylation (p-AKT Ser473) after treatment with CCT128930. Is this expected?

A2: Yes, this paradoxical effect is a documented phenomenon.[3][5] At lower concentrations (up to 20 µM in U87MG cells), CCT128930 can cause an initial increase in AKT phosphorylation at Ser473.[3][5][6] This is thought to be a feedback mechanism that can occur with ATP-competitive AKT inhibitors.[5] It is crucial to test a range of concentrations, as higher doses of CCT128930 do lead to the expected decrease in AKT phosphorylation.[5][6] Despite this initial increase in p-AKT, inhibition of downstream targets like GSK3β, PRAS40, and FOXO proteins is typically observed at concentrations of 5 µM or higher.[3][5][6]

Q3: My experimental results, such as cell cycle arrest or DNA damage, seem to be occurring independently of AKT inhibition. Is this possible?

A3: Yes, studies have shown that CCT128930 can induce cell cycle arrest, DNA damage, and autophagy through mechanisms that are independent of its AKT inhibitory function.[1][5][7] These are considered real effects of the compound and contribute to its overall cellular activity.[2][5]

Q4: What are the known off-targets of CCT128930 that could explain some of the AKT-independent effects?

A4: A significant off-target of CCT128930 is the Transient Receptor Potential Melastatin 7 (TRPM7) channel, for which it acts as a potent antagonist.[1][5][8] This inhibition is independent of intracellular magnesium.[8] At higher concentrations, CCT128930 can also inhibit other kinases such as p70S6K and PKA.[5][6][9]

Q5: What is the expected cell cycle phenotype after CCT128930 treatment?

A5: A G1 cell cycle arrest is a well-documented effect of CCT128930 in several cancer cell lines, particularly those that are PTEN-null, such as U87MG human glioblastoma cells.[3][4][5] For instance, in U87MG cells, treatment with CCT128930 led to an increase in the G0/G1 phase population from 43.6% to 64.8% after 24 hours.[3][5]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Action
No or weak inhibition of downstream AKT targets (e.g., p-GSK3β, p-PRAS40). Suboptimal Concentration: The concentration of CCT128930 may be too low.Perform a dose-response experiment to determine the optimal concentration for your cell line. Inhibition of downstream targets is often seen at concentrations ≥ 5 µM.[3][5][6]
Compound Instability: Improper storage or handling may have degraded the compound.Ensure CCT128930 is stored as a powder at -20°C (stable for at least 3 years) or as a stock solution at -80°C (stable for up to 1 year).[10] Avoid repeated freeze-thaw cycles.[10]
Cell Line Insensitivity: The cell line being used may not have a dysregulated PI3K/AKT pathway.CCT128930 is most effective in cell lines with a constitutively active PI3K/AKT pathway, such as those that are PTEN-deficient.[5][11] Confirm the genetic background of your cells.
Increased p-AKT (Ser473) levels after treatment. Paradoxical Effect: This is a known feedback mechanism at lower concentrations of CCT128930.[3][5]Verify inhibition of downstream AKT targets (e.g., p-GSK3β, p-PRAS40) to confirm pathway inhibition.[3] Also, test higher concentrations of CCT128930, which are expected to decrease p-AKT levels.[5][6]
Significant cellular effects (e.g., cell death, morphological changes) are observed, but Western blot shows minimal change in p-AKT or its direct substrates. AKT-Independent Mechanisms: CCT128930 can induce DNA damage and autophagy independently of AKT inhibition.[5][7]This is a real effect of the compound.[5] To investigate further, you can explore markers of DNA damage (e.g., γH2AX) or autophagy (e.g., LC3-II).[7]
TRPM7 Inhibition: The observed phenotype could be due to the inhibition of the TRPM7 channel.[5][8]To test this, you could use other known TRPM7 inhibitors or employ genetic approaches like siRNA to knock down TRPM7 and see if it phenocopies the CCT128930 effect.[5]
Precipitation of the compound in cell culture media or in vivo formulations. Poor Solubility: CCT128930 is practically insoluble in water.[12]For in vitro studies, ensure the final DMSO concentration in your media is low (typically <0.5%). For in vivo formulations, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[13] Prepare fresh on the day of use.[10]

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of CCT128930

TargetIC50Assay Type
AKT26 nMCell-free
p70 S6K120 nMCell-free
PKA168 nMCell-free
Data sourced from MedchemExpress, APExBIO, and Selleck Chemicals.[6][9][11]

Table 2: In Vitro Anti-proliferative Activity of CCT128930 (GI50)

Cell LineCancer TypePTEN StatusGI50 Value (µM)
LNCaPProstate CancerDeficient0.35
PC3Prostate CancerDeficient1.9
U87MGGlioblastomaDeficient6.3
Data sourced from Selleck Chemicals and MedchemExpress.[6][11]

Experimental Protocols

Protocol 1: Western Blotting for Phospho-Protein Analysis
  • Cell Treatment and Lysis:

    • Seed cells and treat with the desired concentrations of CCT128930 or vehicle control (e.g., DMSO) for the specified time.

    • Wash cells with ice-cold PBS and lyse with a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[14]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard method like the BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil at 95°C for 5 minutes.[14]

    • Load samples onto an SDS-PAGE gel and separate proteins via electrophoresis.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated proteins (e.g., p-AKT Ser473, total AKT, p-GSK3β Ser9) overnight at 4°C.[3]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
  • Cell Treatment and Harvest:

    • Seed cells and treat with CCT128930 or vehicle control for the desired time (e.g., 24 or 48 hours).[5]

    • Harvest both adherent and floating cells and wash with PBS.[5]

  • Fixation:

    • Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping.[5]

    • Fix the cells overnight at -20°C.[5]

  • Staining:

    • Centrifuge the fixed cells, wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.[5]

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_0 PI3K/AKT Signaling Pathway cluster_1 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates CCT128930 CCT128930 CCT128930->AKT Inhibits (ATP-competitive) Cell_Cycle_Arrest G1 Cell Cycle Arrest GSK3b->Cell_Cycle_Arrest FOXO->Cell_Cycle_Arrest Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival

Caption: CCT128930 inhibits AKT, blocking downstream signaling.

Caption: A logical workflow for troubleshooting CCT128930 results.

G cluster_workflow General Experimental Workflow cluster_assays Endpoint Assays A 1. Cell Seeding (e.g., 96-well plate) B 2. CCT128930 Treatment (Dose-response) A->B C 3. Incubation (e.g., 24-96 hours) B->C D 4. Assay Endpoint C->D Proliferation Proliferation Assay (SRB, MTS) D->Proliferation Measure Viability Western Western Blot (p-AKT, etc.) D->Western Measure Protein Levels CellCycle Cell Cycle Analysis (Flow Cytometry) D->CellCycle Measure DNA Content

Caption: A typical workflow for in vitro CCT128930 experiments.

References

CCT128930 hydrochloride not inhibiting cell growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for troubleshooting experiments where CCT128930 hydrochloride is not inhibiting cell growth as expected. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: CCT128930 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1] It primarily targets the Akt2 isoform.[1] By competing with ATP for the binding site in the kinase domain of Akt, CCT128930 prevents the phosphorylation of downstream targets, disrupting the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and growth.[2][3] Inhibition of this cascade by CCT128930 typically leads to a G1 phase cell cycle arrest in cancer cells.[3][4]

Q2: I'm observing an increase in Akt phosphorylation at Ser473 after treatment. Is the inhibitor not working?

A2: Not necessarily. This is a documented paradoxical effect of CCT128930. At lower concentrations (up to 20 µM in U87MG cells), an initial increase in Akt phosphorylation at serine 473 can be observed.[5][6] However, inhibition of downstream Akt substrates like GSK3β, PRAS40, and FOXO1 can still occur at concentrations of 5 µM or higher.[5][6] A decrease in Akt phosphorylation is typically seen at higher concentrations of the inhibitor.[5] Therefore, it is crucial to assess the phosphorylation status of downstream targets to confirm Akt pathway inhibition.

Q3: Are there any known off-target or Akt-independent effects of CCT128930?

A3: Yes, CCT128930 has been shown to induce antitumor effects through mechanisms independent of its Akt inhibitory function.[1][6] These include the induction of DNA damage, autophagy, and apoptosis.[1][7][8] Additionally, CCT128930 has been identified as a potent antagonist of the TRPM7 (Transient Receptor Potential Melastatin 7) channel, which may contribute to its overall cellular effects.[1][9]

Troubleshooting Guide: CCT128930 Not Inhibiting Cell Growth

If you are not observing the expected anti-proliferative effects with CCT128930, consider the following potential issues and troubleshooting steps.

Issue 1: Suboptimal Experimental Conditions
Potential Cause Troubleshooting Recommendation
Incorrect Compound Concentration The effective concentration of CCT128930 is highly cell-line dependent.[10] Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal GI50 for your specific cell line.[10]
Inappropriate Assay Duration The anti-proliferative effects of CCT128930 may take time to manifest. For cell proliferation assays like MTS or SRB, an incubation period of 72-96 hours is recommended.[8][10]
Compound Instability or Precipitation This compound is insoluble in water.[11] Ensure the compound is fully dissolved in a suitable solvent like DMSO to create a stock solution.[8] When preparing working solutions in culture media, visually inspect for any precipitation. If precipitation occurs, consider optimizing the vehicle or using a fresh stock solution.
Cell Seeding Density Ensure that cells are in the exponential growth phase during treatment.[8] Seeding density should be optimized to prevent cells from becoming confluent before the end of the experiment.
Issue 2: Cell Line-Specific Factors
Potential Cause Troubleshooting Recommendation
Cell Line Insensitivity The sensitivity of cancer cells to CCT128930 is often correlated with their genetic background. Cell lines with a PTEN-deficient status are generally more sensitive to Akt inhibition.[3][8][10] Verify the PTEN status and the general dependence of your cell line on the PI3K/Akt signaling pathway for survival and proliferation.
Intrinsic or Acquired Resistance Tumors can have intrinsic resistance or develop acquired resistance to targeted therapies.[12][13] This can be due to the activation of alternative pro-survival signaling pathways.[12][14] If you suspect resistance, consider investigating compensatory signaling pathways using techniques like phospho-kinase arrays.
Issue 3: Verification of Target Engagement
Potential Cause Troubleshooting Recommendation
Lack of Akt Pathway Inhibition It is crucial to confirm that CCT128930 is inhibiting its intended target in your cellular context. Perform a Western blot analysis to assess the phosphorylation status of direct Akt substrates such as GSK3β (Ser9), PRAS40 (Thr246), and FOXO1 (Thr24).[3][15] A decrease in the phosphorylation of these downstream targets is a key indicator of successful Akt inhibition.[3]

Quantitative Data Summary

The half-maximal growth inhibitory concentration (GI50) of CCT128930 varies across different cancer cell lines, with a notable potency in PTEN-deficient lines.

Cell LineCancer TypePTEN StatusGI50 Value (µM)
LNCaPProstate CancerDeficient0.35[5][8][10]
PC3Prostate CancerDeficient1.9[5][8][10]
U87MGGlioblastomaDeficient6.3[5][8][10]

Experimental Protocols

Protocol 1: Cell Proliferation (SRB) Assay

This protocol outlines the methodology for determining the anti-proliferative activity of CCT128930 using a sulforhodamine B (SRB) assay.

Materials:

  • Target cancer cell line

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach for 24-36 hours.[8]

  • Compound Treatment: Treat cells with a serial dilution of CCT128930 and a vehicle control (DMSO) for 96 hours.[8]

  • Cell Fixation: Gently add cold TCA to each well to fix the cells.

  • Staining: Remove the TCA and stain the fixed cells with SRB solution for 30 minutes.[8]

  • Washing: Rinse the plates with 1% acetic acid to remove unbound dye.[8]

  • Solubilization: Air dry the plates and then solubilize the bound dye with 10 mM Tris base.[8]

  • Absorbance Measurement: Read the optical density at a suitable wavelength (e.g., 490-530 nm) using a microplate reader.[8][15]

  • Data Analysis: Calculate the GI50 value from the dose-response curve.[15]

Protocol 2: Western Blot for Target Engagement

This protocol is to verify the inhibition of the Akt signaling pathway by CCT128930.

Materials:

  • Target cancer cell line

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK3β (Ser9), anti-GSK3β, and a loading control like GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

Procedure:

  • Cell Treatment: Treat cells with CCT128930 at various concentrations and for different time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[3]

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[3][15]

  • Detection: Visualize the protein bands using an ECL detection system.[15]

  • Analysis: Quantify the band intensities to determine the effect of CCT128930 on the phosphorylation of target proteins relative to the total protein and loading control.[15]

Visualizations

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Downstream Targets (GSK3β, FOXO1) Akt->Downstream Inhibits CCT128930 CCT128930 CCT128930->Akt Inhibits CellCycle Cell Cycle Arrest (G1) Downstream->CellCycle Proliferation Inhibition of Cell Proliferation Downstream->Proliferation

Caption: CCT128930 inhibits Akt in the PI3K/Akt/mTOR pathway.

Troubleshooting_Workflow Start Start: CCT128930 not inhibiting cell growth Check_Conditions 1. Review Experimental Conditions - Concentration range? - Incubation time? - Compound solubility? Start->Check_Conditions Check_Cell_Line 2. Assess Cell Line - PTEN status? - Known sensitivity to  Akt inhibitors? Check_Conditions->Check_Cell_Line OK Optimize_Conditions Optimize dose, duration, and formulation Check_Conditions->Optimize_Conditions Issues found Check_Target 3. Verify Target Engagement - Western blot for  p-GSK3β, p-PRAS40 Check_Cell_Line->Check_Target Sensitive Consider_Resistance Consider intrinsic/acquired resistance mechanisms Check_Cell_Line->Consider_Resistance Insensitive Paradoxical_Effect Observe paradoxical p-Akt? Focus on downstream targets Check_Target->Paradoxical_Effect No p-downstream inhibition Off_Target Consider Akt-independent effects (e.g., TRPM7) Check_Target->Off_Target Inhibition observed but no growth effect

Caption: A troubleshooting decision tree for unexpected CCT128930 results.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Prep_Compound Prepare CCT128930 stock solution (DMSO) Treat_Cells Treat cells with serial dilutions of CCT128930 Prep_Compound->Treat_Cells Seed_Cells Seed cells in 96-well plates Seed_Cells->Treat_Cells Incubate Incubate for 72-96 hours Treat_Cells->Incubate Assay Perform cell viability assay (e.g., SRB/MTS) Incubate->Assay Measure Measure absorbance Assay->Measure Analyze Calculate GI50 Measure->Analyze

Caption: A general workflow for a cell proliferation assay with CCT128930.

References

CCT128930 Hydrochloride Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CCT128930 hydrochloride in Western blotting experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

CCT128930 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1] It primarily targets the Akt2 isoform with high selectivity over the closely related PKA kinase.[2][3][4] By competing with ATP for the binding site in the kinase domain of Akt, CCT128930 prevents the phosphorylation of its downstream targets, thereby disrupting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.[1][5] This inhibition often leads to a G1 phase cell cycle arrest in cancer cells.[2][3][6]

Q2: What are the expected effects of CCT128930 treatment on downstream Akt targets in a Western blot?

Treatment with CCT128930 is expected to decrease the phosphorylation of direct Akt substrates. Look for a reduction in the phosphorylated forms of proteins such as GSK3β (at Ser9), PRAS40 (at Thr246), and FOXO1 (at Thr24)/FOXO3a (at Thr32).[3][4] Consequently, the phosphorylation of downstream targets in the mTOR pathway, like the S6 ribosomal protein (S6RP), may also be reduced.[3][4] It is crucial to also probe for the total protein levels of these targets to ensure that the observed decrease in phosphorylation is not due to a general decrease in protein expression.

Q3: I am observing an increase in Akt phosphorylation at Ser473 after CCT128930 treatment. Is this expected?

This is a known and important phenomenon. At certain concentrations (up to 20 µM in some cell lines), CCT128930 can cause a paradoxical increase in the phosphorylation of Akt at Ser473.[3][4] This effect can be transient, and at higher concentrations or longer time points, a decrease in phosphorylation is typically observed. Therefore, it is critical to perform a dose-response and time-course experiment to determine the optimal conditions for observing inhibition of downstream targets in your specific cell line.

Q4: Are there any known off-target or Akt-independent effects of CCT128930?

Yes, emerging evidence suggests that CCT128930 can induce cellular effects independent of its Akt inhibitory function. These include the induction of DNA damage, autophagy, and apoptosis.[1][7] When interpreting your Western blot results, it is important to consider that some observed effects may be part of these Akt-independent activities.

Troubleshooting Guide for CCT128930 Western Blot Results

This guide addresses common issues encountered during Western blotting experiments with CCT128930.

Problem Possible Cause Recommended Solution
No Signal or Weak Signal for Phospho-Akt Substrates Insufficient inhibition by CCT128930.- Increase the concentration of CCT128930. Perform a dose-response experiment. - Increase the treatment duration. A time-course experiment is recommended.
Low abundance of the target protein.- Increase the amount of protein loaded onto the gel (a titration may be helpful). - Consider using a positive control lysate known to express the target protein.
Issues with primary or secondary antibodies.- Increase the concentration of the primary antibody or incubate overnight at 4°C. - Ensure the secondary antibody is appropriate for the primary antibody and is not expired.
High Background Insufficient washing.- Increase the number and duration of washing steps. Ensure a detergent like Tween-20 is included in the wash buffer.[8][9]
Blocking is inadequate.- Increase the blocking time and/or use a fresh blocking agent (e.g., 5% BSA or non-fat dry milk).[9]
Antibody concentration is too high.- Reduce the concentration of the primary and/or secondary antibody.
Unexpected Bands Protein degradation or modification.- Ensure that protease and phosphatase inhibitors are included in your lysis buffer. - Post-translational modifications can alter the apparent molecular weight of your protein.[10]
Non-specific antibody binding.- Ensure the specificity of your primary antibody. - Optimize blocking and washing conditions.[9]
Splice variants or isoforms of the target protein.- Consult resources like UniProt to check for known isoforms of your protein of interest.[10]
Inconsistent Results Issues with CCT128930 preparation.- Prepare fresh stock solutions of CCT128930 and aliquot to avoid repeated freeze-thaw cycles.
Variability in cell culture or treatment.- Ensure consistent cell density, passage number, and treatment conditions across experiments.

Quantitative Data Summary

Parameter Value Context Reference
IC50 for Akt2 6 nMCell-free assay[2][4][7]
Selectivity for Akt2 vs. PKA 28-foldCell-free assay[2][3][4]
Selectivity for Akt2 vs. p70S6K 20-foldCell-free assay[3][4]
GI50 in U87MG cells (PTEN-null) 6.3 µMCell proliferation assay[2][4]
GI50 in LNCaP cells (PTEN-deficient) 0.35 µMCell proliferation assay[2][4]
GI50 in PC3 cells (PTEN-deficient) 1.9 µMCell proliferation assay[2]

Experimental Protocols

Western Blot Analysis of Akt Pathway Inhibition by CCT128930

1. Cell Culture and Treatment:

  • Seed cells (e.g., U87MG, LNCaP, or another relevant cell line) in appropriate culture dishes and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) for a predetermined amount of time (e.g., 1, 6, 24 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at high speed at 4°C to pellet cellular debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentrations of all samples with lysis buffer and loading dye.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]

5. Antibody Incubation:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt (Ser473), anti-phospho-GSK3β (Ser9), anti-total Akt, etc.) diluted in blocking buffer, typically overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Detect the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

CCT128930_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b CCT128930 CCT128930 CCT128930->Akt inhibits Survival Cell Survival mTORC1->Survival CellCycle Cell Cycle Progression GSK3b->CellCycle

Caption: CCT128930 inhibits Akt, blocking downstream signaling pathways.

Western_Blot_Troubleshooting Start Western Blot Experiment Problem Problem with Result? Start->Problem NoSignal No/Weak Signal Problem->NoSignal Yes HighBg High Background Problem->HighBg Yes UnexpectedBands Unexpected Bands Problem->UnexpectedBands Yes GoodResult Acceptable Result Problem->GoodResult No OptimizeAb Optimize Antibody Concentration/Incubation NoSignal->OptimizeAb CheckProtein Increase Protein Load/ Use Positive Control NoSignal->CheckProtein HighBg->OptimizeAb OptimizeWash Optimize Washing/ Blocking HighBg->OptimizeWash UnexpectedBands->OptimizeWash CheckDegradation Check for Degradation/ Modifications UnexpectedBands->CheckDegradation

Caption: A logical workflow for troubleshooting common Western blot issues.

References

minimizing CCT128930 hydrochloride toxicity in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for CCT128930 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential in vivo toxicity during preclinical experiments. The following information is based on published literature and general knowledge of AKT inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: CCT128930 is a potent, ATP-competitive inhibitor of the serine/threonine kinase AKT (Protein Kinase B), with selectivity for the AKT2 isoform.[1][2] By blocking the PI3K/AKT/mTOR signaling pathway, it can induce cell cycle arrest and apoptosis in cancer cells, particularly those with a dysregulated PI3K/AKT pathway.[3][4]

Q2: What is the reported in vivo tolerability of CCT128930 in preclinical models?

A2: Preclinical studies in xenograft models have shown that CCT128930 is generally well-tolerated at effective antitumor doses.[3] Specifically, a key study noted no significant weight loss in mice treated with efficacious regimens.[4] However, comprehensive public toxicology studies are limited.

Q3: What are the potential toxicities associated with AKT inhibitors as a class?

A3: While specific data for CCT128930 is limited, the class of AKT inhibitors has been associated with a range of toxicities in clinical and preclinical studies. These can include dermatological toxicities (rash, pruritus), gastrointestinal issues (diarrhea, stomatitis), and metabolic effects such as hyperglycemia.[3] It is crucial to monitor for these potential side effects in your in vivo experiments.

Q4: Are there any known off-target effects of CCT128930?

A4: Besides its primary target AKT, CCT128930 has been shown to have other cellular effects, including the induction of DNA damage and autophagy, which may be independent of AKT inhibition.[2][5]

Troubleshooting Guide: In Vivo Toxicity and Efficacy

Issue Encountered Potential Cause Troubleshooting Steps & Recommendations
Unexpected Animal Weight Loss or Signs of Distress - Dose may be too high for the specific animal model or strain.- Formulation issues leading to poor tolerability.- On-target or off-target toxicity.- Dose Escalation/De-escalation: If this is a preliminary study, perform a dose-escalation study to determine the maximum tolerated dose (MTD). If toxicity is observed, reduce the dose.- Formulation Check: Ensure the formulation is prepared correctly and is stable. Consider alternative, well-tolerated vehicle compositions (see Experimental Protocols).- Monitor Vital Signs: Regularly monitor animal weight, food and water intake, and general appearance.
Lack of Antitumor Efficacy - Suboptimal dosage or dosing schedule.- Poor bioavailability due to formulation issues.- The tumor model may not be sensitive to AKT inhibition.- Dose Optimization: Ensure the dose is within the reported efficacious range (e.g., 25-50 mg/kg).[3] Consider increasing the dose if well-tolerated.- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure plasma and tumor concentrations of CCT128930. Assess target engagement by measuring the phosphorylation of downstream AKT substrates (e.g., GSK3β, PRAS40) in tumor tissue.[3]- Model Selection: Confirm that your chosen cancer cell line has a dysregulated PI3K/AKT pathway (e.g., PTEN-null or PIK3CA-mutant), as these are more likely to be sensitive.[3]
Precipitation of CCT128930 in Formulation - this compound has low aqueous solubility.- Improper solvent or mixing procedure.- Use of Co-solvents: A common approach is to first dissolve CCT128930 in a small amount of DMSO and then dilute it with other vehicles like PEG300, Tween 80, and saline.[2]- Fresh Preparation: Prepare the formulation fresh before each administration to minimize precipitation.

Quantitative Data Summary

Table 1: In Vivo Antitumor Efficacy of CCT128930

Tumor Model Dosing Regimen Outcome Tolerability
U87MG human glioblastoma xenografts (PTEN-null)25 mg/kg, i.p., daily for 5 daysMarked antitumor effect (T/C ratio of 48% on day 12)No associated weight loss
BT474 human breast cancer xenografts (HER2-positive, PIK3CA-mutant)40 mg/kg, i.p., twice daily for 5 daysProfound antitumor effect with complete growth arrest (T/C ratio of 29% on day 22)Minimal weight loss

T/C Ratio: Treated vs. Control tumor volume ratio. Data extracted from Yap et al., 2011.[3]

Table 2: In Vitro Antiproliferative Activity of CCT128930

Cell Line Genetic Background GI50 (μM)
U87MGPTEN-deficient6.3
LNCaPPTEN-deficient0.35
PC3PTEN-deficient1.9

GI50: 50% growth inhibition concentration. Data extracted from Yap et al., 2011.[3]

Experimental Protocols

In Vivo Xenograft Tumor Model Protocol

1. Cell Preparation and Implantation:

  • Harvest cancer cells (e.g., U87MG or BT474) during the exponential growth phase.
  • Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
  • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID).

2. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

3. Formulation and Administration of this compound:

  • Vehicle Preparation: A commonly used vehicle consists of 10% DMSO, 5% Tween 20, and 85% saline.[4]
  • CCT128930 Formulation: For a 25 mg/kg dose in a 20g mouse with a 100 µL injection volume, prepare a 5 mg/mL solution. First, dissolve the required amount of this compound in DMSO. Then, add Tween 20 and finally, bring to the final volume with saline. Ensure the solution is clear and free of precipitation. Prepare fresh daily.
  • Administration: Administer the CCT128930 formulation or vehicle control via intraperitoneal (i.p.) injection according to the desired dosing schedule (e.g., daily for 5 days).

4. Toxicity Monitoring:

  • Record the body weight of each animal daily or at least three times a week.
  • Perform daily cage-side observations for any clinical signs of toxicity, such as changes in posture, activity, grooming, and stool consistency.
  • At the end of the study, consider collecting blood for complete blood count (CBC) and serum chemistry analysis, and major organs for histopathological examination.

5. Endpoint Analysis:

  • Continue tumor monitoring and treatment for the duration of the study.
  • The primary endpoint is typically tumor growth inhibition.
  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers).

Western Blot Analysis for AKT Pathway Inhibition

1. Sample Preparation:

  • Excise tumors from treated and control animals and snap-freeze them in liquid nitrogen.
  • Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a BCA protein assay.

2. Western Blotting:

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against phosphorylated and total AKT, as well as downstream targets like p-GSK3β (Ser9) and p-PRAS40 (Thr246), overnight at 4°C.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G cluster_0 PI3K/AKT/mTOR Signaling Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Cell Survival Cell Survival AKT->Cell Survival Apoptosis Apoptosis AKT->Apoptosis CCT128930 CCT128930 CCT128930->AKT inhibits Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation

Caption: CCT128930 inhibits AKT, a key node in the PI3K/AKT/mTOR signaling pathway.

G cluster_1 In Vivo Experimental Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

Caption: A typical workflow for an in vivo efficacy and toxicity study of CCT128930.

G cluster_2 Troubleshooting Logic Observation Observation Animal Toxicity Lack of Efficacy Investigation Investigation Dose & Formulation Check PK/PD Analysis & Model Sensitivity Observation->Investigation leads to Action Action Dose/Formulation Adjustment Re-evaluate Model/Dose Investigation->Action informs

Caption: A logical approach to troubleshooting common issues in CCT128930 in vivo studies.

References

Navigating CCT128930 Hydrochloride: A Guide to Consistent Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments with the AKT inhibitor, CCT128930 hydrochloride. Designed for researchers, scientists, and drug development professionals, this resource aims to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CCT128930?

A1: CCT128930 is a potent, ATP-competitive inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B), with a particular selectivity for the Akt2 isoform.[1][2] It functions by competing with ATP for the binding site in the kinase domain of Akt, which in turn prevents the phosphorylation of its downstream targets and disrupts the PI3K/Akt/mTOR signaling pathway.[1][2]

Q2: I'm observing an increase in Akt phosphorylation at Ser473 after treatment with CCT128930. Is this expected?

A2: This paradoxical effect is a documented phenomenon. At lower concentrations (up to 20 µM in U87MG cells), CCT128930 can cause an initial induction of AKT phosphorylation at Ser473.[3][4][5] This is thought to be a feedback mechanism that can occur with ATP-competitive AKT inhibitors.[5] Inhibition of downstream targets of AKT is typically observed at concentrations of 5 µM or higher, while higher concentrations of CCT128930 will eventually lead to a decrease in AKT phosphorylation.[3][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for AKT inhibition in your specific cell line.[5]

Q3: My cells are undergoing G1 cell cycle arrest, but I'm not seeing significant inhibition of Akt. What could be the reason?

A3: CCT128930 is known to induce a G1 cell cycle arrest, which is a consistent effect of inhibiting the PI3K/Akt pathway.[3][5] For instance, in U87MG cells, treatment with CCT128930 resulted in an increase in the G0/G1 phase population from 43.6% to 64.8% after 24 hours.[4][5] However, CCT128930 can also induce cell cycle arrest, DNA damage, and autophagy through mechanisms independent of Akt inhibition.[5][6][7]

Q4: What are the known off-targets of CCT128930 that might explain unexpected results?

A4: CCT128930 has been shown to have off-target activities. It exhibits inhibitory effects on other kinases, such as p70S6K and PKA, although with lower potency compared to Akt2.[4][6][8] More recently, the Transient Receptor Potential Melastatin 7 (TRPM7) channel has been identified as a significant off-target of CCT128930, where it acts as a potent antagonist.[1][5] This inhibition of TRPM7 could account for some of the observed Akt-independent effects.

Q5: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?

A5: this compound is insoluble in water.[6] For in vitro experiments, DMSO is the recommended solvent, with a solubility of up to 25 mg/mL.[6] It is advised to use fresh DMSO as moisture can reduce solubility.[6] For in vivo studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9][10] It is recommended to prepare this working solution fresh on the day of use.[11]

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of Akt Phosphorylation

Symptoms:

  • Variable or no decrease in p-Akt (Ser473) levels.

  • Phosphorylation of Akt at Ser473 is increased or unchanged.[5]

  • Inconsistent inhibition of downstream targets like GSK3β, PRAS40, or FOXO proteins.[5]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Paradoxical Activation At lower concentrations, CCT128930 can induce Akt phosphorylation.[5] Perform a detailed dose-response curve (e.g., 0.1 µM to 50 µM) to identify the optimal concentration for inhibition in your cell line.
Cell Line Specificity The genetic background of your cell line can influence its sensitivity. PTEN-deficient cell lines are generally more sensitive to CCT128930.[5] Confirm the PTEN status of your cells.
Compound Stability Improper storage can lead to degradation. Store the solid compound at -20°C and stock solutions in DMSO at -80°C for long-term stability.[11] Avoid repeated freeze-thaw cycles.[6]
Experimental Protocol Ensure consistent cell density, treatment duration, and lysis conditions. Optimize antibody concentrations for Western blotting.
Issue 2: Unexpected Cellular Phenotypes (e.g., DNA damage, autophagy)

Symptoms:

  • Observation of DNA damage markers (e.g., phosphorylation of H2AX, ATM, Chk1, Chk2).[1][4]

  • Induction of autophagy markers (e.g., increase in LC3-II and Beclin-1 levels).[1][7]

  • These effects occur without clear evidence of Akt pathway inhibition.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Akt-Independent Effects CCT128930 is known to induce these effects independently of Akt inhibition.[1][7] These are likely real effects of the compound.
Off-Target Inhibition The observed phenotype could be due to the inhibition of other targets like the TRPM7 channel.[1][5] Consider using other known TRPM7 inhibitors or siRNA-mediated knockdown of TRPM7 to see if it replicates the phenotype observed with CCT128930.[5]
High Compound Concentration At higher concentrations, off-target effects on other kinases like p70S6K and PKA may become more prominent.[5] Re-evaluate your working concentration to ensure it is within the selective range for Akt inhibition.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of CCT128930

TargetIC50Assay Type
Akt26 nMCell-free
p70 S6K120 nMCell-free
PKA168 nMCell-free
Data sourced from multiple suppliers and publications.[4][6][8]

Table 2: Growth Inhibitory (GI50) Concentrations of CCT128930 in Cancer Cell Lines

Cell LineCancer TypePTEN StatusGI50 (µM)
U87MGGlioblastomaNull6.3
LNCaPProstate CancerNull0.35
PC3Prostate CancerNull1.9
Data reflects the marked antiproliferative activity in PTEN-deficient cell lines.[6][9]

Experimental Protocols

Western Blotting for Akt Pathway Inhibition
  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of CCT128930 concentrations for the desired duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies specific for phosphorylated and total Akt, as well as downstream targets like GSK3β and PRAS40, overnight at 4°C.[12] Follow this with incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

  • Analysis: Quantify band intensities to determine the effect of CCT128930 on the phosphorylation status of the target proteins.[12]

Visualizations

G cluster_0 PI3K/Akt Signaling Pathway cluster_1 Inhibitor Action RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b FOXO FOXO Akt->FOXO CellCycle G1 Cell Cycle Arrest Akt->CellCycle Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation Apoptosis Apoptosis FOXO->Apoptosis CCT128930 CCT128930 CCT128930->Akt inhibits

Caption: CCT128930 inhibits Akt, blocking downstream signaling.

G cluster_0 Troubleshooting Workflow for Inconsistent Akt Inhibition Start Inconsistent Akt Inhibition Observed DoseResponse Perform Dose-Response Experiment Start->DoseResponse CheckStorage Verify Compound Storage & Handling Start->CheckStorage CellLine Confirm Cell Line (e.g., PTEN status) DoseResponse->CellLine Protocol Review Experimental Protocol CheckStorage->Protocol OffTarget Consider Off-Target Effects CellLine->OffTarget Protocol->OffTarget End Consistent Results OffTarget->End

Caption: A logical workflow for troubleshooting inconsistent results.

References

dealing with CCT128930 hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with CCT128930 hydrochloride, particularly concerning its precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: CCT128930 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1] It primarily targets the Akt2 isoform with an IC50 of 6 nM in cell-free assays.[2][3] By inhibiting Akt, CCT128930 blocks the PI3K/Akt/mTOR signaling pathway, which is critical for cell survival, proliferation, and growth.[1][4] This pathway is frequently dysregulated in cancer, making Akt a key therapeutic target.[4] CCT128930 has been shown to induce cell cycle arrest, DNA damage, and autophagy.[5]

Q2: I'm observing precipitation after diluting my this compound DMSO stock solution into cell culture media. Why is this happening?

A2: This is a common issue stemming from the low aqueous solubility of this compound.[6] The compound is highly soluble in organic solvents like DMSO but is practically insoluble in water.[2][7] When a concentrated DMSO stock is diluted into the aqueous environment of cell culture media, the concentration of CCT128930 may exceed its solubility limit in the final mixture, causing it to precipitate out of solution.[6]

Q3: What is the recommended way to prepare this compound solutions for cell culture experiments to avoid precipitation?

A3: To minimize precipitation, it is crucial to prepare a high-concentration stock solution in anhydrous DMSO and then perform serial dilutions. A detailed, step-by-step protocol is provided in the "Experimental Protocols" section of this guide. The key is to keep the final DMSO concentration in your cell culture medium as low as possible, typically not exceeding 0.1%, to avoid solvent-induced toxicity.[8] A vehicle control with the same final DMSO concentration should always be included in your experiments.[8]

Q4: How should I store this compound powder and stock solutions?

A4: Proper storage is essential to maintain the stability and activity of the compound. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[9][10]

FormStorage TemperatureDuration
Powder-20°C3 years[11]
In Solvent (-80°C)-80°C1 year[2][11]
In Solvent (-20°C)-20°C1 month[2][11]

Q5: What are the known solubility limits of this compound?

A5: The solubility of this compound varies significantly between different solvents. It is important to consult this data when preparing your solutions.

SolventSolubility
DMSO≥ 25 mg/mL (73.13 mM)[2]
Ethanol5 mg/mL[2]
WaterInsoluble[2]
DMF2 mg/mL[7]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[7]

Troubleshooting Guide

Problem: this compound precipitates in my cell culture medium upon dilution.

This troubleshooting guide provides a step-by-step approach to resolving this common issue.

G cluster_0 Troubleshooting Workflow: CCT128930 Precipitation start Start: Precipitation Observed check_stock 1. Verify Stock Solution - Is it clear? - Prepared in anhydrous DMSO? start->check_stock check_dilution 2. Review Dilution Method - Was serial dilution in media used? check_stock->check_dilution Yes, stock is clear implement_protocol 3. Implement Best-Practice Protocol - Prepare fresh stock. - Use serial dilution in DMSO first. check_stock->implement_protocol No, stock is cloudy check_dilution->implement_protocol Yes check_final_dmso 4. Check Final DMSO Concentration - Is it ≤ 0.1%? implement_protocol->check_final_dmso check_final_dmso->implement_protocol No, > 0.1% sonicate 5. Aid Dissolution - Briefly sonicate or vortex the final working solution. check_final_dmso->sonicate Yes still_precipitates Still Precipitates? sonicate->still_precipitates consider_options 6. Advanced Troubleshooting - Lower final CCT128930 concentration. - Test alternative solvents (if compatible). - Assess media stability. still_precipitates->consider_options Yes resolved Resolved still_precipitates->resolved No consider_options->resolved

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a detailed methodology to prepare a 10 mM stock solution and subsequent working solutions for cell culture experiments, designed to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium, pre-warmed to 37°C

Procedure:

Part A: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Bring the this compound powder and anhydrous DMSO to room temperature.

  • Weighing: Accurately weigh the required amount of this compound powder. Note: The molecular weight of this compound is 341.84 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.4184 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. The solution should be clear.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[2][11]

Part B: Preparation of Working Solutions for Cell Culture

  • Thawing: Remove a single aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.

  • Intermediate Dilution (Crucial Step): Before diluting into your final cell culture medium, perform an intermediate dilution of the 10 mM stock in pure, pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, first prepare a 1 mM intermediate solution by adding 2 µL of the 10 mM stock to 18 µL of pre-warmed media. Vortex gently.

  • Final Dilution: Add the intermediate dilution to your pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution, add 100 µL of the 1 mM intermediate solution to 9.9 mL of pre-warmed cell culture medium.

  • Mixing: Mix the final working solution by gently inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming of the medium.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments. Do not store diluted working solutions in aqueous media.

Signaling Pathway

G cluster_0 PI3K/Akt Signaling Pathway cluster_1 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylates (Thr308) CellSurvival Cell Survival Akt->CellSurvival Promotes Proliferation Proliferation Akt->Proliferation Promotes Growth Growth Akt->Growth Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CCT128930 CCT128930 CCT128930->Akt Inhibits ATP Binding

Caption: CCT128930 inhibits the PI3K/Akt signaling pathway by blocking ATP binding to Akt.

References

Validation & Comparative

Validating CCT128930 Hydrochloride Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CCT128930 hydrochloride's performance in engaging its primary target, the serine/threonine kinase AKT (also known as Protein Kinase B), with other alternative inhibitors. Supporting experimental data and detailed methodologies are presented to aid researchers in their evaluation and experimental design.

CCT128930 is a potent and selective, ATP-competitive inhibitor of AKT, with a primary targeting preference for the AKT2 isoform.[1][2] Its mechanism of action involves competing with ATP for the binding site in the kinase domain of AKT, thereby preventing the phosphorylation of its downstream substrates.[1][2] This inhibition of the PI3K/AKT/mTOR signaling pathway is crucial for its anti-tumor activity, as this pathway is frequently dysregulated in cancer, promoting cell survival and proliferation.[1][2][3]

Comparative Analysis of In Vitro Efficacy

The potency of CCT128930 has been demonstrated across various cancer cell lines, particularly those with a deficient tumor suppressor PTEN, which leads to a constitutively active PI3K/AKT pathway.[3][4] The following table summarizes the half-maximal inhibitory concentrations (IC50) and half-maximal growth inhibitory concentrations (GI50) of CCT128930 in comparison to other well-characterized AKT inhibitors.

Inhibitor/CompoundTarget(s)U87MG (Glioblastoma, PTEN-null) GI50 (µM)LNCaP (Prostate Cancer, PTEN-null) GI50 (µM)PC3 (Prostate Cancer, PTEN-null) GI50 (µM)BT474 (Breast Cancer, PIK3CA-mutant) GI50 (µM)Reference(s)
CCT128930 AKT2 (IC50 = 6 nM) 6.3 0.35 1.9 Not Reported [4][5]
MK-2206 (Allosteric Inhibitor)Pan-AKT~0.2Not ReportedNot ReportedNot Reported[6]
GSK690693 (ATP-Competitive)Pan-AKTNot ReportedNot ReportedNot ReportedNot Reported[6]
Ipatasertib (GDC-0068) (ATP-Competitive)Pan-AKT~2.2Not ReportedNot ReportedNot Reported[6]

In Vitro Kinase Inhibition Profile

CCT128930 exhibits selectivity for AKT2 over other related kinases. This selectivity is a key attribute for a targeted therapy, as it can minimize off-target effects.

KinaseCCT128930 IC50 (nM)Reference(s)
AKT2 6 [4][5]
p70 S6K120[4][5]
PKA168[4][5]

Experimental Protocols

Validation of CCT128930's target engagement relies on robust experimental methodologies. The following are detailed protocols for key experiments.

Protocol 1: Western Blotting for AKT Pathway Inhibition

This protocol is used to determine the effect of CCT128930 on the phosphorylation of AKT and its downstream substrates, providing direct evidence of target engagement.

Procedure:

  • Cell Culture and Treatment: Seed cancer cells (e.g., U87MG) in 6-well plates and allow them to adhere overnight.[1] Treat the cells with varying concentrations of CCT128930 (e.g., 0-20 µM) for specified time points (e.g., 1, 6, 24 hours).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[6]

  • SDS-PAGE and Western Blotting: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[6][7]

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phosphorylated and total forms of AKT, GSK3β, and PRAS40.[6] This is followed by incubation with an appropriate HRP-conjugated secondary antibody.[6]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

  • Data Analysis: Quantify the band intensities to determine the change in phosphorylation status of the target proteins relative to the total protein levels.[6]

Protocol 2: Cell Proliferation (MTS) Assay

This assay assesses the impact of CCT128930 on cell viability and proliferation.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.[8]

  • Compound Treatment: Treat the cells with a serial dilution of CCT128930 (e.g., 0.1 µM to 50 µM) for 48 to 72 hours.[4][8]

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth, by plotting the absorbance against the log of the compound concentration.[6][8]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This method determines the effect of CCT128930 on the distribution of cells in different phases of the cell cycle.

Procedure:

  • Cell Treatment: Treat cells with CCT128930 at a concentration equivalent to 3 times the GI50 for various time points (e.g., 24, 48 hours).[1][3]

  • Cell Harvesting and Fixation: Collect both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol.[1][7]

  • Staining: Resuspend the fixed cells in a solution containing propidium (B1200493) iodide (PI) and RNase A.[1][7]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[1]

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1] CCT128930 has been shown to cause a G1 phase arrest in PTEN-null U87MG human glioblastoma cells.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway, the mechanism of action for CCT128930, and a typical experimental workflow for its evaluation.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival GSK3b->Cell_Survival FOXO->Cell_Survival CCT128930 CCT128930 CCT128930->AKT inhibits

Caption: CCT128930 inhibits AKT, blocking downstream signaling.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Cell Line Selection Compound_Treatment CCT128930 Treatment Cell_Culture->Compound_Treatment Western_Blot Western Blot (Target Engagement) Compound_Treatment->Western_Blot Proliferation_Assay Proliferation Assay (MTS) Compound_Treatment->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis Compound_Treatment->Cell_Cycle_Analysis Xenograft_Model Xenograft Model Cell_Cycle_Analysis->Xenograft_Model Drug_Administration CCT1285930 Administration Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Growth Measurement Drug_Administration->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis Drug_Administration->PD_Analysis

Caption: Preclinical evaluation workflow for CCT128930.

Target_Engagement_Validation Hypothesis Hypothesis: CCT128930 engages AKT Direct_Binding Direct Binding Assays (Biophysical) Hypothesis->Direct_Binding Target_Modulation Target Modulation Assays (Cellular) Hypothesis->Target_Modulation Phenotypic_Outcome Phenotypic Outcome (Cellular) Hypothesis->Phenotypic_Outcome CETSA CETSA Direct_Binding->CETSA NanoBRET NanoBRET Direct_Binding->NanoBRET Western_Blot_Phospho Western Blot (p-AKT, p-GSK3β) Target_Modulation->Western_Blot_Phospho Immunofluorescence Immunofluorescence (p-PRAS40) Target_Modulation->Immunofluorescence Proliferation Cell Proliferation (GI50) Phenotypic_Outcome->Proliferation Cell_Cycle Cell Cycle Arrest (G1 phase) Phenotypic_Outcome->Cell_Cycle

Caption: Methods for validating CCT128930 target engagement.

References

CCT128930 Hydrochloride: A Comparative Analysis of Its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of CCT128930 hydrochloride's performance against other kinases, supported by experimental data and detailed methodologies.

This compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B), with a particular selectivity for the AKT2 isoform.[1][2][3] Its development has been driven by the critical role of the PI3K/AKT/mTOR signaling pathway in various cancers.[1][3] Dysregulation of this pathway is a frequent oncogenic event, making AKT a prime therapeutic target.[3] CCT128930 has demonstrated significant anti-proliferative activity in numerous cancer cell lines and in vivo tumor models.[3][4]

Quantitative Kinase Inhibition Profile

The selectivity of this compound has been extensively characterized through in vitro kinase assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of CCT128930 against its primary target, AKT2, and other closely related kinases. This quantitative data highlights the compound's selectivity.

KinaseIC50 (nM)Fold Selectivity vs. AKT2
AKT261
p70S6K12020
PKA16828

Data sourced from multiple references.[1][5][6][7]

In broader screening efforts, CCT128930 was tested against a panel of 47 to 50 different human kinases at a concentration of 10 µM.[1][4] These screenings revealed minimal cross-reactivity, with significant inhibition (less than 25% activity remaining) observed for only a few kinases, including CHK2 and the AGC kinases p70S6K, PKA, and Rock-II.[4] This high degree of selectivity is attributed to its ability to target a single amino acid difference in the kinase domain between AKT and other related kinases.[1][2][4]

Experimental Protocols

The determination of the kinase selectivity profile of this compound relies on robust biochemical assays that measure the enzymatic activity of purified kinases in the presence of the inhibitor. A common method employed is the in vitro radiometric filter binding assay.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

Objective: To determine the IC50 of CCT128930 against a panel of protein kinases.

Materials:

  • Purified kinase enzymes

  • Specific peptide substrates for each kinase

  • This compound

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • 96-well polypropylene (B1209903) plates

  • 96-well filter plates

  • Phosphoric acid (H₃PO₄)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of CCT128930 is prepared in DMSO and then further diluted in the kinase reaction buffer to achieve the desired final concentrations.[1]

  • Kinase Reaction Setup: The kinase, its specific peptide substrate, and the kinase reaction buffer are added to the wells of a 96-well polypropylene plate. The diluted CCT128930 is then added to the wells. A DMSO-only control is included to represent 100% kinase activity.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and [γ-³³P]ATP. The final ATP concentration is typically at the apparent Km for each respective kinase.[1][4]

  • Incubation: The reaction mixture is incubated for a predetermined time (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).[1]

  • Reaction Termination: The reaction is stopped by the addition of phosphoric acid.[1]

  • Substrate Capture: The reaction mixture is transferred to a 96-well filter plate, which binds the phosphorylated substrate.[1]

  • Washing: The filter plate is washed multiple times with phosphoric acid to remove any unincorporated [γ-³³P]ATP.[1]

  • Scintillation Counting: After drying the filter plate, a scintillation cocktail is added to each well, and the amount of incorporated radioactivity is quantified using a scintillation counter.[1]

  • Data Analysis: The percentage of kinase inhibition for each CCT128930 concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve using appropriate software.[1]

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context of CCT128930's action, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_compound Prepare Serial Dilutions of CCT128930 setup Set up Kinase Reaction in 96-well Plate prep_compound->setup prep_reagents Prepare Kinase, Substrate, and ATP/[γ-³³P]ATP prep_reagents->setup initiate Initiate Reaction with ATP/[γ-³³P]ATP setup->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction with Phosphoric Acid incubate->terminate capture Capture Substrate on Filter Plate terminate->capture wash Wash to Remove Unincorporated ATP capture->wash count Scintillation Counting wash->count analyze Calculate % Inhibition and IC50 Value count->analyze

Caption: Workflow for In Vitro Radiometric Kinase Assay.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates Downstream Downstream Targets (e.g., GSK3β, FOXO1) AKT->Downstream phosphorylates CCT128930 CCT128930 CCT128930->AKT inhibits Response Cell Survival, Proliferation, Growth Downstream->Response

Caption: PI3K/AKT Signaling Pathway Inhibition by CCT128930.

References

Comparative Efficacy of CCT128930 Hydrochloride Across Diverse Cancer Cell Lines: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of CCT128930 hydrochloride's effects in various cancer cell lines. It offers an objective comparison of its performance with alternative AKT inhibitors, supported by experimental data, detailed protocols, and visual pathway diagrams.

This compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase AKT (Protein Kinase B), with a particular selectivity for the AKT2 isoform.[1] As a pivotal node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway in cancer, AKT is a prime therapeutic target.[1][2] CCT128930 has demonstrated significant anti-proliferative activity and in vivo antitumor efficacy in a variety of preclinical cancer models.[3] This guide synthesizes available data to facilitate a critical evaluation of its application in cancer research.

In Vitro Efficacy: A Comparative Analysis

This compound exhibits marked antiproliferative activity against a range of cancer cell lines, particularly those with a dysregulated PI3K/AKT pathway, such as PTEN-deficient tumors.[3][4] Its efficacy, as measured by half-maximal growth inhibitory concentrations (GI50), is summarized below in comparison to other well-characterized AKT inhibitors.

Cell LineCancer TypePTEN Status / Key MutationsCCT128930 GI50 (µM)Alternative AKT InhibitorAlternative Inhibitor GI50/IC50 (nM)
U87MGGlioblastomaPTEN-null6.3[4][5][6]MK-2206 (Allosteric)-
LNCaPProstate CancerPTEN-deficient0.35[4][5][6]GDC-0068 (Ipatasertib)-
PC3Prostate CancerPTEN-deficient1.9[4][5][6]AZD5363 (Capivasertib)-
BT474Breast CancerHER2-positive, PIK3CA-mutant-GSK690693Akt1: 2, Akt2: 13, Akt3: 9[7]
HepG2Hepatocellular Carcinoma----
A549Lung Cancer----

Data not available is denoted by "-". Assays and endpoints may differ between studies (GI50 vs. IC50).

Mechanism of Action: On-Target and Beyond

CCT128930 functions as an ATP-competitive inhibitor, binding to the kinase domain of AKT and preventing the phosphorylation of its downstream substrates.[2] This targeted inhibition disrupts the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell survival, proliferation, and growth.[1] The primary consequence of this inhibition is the induction of a G1 phase cell cycle arrest in cancer cells.[5][8]

G1 cluster_0 PI3K/AKT/mTOR Pathway cluster_1 Cell Cycle Progression RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 G1_S_Transition G1/S Transition (Cyclin D1, CDK4/6) AKT->G1_S_Transition promotes Downstream Downstream Targets (e.g., S6K, 4E-BP1) mTORC1->Downstream G1_Phase G1 Phase G1_Phase->G1_S_Transition S_Phase S Phase G1_S_Transition->S_Phase CCT128930 CCT128930 CCT128930->AKT inhibits G2 cluster_0 AKT-Independent Effects CCT128930 CCT128930 DNA_Damage Induction of DNA Damage CCT128930->DNA_Damage Autophagy Induction of Autophagy CCT128930->Autophagy TRPM7 TRPM7 Channel Antagonism CCT128930->TRPM7 G3 cluster_0 Experimental Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Immunoblotting E->F G Data Analysis F->G

References

Synergistic Effects of CCT128930 Hydrochloride in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CCT128930 hydrochloride, a potent and selective ATP-competitive inhibitor of the serine/threonine kinase AKT2, has demonstrated significant promise in preclinical cancer research. Its primary mechanism of action involves the disruption of the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in various cancers, leading to cell cycle arrest and apoptosis.[1][2] While exhibiting notable single-agent antitumor activity, the strategic combination of CCT128930 with other anticancer agents is emerging as a powerful approach to enhance therapeutic efficacy and overcome potential resistance mechanisms. This guide provides a comparative analysis of the synergistic effects of this compound with other drugs, supported by available experimental data and detailed methodologies.

Synergistic Combination with a Dual PI3K/mTOR Inhibitor: VS5584

A significant synergistic interaction has been identified between CCT128930 and VS5584, a dual inhibitor of PI3K and mTOR, in the context of human osteosarcoma. This combination proves to be more effective at inhibiting cancer cell growth and inducing apoptosis than either agent alone.

Quantitative Data: Enhanced Efficacy in Osteosarcoma

The combination of CCT128930 and VS5584 has been shown to synergistically enhance growth inhibition and apoptosis in U2OS and MG63 human osteosarcoma cell lines.[1] The treatment with CCT128930 was found to significantly boost the VS5584-induced growth inhibition and apoptosis, which was confirmed by enhanced PARP cleavage and caspase-3 activation.[1]

Cell LineTreatmentEffectReference
U2OS & MG63CCT128930 + VS5584Enhanced growth inhibition and apoptosis[1]
U2OS & MG63CCT128930 + VS5584Enhanced PARP cleavage and caspase-3 activation[1]
Signaling Pathway Perturbation

The synergistic effect of the CCT128930 and VS5584 combination is attributed to the comprehensive blockade of the PI3K/mTOR pathway and modulation of the MAPK pathway.[1] CCT128930's targeted inhibition of AKT, coupled with VS5584's broader inhibition of PI3K and mTOR, results in a more profound and sustained suppression of downstream signaling essential for cancer cell survival and proliferation.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (e.g., p70S6K, 4E-BP1) mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation & Survival Downstream->Proliferation CCT128930 CCT128930 CCT128930->AKT Inhibits VS5584 VS5584 VS5584->PI3K Inhibits VS5584->mTORC1 Inhibits VS5584->mTORC2 Inhibits G GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF BRAF RAS->BRAF RAS->PI3K MEK MEK BRAF->MEK ERK ERK MEK->ERK ERK->PI3K Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->BRAF AKT->Proliferation CCT128930 CCT128930 CCT128930->AKT Inhibits MEK_BRAF_Inhibitor MEK/BRAF Inhibitor MEK_BRAF_Inhibitor->BRAF Inhibits MEK_BRAF_Inhibitor->MEK Inhibits G Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Adhere Adhere Overnight SeedCells->Adhere Treat Treat with Drug Combinations Adhere->Treat Incubate Incubate (48-72h) Treat->Incubate AddReagent Add MTT/MTS Reagent Incubate->AddReagent IncubateReagent Incubate (1-4h) AddReagent->IncubateReagent ReadAbsorbance Read Absorbance IncubateReagent->ReadAbsorbance Analyze Analyze Data (Calculate CI) ReadAbsorbance->Analyze End End Analyze->End

References

CCT128930 Hydrochloride: A Comparative Guide to its Potency and Selectivity as an AKT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CCT128930 hydrochloride's performance against other well-characterized AKT inhibitors. The data presented herein confirms the potent and selective inhibition of AKT2 by CCT128930, supported by experimental data from biochemical and cellular assays.

Executive Summary

This compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase AKT.[1][2][3] It demonstrates high selectivity for the AKT2 isoform, a key mediator in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][4] This guide offers an objective analysis of CCT128930's inhibitory profile in comparison to several pan-AKT inhibitors, providing researchers with the necessary data to make informed decisions for their studies.

Data Presentation

Biochemical Potency and Selectivity of AKT Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of CCT128930 and other prominent AKT inhibitors against the three AKT isoforms and selected off-target kinases. Lower IC50 values indicate higher potency.

InhibitorTypeAKT1 IC50 (nM)AKT2 IC50 (nM)AKT3 IC50 (nM)p70S6K IC50 (nM)PKA IC50 (nM)
CCT128930 ATP-CompetitiveNot Reported6 [1][2][3]Not Reported120[1][3]168[1][3]
GSK690693ATP-Competitive2139--
MK-2206Allosteric81265--
Capivasertib (AZD5363)ATP-Competitive377--
Ipatasertib (GDC-0068)ATP-Competitive5188--

Data for competitor compounds sourced from multiple publicly available datasheets.

Kinase Selectivity Profile of CCT128930

CCT128930 was screened against a panel of 50 human kinases at a concentration of 10 µM. The results demonstrated minimal cross-reactivity, with significant inhibition (less than 25% activity remaining) observed for CHK2, p70S6K, PKA, and Rock-II.[1] This highlights the selectivity of CCT128930 for the AKT family within the broader kinome.

Mandatory Visualization

PI3K/AKT Signaling Pathway and CCT128930 Inhibition

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis Inhibition GSK3b->Apoptosis FOXO->Apoptosis CCT128930 CCT128930 CCT128930->AKT

Caption: CCT128930 inhibits AKT, blocking downstream signaling.

Experimental Workflow for Determining AKT Inhibitor IC50

IC50_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of CCT128930 C Add inhibitor dilutions to assay plate A->C B Prepare kinase reaction mix (AKT enzyme, buffer, substrate) D Add kinase mix to plate B->D C->D E Initiate reaction with ATP D->E F Incubate at 30°C E->F G Stop reaction and measure signal F->G H Plot % inhibition vs. log[inhibitor] G->H I Calculate IC50 value H->I

Caption: Workflow for biochemical IC50 determination.

Experimental Protocols

Biochemical Kinase Assay for IC50 Determination

This protocol outlines a representative method for determining the IC50 value of an AKT inhibitor using a biochemical kinase assay, such as a radiometric or luminescence-based assay (e.g., ADP-Glo™).

Materials:

  • Purified, active recombinant human AKT1, AKT2, and AKT3 enzymes

  • Specific peptide substrate for AKT (e.g., GSK3-derived peptide)

  • This compound and other test inhibitors

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP depending on the assay format)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Assay plates (e.g., 96-well or 384-well)

  • Detection reagents specific to the chosen assay format

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.

  • Kinase Reaction Setup: In the assay plate, add the diluted inhibitor or vehicle control (DMSO).

  • Add the appropriate AKT isoform enzyme and peptide substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the reaction and measure the signal according to the specific assay kit instructions (e.g., by capturing phosphorylated substrate on a filter membrane and measuring radioactivity, or by measuring luminescence from an ADP-to-ATP conversion reaction).

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using a suitable software package.

Cellular Western Blot Assay for Target Engagement

This assay confirms the inhibitor's ability to engage and inhibit AKT signaling in a cellular context by measuring the phosphorylation of downstream substrates.

Materials:

  • Cancer cell line with an active PI3K/AKT pathway (e.g., PTEN-null U87MG or PC3 cells)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of CCT128930 or vehicle control for a specified time (e.g., 1-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Data Analysis: Quantify band intensities using densitometry software. A dose-dependent decrease in the ratio of phosphorylated to total protein for AKT substrates confirms on-target activity of the inhibitor.

References

Navigating the Therapeutic Window of AKT Inhibitors: A Comparative Analysis of CCT128930 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The serine/threonine kinase AKT is a pivotal node in cellular signaling pathways that govern cell survival, proliferation, and metabolism. Its frequent dysregulation in a wide array of human cancers has established it as a prime target for therapeutic intervention. CCT128930 hydrochloride is a potent and selective ATP-competitive inhibitor of AKT. This guide provides a comprehensive evaluation of the therapeutic index of this compound in comparison to other notable AKT inhibitors, supported by preclinical and clinical data. Due to the limited availability of formal therapeutic index (TI) calculations for these investigational agents, this guide will focus on a comparative analysis of their therapeutic windows, contrasting effective doses with tolerated doses.

Comparative Analysis of In Vitro Efficacy

The in vitro potency of CCT128930 and its alternatives has been characterized across various cancer cell lines, with results typically reported as the half-maximal inhibitory concentration (IC50) for enzyme activity or half-maximal growth inhibitory concentration (GI50) for cell proliferation.

CompoundTarget(s)Cell LineCancer TypeIC50/GI50 (µM)Reference
This compound AKT2 (IC50 = 0.006)U87MGGlioblastomaGI50 = 6.3[1]
LNCaPProstate CancerGI50 = 0.35[1]
PC3Prostate CancerGI50 = 1.9[1]
Perifosine (B1684339) AKTVariousVariousIC50 = 0.6 - 8.9[2]
Ipatasertib (GDC-0068) pan-AKTSPEC-2Uterine Serous CarcinomaIC50 = 2.05[3]
ARK1Uterine Serous CarcinomaIC50 = 6.62[3]
Capivasertib (AZD5363) pan-AKTBT474cBreast Cancer~0.3 - 0.8 (inhibition of AKT substrate phosphorylation)[4]
MK-2206 pan-AKTCOG-LL-317, RS4;11Acute Lymphoblastic Leukemia< 0.2[5]
Kasumi-1Acute Myeloid Leukemia< 0.2[5]
CHLA-10Ewing Sarcoma< 0.2[5]

Therapeutic Window Comparison: Preclinical and Clinical Data

A direct comparison of the therapeutic index (TI = Toxic Dose 50 / Effective Dose 50) is challenging due to the absence of publicly available LD50 or TD50 data for CCT128930. Therefore, we present a comparative view of the therapeutic window by examining the effective doses in preclinical models and the maximum tolerated doses (MTD) or recommended Phase 2 doses (RP2D) in clinical trials.

CompoundPreclinical Efficacious DosePreclinical Tolerated Dose/MTDClinical MTD/RP2DDose-Limiting Toxicities (Clinical)
This compound 25 mg/kg i.p. (U87MG xenografts)[1]"Well-tolerated" at 50 mg/kg i.p.[6][7]Not yet establishedNot applicable
40 mg/kg i.p. (BT474 xenografts)[1]
Perifosine Loading dose of 200 mg/kg followed by 30-60 mg/kg daily in mice[8]45 mg/kg (once-daily regimen in mice)200 mg/day[2]Diarrhea, gout-like syndromes[8]
Ipatasertib (GDC-0068) 100 mg/kg daily (oral) in mice[3]Not specified600 mg daily (monotherapy)[9]Nausea, hyperglycemia, diarrhea, colitis/dehydration[9]
Capivasertib (AZD5363) 50-150 mg/kg twice daily (oral) in mice[4]Not specified480 mg twice daily (4 days on/3 days off)[5]Rash, diarrhea, hyperglycemia[10]
MK-2206 180 mg/kg (thrice weekly) in mice[5]180 mg/kg (thrice weekly) in mice[5]60 mg on alternate daysSkin rash, stomatitis

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key experimental protocols for the in vivo evaluation of CCT128930 and a general protocol for assessing AKT pathway inhibition.

In Vivo Human Tumor Xenograft Study for CCT128930
  • Cell Lines and Animal Models: PTEN-null U87MG human glioblastoma cells or HER2-positive, PIK3CA-mutant BT474 human breast cancer cells were used. Cells were injected subcutaneously into the flank (U87MG) or mammary fat pads (BT474) of 6-8 week old female athymic nude mice.[6]

  • Treatment: When tumors reached a mean volume of approximately 100 mm³, mice were randomized into control and treatment groups. CCT128930 was administered intraperitoneally (i.p.) at doses of 25 mg/kg (daily for 5 days for U87MG xenografts) or 40 mg/kg (twice daily for 5 days for BT474 xenografts). The vehicle control consisted of 10% DMSO, 5% Tween 20, and 85% saline.[6]

  • Efficacy Assessment: Tumor size and body weight were monitored three times a week. Tumor volume was calculated using the formula: (length × width²) / 2. The primary endpoint was tumor growth inhibition, expressed as the treated:control (T/C) tumor volume ratio.[1][6]

  • Pharmacodynamic Studies: For biomarker analysis, tumor and plasma samples were collected at specified time points after the final dose. Tissues were snap-frozen for subsequent analysis.[6]

Western Blot Analysis for AKT Pathway Inhibition
  • Sample Preparation: Tumor tissue or cell pellets were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of AKT and its downstream substrates (e.g., GSK3β, PRAS40).

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams are provided.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN->PIP3 dephosphorylates PDK1->AKT phosphorylates Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates CCT128930 CCT128930 hydrochloride CCT128930->AKT inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: CCT128930 inhibits AKT phosphorylation, blocking downstream signaling.

Xenograft_Workflow Start Tumor Cell Implantation Tumor_Growth Tumor Growth (to ~100 mm³) Start->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Group (CCT128930) Randomization->Treatment Control Control Group (Vehicle) Randomization->Control Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Control->Monitoring Endpoint Endpoint Analysis (TGI, Biomarkers) Monitoring->Endpoint

Caption: A typical workflow for a preclinical xenograft study.

Conclusion

While a definitive therapeutic index for this compound has not been established, preclinical data suggest a favorable therapeutic window. The compound demonstrates potent in vitro and in vivo antitumor activity at doses that are reported to be well-tolerated in animal models.[1][6] A comprehensive comparison with other AKT inhibitors reveals that each compound possesses a unique profile of efficacy and toxicity. The dose-limiting toxicities observed in clinical trials of alternative AKT inhibitors, such as rash, diarrhea, and hyperglycemia, highlight the on-target effects of inhibiting this critical signaling pathway. Further clinical investigation of this compound is necessary to fully delineate its safety profile and therapeutic potential in human patients. This guide provides a foundational comparison to aid researchers in the continued evaluation and development of this promising therapeutic agent.

References

A Comparative Guide to the Potency and Selectivity of CCT128930 Hydrochloride and GSK690693

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent ATP-competitive inhibitors of the serine/threonine kinase AKT (Protein Kinase B): CCT128930 hydrochloride and GSK690693. Both compounds are pivotal tools in cancer research and drug development due to their ability to target the frequently dysregulated PI3K/AKT/mTOR signaling pathway. This document summarizes their biochemical potency, selectivity profiles, and cellular activity, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compoundGSK690693
Primary Target Potent inhibitor of AKT, with a preference for AKT2.[1][2][3]Potent pan-AKT inhibitor, targeting all three isoforms (AKT1, AKT2, and AKT3).[4]
Potency Exhibits high potency against AKT2 with an IC50 of 6 nM.[1][2][3]Demonstrates low nanomolar potency against all AKT isoforms.[4]
Selectivity Shows significant selectivity over the closely related kinases PKA and p70S6K.[1][4][5]While potent against AKT isoforms, it also inhibits other kinases, particularly within the AGC kinase family.
Cellular Activity Induces G1 cell cycle arrest and inhibits phosphorylation of downstream AKT substrates.[2][6] Also reported to have AKT-independent effects.[4]Inhibits the phosphorylation of downstream targets such as GSK3β and induces apoptosis in sensitive cell lines.

Biochemical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency, with lower values indicating greater potency.

GSK690693 is a well-characterized pan-AKT inhibitor, demonstrating low nanomolar potency against all three AKT isoforms.[4] In contrast, this compound is most prominently documented as a potent inhibitor of AKT2.[1][2][3] While it is a potent inhibitor of the overall AKT pathway, direct comparative IC50 data for AKT1 and AKT3 are not widely reported in the literature.

Table 1: Biochemical Potency (IC50) of this compound and GSK690693 against AKT Isoforms

InhibitorAKT1 IC50 (nM)AKT2 IC50 (nM)AKT3 IC50 (nM)
This compound Not Widely Reported6[1][2][3]Not Widely Reported
GSK690693 2[4]13[4]9[4]

Selectivity Profile: On-Target Efficacy vs. Off-Target Effects

Selectivity is a crucial parameter for a therapeutic agent, as off-target inhibition can lead to unforeseen side effects.[7] Both inhibitors have been profiled against panels of other kinases to determine their selectivity.

This compound demonstrates notable selectivity for AKT over other closely related kinases. It has a 28-fold greater selectivity for AKT2 than for PKA and 20-fold greater selectivity than for p70S6K.[1][4][5]

GSK690693, while highly potent against AKT isoforms, also shows activity against other kinases, particularly within the AGC kinase family, such as PKA and PKC isozymes.[4] This broader activity profile is an important consideration for its use in specific research contexts.

Table 2: Selectivity Profile of this compound and GSK690693 Against Other Kinases

InhibitorKinaseIC50 (nM)
This compound PKA168[4][5]
p70S6K120[4][5]
GSK690693 PKA24
PrkX5
PKC isozymes2-21
AMPK50
DAPK381
PAK410
PAK552
PAK66

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function and how their activity is measured, the following diagrams illustrate the AKT signaling pathway and a general workflow for evaluating AKT inhibitors.

AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Targets (e.g., GSK3β, FOXO) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Response Cell Survival, Proliferation, Growth Downstream->Response Inhibitor CCT128930 / GSK690693 Inhibitor->AKT Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by CCT128930 and GSK690693.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Assay (Western Blot) start_vitro Start reagents Prepare Reagents: - Purified AKT Kinase - Substrate - ATP - Inhibitor Dilutions start_vitro->reagents reaction Incubate Kinase, Substrate, and Inhibitor reagents->reaction initiate Initiate Reaction (Add ATP) reaction->initiate stop Stop Reaction & Detect Signal initiate->stop analyze_vitro Data Analysis (Calculate IC50) stop->analyze_vitro end_vitro End analyze_vitro->end_vitro start_cell Start culture Culture & Treat Cells with Inhibitor start_cell->culture lyse Lyse Cells & Quantify Protein culture->lyse sds SDS-PAGE lyse->sds transfer Transfer to Membrane sds->transfer blot Immunoblot with Antibodies (p-AKT, Total AKT) transfer->blot detect Detect Signal blot->detect analyze_cell Data Analysis (Band Intensity) detect->analyze_cell end_cell End analyze_cell->end_cell

Caption: A generalized experimental workflow for evaluating the potency and cellular activity of AKT inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of purified AKT kinase by measuring ADP production.

Materials:

  • Recombinant active AKT1, AKT2, or AKT3 enzyme

  • AKT-specific peptide substrate

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds (this compound, GSK690693)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control). Add 2 µl of a 2X solution of the AKT enzyme in Kinase Reaction Buffer. Add 2 µl of a 2X solution of the substrate and ATP mix in Kinase Reaction Buffer.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Detection: Add 10 µl of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Analysis: Measure luminescence using a plate-reading luminometer. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[8]

Cell-Based Assay: Western Blot Analysis of AKT Pathway Inhibition

This protocol assesses the inhibitory effect of the compounds on the phosphorylation of AKT and its downstream targets in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., PTEN-null cell line)

  • Complete cell culture medium

  • Test compounds (this compound, GSK690693)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-GSK3β, etc.

  • HRP-conjugated secondary antibody

  • ECL substrate

  • PVDF membrane

  • SDS-PAGE gels and electrophoresis equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the test compounds or DMSO for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.[9]

Conclusion

Both this compound and GSK690693 are potent ATP-competitive inhibitors of AKT, serving as valuable tools for cancer research. GSK690693 acts as a pan-AKT inhibitor with well-defined low nanomolar potency against all three isoforms, though it exhibits some off-target activity against other kinases. This compound is a highly potent inhibitor of AKT2 with a more selective profile against closely related kinases like PKA and p70S6K. The choice between these inhibitors will depend on the specific research question, the desired isoform selectivity, and the cellular context of the study. The provided experimental protocols offer a foundation for the reproducible evaluation of these and other AKT inhibitors.

References

CCT128930 Hydrochloride: A Comparative Review of its Efficacy as an AKT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the preclinical efficacy of CCT128930 hydrochloride, a potent and selective ATP-competitive inhibitor of AKT2. This document objectively compares its performance with other AKT inhibitors, presenting supporting experimental data, detailed methodologies, and visual representations of its mechanism of action.

This compound has emerged from fragment and structure-based drug design as a significant pyrrolopyrimidine compound with demonstrated anti-proliferative activity in various cancer models.[1] Its primary mechanism of action is the inhibition of the serine/threonine kinase AKT (also known as Protein Kinase B), a central node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway in cancer.[1][2]

Quantitative Efficacy Assessment

The inhibitory activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, offering a comparative perspective with other notable AKT inhibitors.

In Vitro Kinase Inhibition

CCT128930 demonstrates high potency against AKT2, with an IC50 of 6 nM in cell-free assays.[3] It shows significant selectivity for AKT2 over the closely related PKA kinase.[3][4]

CompoundTargetIC50 (nM)SelectivityMechanism of Action
CCT128930 AKT2 6 28-fold vs. PKA ATP-Competitive
p70S6K120
PKA168
GDC-0068 (Ipatasertib)AKT1/2/35/18/8-ATP-Competitive
MK-2206AKT1/25/12-Allosteric
AZD5363 (Capivasertib)AKT1/2/33/8/8>100-fold vs. PKA, ROCK, p70S6KATP-Competitive

Data sourced from multiple preclinical studies.[3][5]

Cellular Antiproliferative Activity

CCT128930 exhibits marked antiproliferative activity, particularly against PTEN-deficient human tumor cell lines, which often have a constitutively active PI3K/AKT pathway.[3][6]

Cell LineCancer TypePTEN StatusGI50 (µM)
U87MGGlioblastomaNull6.3
LNCaPProstate CancerDeficient0.35
PC3Prostate CancerDeficient1.9

GI50 represents the concentration causing 50% growth inhibition.[3]

In Vivo Antitumor Efficacy

Preclinical studies using human tumor xenograft models have demonstrated the in vivo efficacy of CCT128930.

Xenograft ModelCancer TypeDosingAntitumor Effect (T/C Ratio)
U87MGGlioblastoma25 mg/kg i.p.48% on day 12
BT474Breast Cancer (HER2+, PIK3CA-mutant)40 mg/kg29% on day 22 (complete growth arrest)

T/C ratio is the ratio of the median tumor volume of the treated group to the control group.[3][7]

Mechanism of Action and Signaling Pathways

CCT128930 functions as an ATP-competitive inhibitor, binding to the kinase domain of AKT and preventing the phosphorylation of its downstream substrates.[1][2] This disruption of the PI3K/AKT/mTOR signaling cascade leads to a G1 phase cell cycle arrest and inhibition of cell proliferation.[2][6]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K CellCycle Cell Cycle Progression Proliferation Proliferation Survival Survival PIP3 PIP3 PI3K->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 PIP2 PIP2 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3b AKT->GSK3b inhibits FOXO FOXO AKT->FOXO inhibits mTORC1->Proliferation GSK3b->CellCycle inhibits FOXO->Survival inhibits CCT128930 CCT128930 CCT128930->AKT

Interestingly, CCT128930 has also been shown to induce antitumor effects through mechanisms independent of its AKT inhibitory function, including the induction of DNA damage and autophagy.[2][8]

AKT_Independent_Effects cluster_effects AKT-Independent Cellular Effects CCT128930 CCT128930 DNADamage DNA Damage Response CCT128930->DNADamage Autophagy Autophagy CCT128930->Autophagy Apoptosis Apoptosis CCT128930->Apoptosis

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay
  • Objective: To determine the 50% inhibitory concentration (IC50) of CCT128930 against target kinases.

  • Methodology: Kinase activity is measured using a radiometric assay.

    • Kinases (e.g., AKT2, PKA) are incubated with the substrate (e.g., a specific peptide) and [γ-³²P]ATP in the presence of varying concentrations of CCT128930.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the free [γ-³²P]ATP.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cell Proliferation (GI50) Assay
  • Objective: To determine the concentration of CCT128930 that inhibits cell growth by 50%.

  • Methodology:

    • Cancer cell lines (e.g., U87MG, LNCaP, PC3) are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with a range of CCT128930 concentrations for a specified duration (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) assay or MTS assay.

    • The absorbance is read using a microplate reader.

    • GI50 values are determined from the dose-response curves.

In Vivo Human Tumor Xenograft Studies
  • Objective: To evaluate the antitumor efficacy of CCT128930 in a living organism.

  • Methodology:

    • Human tumor cells (e.g., U87MG, BT474) are subcutaneously implanted into immunocompromised mice (e.g., nude or SCID mice).

    • When tumors reach a palpable size, mice are randomized into control and treatment groups.

    • CCT128930 is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.

    • Tumor volume and body weight are measured regularly.

    • The study is concluded when tumors in the control group reach a predetermined size, and the antitumor effect is calculated as the treated/control (T/C) tumor volume ratio.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Kinase Assay (IC50 Determination) CellProliferation Cell Proliferation Assay (GI50 Determination) KinaseAssay->CellProliferation Identifies potent concentrations Xenograft Tumor Xenograft Model CellProliferation->Xenograft Selects candidate for in vivo testing Efficacy Antitumor Efficacy (T/C Ratio) Xenograft->Efficacy

Clinical Development Landscape

Conclusion

This compound is a potent and selective inhibitor of AKT2 with significant preclinical antitumor activity, particularly in cancer models with a dysregulated PI3K/AKT/mTOR pathway.[6][7] Its efficacy, demonstrated through in vitro and in vivo studies, positions it as a valuable tool for cancer research and a potential candidate for further therapeutic development. When compared to other AKT inhibitors, CCT128930 exhibits a favorable preclinical profile. The ongoing clinical investigation of other AKT inhibitors highlights the promise of this therapeutic strategy.

References

Safety Operating Guide

Proper Disposal of CCT128930 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Proper management and disposal of the investigational AKT inhibitor, CCT128930 hydrochloride, are critical for maintaining laboratory safety and environmental protection. This document provides essential guidance for researchers, scientists, and drug development professionals on the appropriate procedures for the disposal of this compound and associated contaminated materials. Due to its cytotoxic nature, all waste generated from the handling of this compound must be treated as hazardous.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemotherapy-rated gloves, a disposable gown, safety glasses or a face shield, and, if applicable, an N95 respirator. All handling of this compound and its waste should be conducted within a certified biological safety cabinet or a fume hood to minimize exposure risks.

Waste Segregation and Classification

Proper segregation of waste is the first and most crucial step in the disposal process. All materials that have come into contact with this compound are to be considered contaminated and must be disposed of as cytotoxic waste. This includes unused or expired compounds, contaminated PPE, labware (such as vials, pipette tips, and culture plates), and cleaning materials.

Waste CategoryDescriptionDisposal Container
Bulk Cytotoxic Waste Unused or expired this compound, concentrated stock solutions.Clearly labeled, sealed, and puncture-resistant hazardous waste container.
Trace Cytotoxic Waste Contaminated labware, PPE, and cleaning materials with minimal residual compound.Labeled cytotoxic waste bags (often yellow or purple) or sharps containers for sharps.
Sharps Waste Needles, syringes, scalpels, and other sharp instruments contaminated with this compound.Puncture-resistant, clearly labeled cytotoxic sharps container.

Step-by-Step Disposal Procedures

The following protocols provide a detailed methodology for the safe disposal of this compound and contaminated materials.

Decontamination of Work Surfaces
  • Initial Cleaning: Following any work with this compound, decontaminate all surfaces. Using a low-lint wipe moistened with a detergent solution, wipe the entire work area in a unidirectional motion, starting from the cleanest area and moving towards the most contaminated. Dispose of the wipe in a designated cytotoxic waste container.[1]

  • Rinsing: With a new wipe moistened with sterile water, rinse the surface to remove any residual detergent, again using a unidirectional wiping technique. Dispose of the wipe in the cytotoxic waste container.[1]

  • Final Decontamination: Use a third wipe moistened with 70% isopropyl alcohol to wipe down the surface. Allow the surface to air dry completely. Dispose of the wipe in the cytotoxic waste container.[1]

Disposal of Unused this compound (Bulk Waste)
  • Containerization: Unused or expired this compound should remain in its original or a compatible, tightly sealed container.

  • Labeling: Ensure the container is clearly labeled as "Hazardous Cytotoxic Waste" and includes the chemical name (this compound) and the approximate quantity.

  • Storage: Store the sealed container in a designated, secure area for hazardous waste until it can be collected by a licensed hazardous waste disposal service.

Disposal of Contaminated Materials (Trace Waste)
  • Segregation at Source: Immediately after use, place all contaminated items, such as gloves, gowns, and labware, into a designated, clearly labeled cytotoxic waste container. Do not mix cytotoxic waste with regular laboratory trash.

  • Sharps: All contaminated sharps must be placed directly into a puncture-resistant cytotoxic sharps container.[2]

  • Container Sealing: Once a waste container is three-quarters full, securely seal it to prevent any leaks or spills. Do not overfill containers.[1]

  • Collection: Follow your institution's established procedures for the collection of hazardous chemical waste.

Experimental Protocols Cited

The disposal procedures outlined above are based on established guidelines for handling cytotoxic agents in a laboratory setting. For specific experimental protocols involving CCT128930, researchers should consult relevant publications that detail its use in vitro and in vivo. These studies provide insights into the concentrations and conditions under which the compound is handled, which can inform risk assessment for disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.

Disposal Workflow for this compound start Start: Generation of this compound Waste is_sharp Is the waste a sharp? start->is_sharp is_bulk Is it bulk chemical waste? is_sharp->is_bulk No sharps_container Place in a labeled cytotoxic sharps container is_sharp->sharps_container Yes bulk_container Place in a sealed, labeled hazardous waste container is_bulk->bulk_container Yes trace_container Place in a labeled cytotoxic waste bag is_bulk->trace_container No decontaminate Decontaminate work surfaces sharps_container->decontaminate bulk_container->decontaminate trace_container->decontaminate store Store in designated hazardous waste area decontaminate->store end End: Await collection by a licensed disposal service store->end

References

Essential Safety and Operational Guide for Handling CCT128930 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like CCT128930 hydrochloride is paramount to ensure personal safety and the integrity of experimental data. This guide provides essential safety protocols, operational procedures, and disposal plans for this compound, a potent and selective ATP-competitive inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2][3] Adherence to these guidelines is critical for minimizing exposure risk.

Personal Protective Equipment (PPE)

The primary defense against exposure to potent kinase inhibitors like this compound is the consistent and correct use of Personal Protective Equipment (PPE).[4] All personnel handling this compound must be trained in the proper selection and use of the following equipment.

PPE ComponentSpecificationRationale
Hand Protection Chemically resistant nitrile gloves, double-gloved.[4][5]Provides a robust barrier against skin contact and absorption. Double-gloving offers an additional layer of protection.[4]
Eye Protection Safety glasses with side shields or goggles.[4][5]Protects eyes from splashes and aerosols.
Body Protection Disposable, low-permeability fabric lab coat or gown with long sleeves and tight-fitting cuffs.[4][5]Protects skin and personal clothing from contamination.[4]
Respiratory Protection A NIOSH-approved N-95 respirator or higher is recommended when handling the compound as a powder or when aerosols may be generated.[4][5][6]Prevents inhalation of the compound, which can be a primary route of exposure.[4]
Face Protection A face shield should be worn in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashes or sprays.[5][6]Provides an additional layer of protection for the face.

Operational Plan for Safe Handling

A systematic approach is critical to minimize exposure risk when working with this compound. All handling of the powdered form of the compound should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent the inhalation of dust.[5]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned.[5] Prepare the designated workspace by covering the surface with a disposable absorbent plastic-backed pad.[7]

  • Weighing: If weighing the solid form, do so within the containment of a fume hood or biological safety cabinet on a tared weigh boat to minimize powder dispersion.

  • Reconstitution: When preparing solutions, add the solvent slowly to the solid compound to avoid splashing.[5]

  • Experimentation: Conduct all experimental procedures involving this compound within a designated and contained area.

  • Decontamination: After handling, wipe down all surfaces with an appropriate cleaning agent. Dispose of all contaminated disposable materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.

cluster_prep Preparation cluster_handling Handling (in containment) cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE prep2 Prepare designated workspace prep1->prep2 handling1 Weigh solid compound prep2->handling1 handling2 Reconstitute solution handling1->handling2 handling3 Perform experiment handling2->handling3 cleanup1 Decontaminate surfaces handling3->cleanup1 cleanup2 Dispose of waste cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3

Workflow for Safe Handling of this compound.

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Liquid Waste Collect all liquid waste containing this compound in a clearly labeled, sealed container for hazardous chemical waste. Do not pour down the drain.[6]
Solid Waste Unused compound, contaminated labware (e.g., tubes, pipette tips), and disposable PPE should be disposed of as hazardous chemical waste in a designated, sealed, and labeled container.[6]
Sharps Waste Needles and syringes used for in vivo administration must be disposed of in a puncture-proof, labeled sharps container designated for hazardous waste.[6]

Experimental Protocols

In Vitro Cell Proliferation Assay (SRB Assay) [8]

  • Cell Seeding: Seed cells in 96-well plates and allow them to attach for 36 hours to ensure exponential growth.

  • Treatment: Treat cells with varying concentrations of this compound for 96 hours.

  • Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with 0.4% (wt/vol) sulforhodamine B (SRB) dissolved in 1% acetic acid for 30 minutes.

  • Washing: Remove unbound dye by quickly rinsing four times with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.

  • Absorbance Measurement: Measure the optical density at a wavelength of 490-530 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 value (the concentration that causes 50% inhibition of cell growth) from the dose-response curves.

In Vivo Xenograft Tumor Growth Inhibition Study [1]

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound or a vehicle control via the desired route (e.g., intraperitoneal injection) according to the dosing schedule.

  • Endpoint Analysis: Continue treatment and tumor monitoring for the duration of the study.

Signaling Pathway

CCT128930 is a potent inhibitor of AKT, a key component of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3]

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Downstream Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT CCT128930 CCT128930 CCT128930->AKT Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.